molecular formula C2H4FI B1294473 1-Fluoro-2-iodoethane CAS No. 762-51-6

1-Fluoro-2-iodoethane

Cat. No.: B1294473
CAS No.: 762-51-6
M. Wt: 173.96 g/mol
InChI Key: LVYJIIRJQDEGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-iodoethane is a useful research compound. Its molecular formula is C2H4FI and its molecular weight is 173.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4FI/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYJIIRJQDEGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227056
Record name Ethane, 1-fluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-51-6
Record name Ethane, 1-fluoro-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-fluoro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-fluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-iodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-fluoro-2-iodoethane, a valuable bifunctional building block in organic synthesis, particularly for the introduction of the fluoroethyl moiety in pharmaceutical and agrochemical research. This document outlines a detailed experimental protocol for its preparation via a halogen exchange reaction, methods for its purification, and key analytical data for characterization.

Synthesis of this compound via Finkelstein Reaction

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, a nucleophilic substitution reaction that involves the exchange of a halogen.[1][2] In this case, a more readily available 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane (B107303), is treated with an iodide salt to yield the desired product. The choice of solvent is crucial to drive the reaction to completion; typically, a solvent in which the iodide salt is soluble, but the resulting bromide salt is not, is employed.[1]

Reaction Principle

The synthesis is based on the S"N"2 displacement of a bromide ion by an iodide ion. The reaction equilibrium is shifted towards the product by the precipitation of the less soluble sodium bromide in the chosen solvent, a classic application of Le Châtelier's principle.

Reaction Scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 1-Bromo-2-fluoroethane 1-Bromo-2-fluoroethane FIE This compound 1-Bromo-2-fluoroethane->FIE Finkelstein Reaction (Acetone, Reflux) NaI Sodium Iodide NaI->FIE NaBr Sodium Bromide (precipitate)

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established Finkelstein reaction procedures.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (1.5 equivalents) and anhydrous acetone. Stir the suspension.

  • Addition of Substrate: To the stirring suspension, add 1-bromo-2-fluoroethane (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of a white precipitate (sodium bromide) will be observed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound is typically purified by fractional distillation to remove any remaining starting material, solvent, and by-products.

Experimental Protocol: Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of this compound (98-102 °C at atmospheric pressure).[3]

  • Product Collection: Collect the purified product in a pre-weighed receiving flask.

Purification_Workflow cluster_workflow Purification Workflow Start Crude this compound Distillation Fractional Distillation Start->Distillation Collection Collect Fraction at 98-102 °C Distillation->Collection End Purified this compound Collection->End

Figure 2: Purification workflow for this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₂H₄FI
Molecular Weight 173.96 g/mol [1]
Appearance Colorless liquid
Boiling Point 98-102 °C[3]
Purity >98% (typical after distillation)
Spectroscopic Data

The following table summarizes the expected NMR spectroscopic data for this compound.

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR ~ 4.5Triplet of Doublets (td)J"HF" ≈ 47 Hz, J"HH" ≈ 7 HzF-CH₂-
~ 3.3Triplet of Doublets (td)J"HF" ≈ 15 Hz, J"HH" ≈ 7 HzI-CH₂-
¹³C NMR ~ 80Doublet (d)¹J"CF" ≈ 170 HzF-CH₂-
~ 5Doublet (d)²J"CF" ≈ 20 HzI-CH₂-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Conclusion

This guide provides a detailed and practical approach to the synthesis and purification of this compound. The Finkelstein reaction offers a reliable method for its preparation, and fractional distillation is an effective technique for obtaining the high-purity material required for research and development in the pharmaceutical and agrochemical industries. The provided characterization data will aid in the verification of the final product.

References

An In-depth Technical Guide to 1-Fluoro-2-iodoethane (CAS: 762-51-6)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-2-iodoethane, a key aliphatic fluorine-containing building block. This document details its core physicochemical properties, spectroscopic characterization, safety information, synthesis, and key applications in organic and medicinal chemistry, with a focus on its role as a fluoroethylating agent.

Core Properties and Safety Information

This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 762-51-6[2]
Molecular Formula C₂H₄FI[2]
Molecular Weight 173.96 g/mol [2]
Density ~2.16 g/cm³[1]
Boiling Point 98-102 °C[3]
Appearance Colorless to light yellow clear liquid[1]
Storage Conditions Store at < -15°C, light-sensitive, heat-sensitive[4][5]

Safety Summary: this compound is classified as a dangerous good for transport.[2] It is toxic if swallowed, in contact with skin, or if inhaled.[6][7] It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment, including gloves and eye protection, should be worn, and the material should be handled in a well-ventilated area.[6][7]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard H225Highly flammable liquid and vapor[8]
H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled[8]
H315Causes skin irritation[8]
H319Causes serious eye irritation[8]
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray[6][7]
P271Use only outdoors or in a well-ventilated area[6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection[6][7]

Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, it has been characterized by nuclear magnetic resonance (NMR) spectroscopy.[4] The expected spectral features are outlined below.

Table 3: Spectroscopic Data of this compound

TechniqueDescription
¹H NMR Expected to show two triplets, one for the methylene (B1212753) group adjacent to fluorine and one for the methylene group adjacent to iodine, with coupling between the protons and to the fluorine atom.
¹³C NMR Expected to show two signals, each corresponding to one of the carbon atoms, with characteristic splitting patterns due to coupling with fluorine.
¹⁹F NMR Expected to show a triplet due to coupling with the adjacent methylene protons.
IR Spectroscopy Expected to exhibit characteristic C-H stretching and bending vibrations, a C-F stretching vibration, and a C-I stretching vibration.
Mass Spectrometry The molecular ion peak is expected at m/z = 174, with characteristic fragmentation patterns corresponding to the loss of iodine and fluorine atoms.

Synthesis and Reactivity

This compound is a versatile synthetic intermediate primarily utilized for the introduction of the fluoroethyl moiety into organic molecules. Its synthesis can be achieved through various methods, including halogen exchange and addition reactions to fluorinated alkenes.[9] A common laboratory-scale synthesis involves the treatment of 2-fluoroethanol.

The reactivity of this compound is dominated by the significant difference in the bond strengths of the carbon-halogen bonds. The carbon-iodine bond is substantially weaker than the carbon-fluorine bond, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions.[9] This chemoselectivity is the cornerstone of its utility in organic synthesis.

G Reactivity of this compound sub This compound sn2 SN2 Reaction sub->sn2 nuc Nucleophile (Nu:) nuc->sn2 prod Fluoroethylated Product (F-CH2-CH2-Nu) sn2->prod iodide Iodide (I-) sn2->iodide Leaving Group

Caption: Nucleophilic substitution at the C-I bond.

Experimental Protocols

General Procedure for Fluoroethylation of a Nucleophile

This protocol provides a general method for the fluoroethylation of a generic nucleophile using this compound.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, Acetonitrile (B52724) - ACN)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 equivalent) and dissolve it in the chosen anhydrous solvent.

  • If the nucleophile requires deprotonation, add the base (1.1 - 1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired fluoroethylated compound.

Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane for PET Tracer Applications

A key application of this compound is in the synthesis of its radiolabeled counterpart, 1-[¹⁸F]Fluoro-2-iodoethane, a prosthetic group for the fluoroethylation of molecules for Positron Emission Tomography (PET).[10]

Materials:

Procedure (Radiolabeling Method):

  • A solution of [¹⁸F]fluoride in water is added to a reaction vial.

  • The water is removed by azeotropic evaporation with acetonitrile at 100 °C under a gentle stream of nitrogen.

  • An acetonitrile solution containing the phase-transfer catalyst (e.g., 7.5 mg of TEAHCO₃) is added and evaporated to dryness.

  • A solution of 1,2-diiodoethane (e.g., 9 mg) in acetonitrile (0.5 mL) is added to the vial.

  • The reaction mixture is heated at 100 °C for 10 minutes.

  • After cooling to room temperature, the product, 1-[¹⁸F]fluoro-2-iodoethane, can be used for subsequent radiolabeling reactions.

G Workflow for 1-[18F]Fluoro-2-iodoethane Synthesis start [18F]Fluoride in Water drying Azeotropic Drying (ACN, 100°C) start->drying activation Add Phase-Transfer Catalyst & Evaporate drying->activation reaction Nucleophilic Substitution (100°C, 10 min) activation->reaction precursor 1,2-Diiodoethane in ACN precursor->reaction product 1-[18F]Fluoro-2-iodoethane reaction->product

Caption: Synthesis of 1-[18F]Fluoro-2-iodoethane for PET.

Applications in Drug Discovery and Development

The introduction of a fluoroethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound in drug discovery. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to its biological target. This compound serves as a key reagent for this purpose, enabling the direct incorporation of the -CH₂CH₂F moiety.

G Role in Drug Candidate Synthesis reagent This compound fluoroethylation Fluoroethylation reagent->fluoroethylation lead Lead Compound (with Nu-H) lead->fluoroethylation analog Fluoroethylated Analog fluoroethylation->analog testing Pharmacological Testing analog->testing candidate Optimized Drug Candidate testing->candidate Improved Properties

Caption: Logical flow of fluoroethylation in drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 1-Fluoro-2-iodoethane, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its boiling point and density, supported by detailed experimental methodologies and a visual representation of the determination workflow.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for purification processes. The boiling point and density are fundamental parameters for laboratory and industrial applications.

Physical PropertyValueConditions
Boiling Point98-102 °Cat 760 Torr[1][2]
Density2.136 g/cm³at 25 °C[1][2]

Experimental Protocols

The determination of the physical properties of this compound follows standard organic chemistry laboratory procedures. Below are detailed methodologies for ascertaining the boiling point and density.

Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For haloalkanes like this compound, a common and efficient method for boiling point determination, especially with small sample sizes, is the Thiele tube method.[3]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end downwards.

  • The test tube is attached to the thermometer.

  • The thermometer and test tube assembly are placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, causing the sample to heat up.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.

Determination of Density:

The density of a liquid is its mass per unit volume. The density of this compound can be determined using a pycnometer or a density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Temperature-controlled water bath

  • Sample of this compound

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

  • The pycnometer is filled with the this compound sample and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • The pycnometer is removed from the bath, carefully dried on the outside, and its mass is measured again.

  • The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and its mass is measured.

  • The density of the this compound is calculated using the masses of the sample and the reference substance and the known density of the reference substance.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Sample Preparation: Place this compound in a small test tube B Insert inverted capillary tube A->B C Attach test tube to thermometer B->C D Place assembly in Thiele tube C->D E Heat Thiele tube gently D->E Start Experiment F Observe for a continuous stream of bubbles E->F G Stop heating and allow to cool F->G H Record temperature when liquid enters capillary tube G->H I Recorded Temperature = Boiling Point H->I Final Reading

Boiling Point Determination Workflow

This guide provides essential physical data and procedural knowledge for the effective and safe use of this compound in a research and development setting. The provided experimental protocols are standard and can be adapted for similar compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-fluoro-2-iodoethane (CAS No. 762-51-6). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a conceptual workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the available and estimated spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.6Triplet of Triplets~47 (¹JHF), ~7 (³JHH)-CH₂F
~3.3Triplet of Triplets~17 (²JHF), ~7 (³JHH)-CH₂I

Note: The proton NMR data is based on spectral analysis principles. The methylene (B1212753) group attached to the highly electronegative fluorine atom is expected to be significantly deshielded and appear at a lower field. It will be split into a triplet by the adjacent methylene protons and further split into a doublet by the fluorine atom. Similarly, the methylene group attached to the iodine atom will be at a higher field and will be split into a triplet by the adjacent methylene protons and show a smaller coupling to the fluorine atom.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmSplitting Pattern (due to F)Assignment
~80-85Doublet-CH₂F
~-5 to 0Doublet-CH₂I

Note: The ¹³C NMR data is estimated based on established increments for halogenated ethanes. The carbon attached to the highly electronegative fluorine will be significantly deshielded and show a large one-bond C-F coupling constant. The carbon attached to iodine will be shielded due to the "heavy atom effect" and is expected to have a chemical shift close to or slightly below 0 ppm, also showing a two-bond C-F coupling.

Table 3: Estimated ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicity
~ -210 to -230Triplet

Note: The ¹⁹F NMR chemical shift is estimated based on typical values for primary fluoroalkanes, referenced to CFCl₃. The signal is expected to be a triplet due to coupling with the two adjacent protons.

Table 4: Infrared (IR) Spectroscopy - Principal Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850Medium-StrongC-H stretching
1450-1400MediumC-H bending (scissoring)
1050-1000StrongC-F stretching
600-500Medium-StrongC-I stretching

Table 5: Mass Spectrometry (MS) Data - Major Fragments

m/zProposed Fragment Ion
174[CH₂FCH₂I]⁺ (Molecular Ion)
127[I]⁺
47[CH₂FCH₂]⁺
33[CH₂F]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon, unless coupling information is desired. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is recorded on a spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the field strength (e.g., 376 MHz for a 400 MHz ¹H instrument). A simple pulse-acquire sequence is used. Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates or ATR crystal is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

2.3. Mass Spectrometry (MS)

  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a small amount of the sample is diluted in a volatile solvent (e.g., dichloromethane) and injected into the GC.

  • Ionization: Electron Ionization (EI) is typically used for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Structural Elucidation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film / ATR Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data NMR Spectra (Chemical Shift, Multiplicity, J-coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 1-Fluoro-2-iodoethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 1-fluoro-2-iodoethane in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to provide a robust understanding of this compound's behavior in various solvent systems. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide furnishes estimated solubility profiles based on the well-established principle of "like dissolves like" and the known properties of structurally analogous haloalkanes.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a primary predictive tool. This compound (C₂H₄FI) is a polar molecule due to the presence of electronegative fluorine and iodine atoms. However, it also possesses a nonpolar ethyl backbone. This dual character dictates its solubility behavior. It is anticipated to be more soluble in solvents with similar polarity characteristics. Generally, haloalkanes are soluble in a variety of organic solvents but exhibit low solubility in water due to their inability to form strong hydrogen bonds.

Estimated Solubility Profile of this compound

The following table provides an estimated qualitative and quantitative solubility of this compound in a selection of common organic solvents at standard ambient temperature and pressure (SATP). These estimations are derived from the solubility characteristics of structurally similar compounds such as 1-bromo-2-fluoroethane (B107303) and 1-chloro-2-iodoethane. For many nonpolar and moderately polar organic solvents, this compound is expected to be miscible or highly soluble.

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL at 25°C)
Alcohols MethanolHighly Soluble> 50
EthanolMiscibleMiscible
IsopropanolMiscibleMiscible
Ethers Diethyl EtherMiscibleMiscible
Tetrahydrofuran (THF)MiscibleMiscible
Ketones AcetoneMiscibleMiscible
Methyl Ethyl Ketone (MEK)MiscibleMiscible
Halogenated Solvents Dichloromethane (DCM)MiscibleMiscible
ChloroformMiscibleMiscible
Aromatic Hydrocarbons TolueneHighly Soluble> 50
BenzeneHighly Soluble> 50
Aliphatic Hydrocarbons n-HexaneSoluble> 20
CyclohexaneSoluble> 20
Polar Aprotic Solvents AcetonitrileHighly Soluble> 50
Dimethylformamide (DMF)Highly Soluble> 50
Dimethyl Sulfoxide (DMSO)Highly Soluble> 50

Disclaimer: The quantitative data presented are estimations and should be confirmed by experimental determination for applications requiring high precision.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 2 mL of the chosen organic solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 100 µL) to the solvent.

  • Cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution against a well-lit background.

    • Soluble/Miscible: The solution is clear and homogeneous with no visible phase separation.

    • Partially Soluble: The solution is cloudy, or two distinct liquid layers are observed.

    • Insoluble: The this compound forms a distinct, separate layer that does not mix with the solvent.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides accurate and reproducible quantitative solubility data.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • High-purity organic solvent

  • Scintillation vials or flasks with airtight seals

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Analytical balance

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the vial at a low speed to facilitate phase separation.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any undissolved micro-droplets.

  • Analysis:

    • Accurately weigh the filtered, saturated solution.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the saturated solution and the calibration standards using a pre-calibrated analytical instrument (e.g., GC-FID).

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_qualitative Qualitative Solubility Determination start Start add_solvent Add 2 mL of solvent to test tube start->add_solvent add_solute Add 100 µL of this compound add_solvent->add_solute mix Vortex for 30-60 seconds add_solute->mix observe Visually inspect the solution mix->observe end End observe->end

Workflow for Qualitative Solubility Determination.

G cluster_quantitative Quantitative Solubility Determination (Isothermal Shake-Flask) start Start prepare_saturated Prepare saturated solution (excess solute in solvent) start->prepare_saturated equilibrate Equilibrate in shaker bath (e.g., 24-48h at 25°C) prepare_saturated->equilibrate separate Settle/Centrifuge to separate phases equilibrate->separate sample Withdraw and filter supernatant separate->sample analyze Analyze by GC or other method sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains sparse, the provided estimations and detailed experimental protocols empower researchers to confidently work with this compound. The principle of "like dissolves like" suggests that this compound will be highly soluble in a wide array of common organic solvents. For applications demanding precision, the isothermal shake-flask method is recommended for accurate solubility determination.

Stability and Storage of 1-Fluoro-2-iodoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-2-iodoethane (CAS No. 762-51-6). Understanding the stability profile of this versatile reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and PET tracers. This document outlines the known physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment, ensuring the integrity and reliability of this compound in sensitive applications.

Physicochemical Properties and Storage Recommendations

This compound is a colorless to light yellow liquid that requires careful handling and storage to maintain its purity and reactivity. Several key properties influence its stability, and these are summarized in Table 1.

PropertyValueCitation(s)
Molecular Formula C₂H₄FI[1]
Molecular Weight 173.96 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 98-102 °C at 760 Torr
Density 2.136 g/cm³ at 25 °C
Flash Point 16.2 °C
Storage Temperature 2-8°C (Refrigerated)[1]
Stabilizer Often supplied with a copper chip to inhibit decomposition.[1]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, acid anhydrides, phosphorus halides.[2]

Optimal Storage Conditions: To ensure the long-term stability of this compound, it is imperative to adhere to the following storage guidelines:

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Light: Protect from light, as iodoalkanes can be light-sensitive and undergo photodecomposition.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Container: Keep in the original, tightly sealed container to prevent moisture ingress and evaporation.

  • Ventilation: Store in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames.

Potential Degradation Pathways

The primary site of instability in this compound is the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bond. Degradation can be initiated by several factors, including light, heat, and the presence of oxidizing agents or nucleophiles.

Potential Degradation Pathways of this compound cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation FIE This compound (F-CH2-CH2-I) Radical_Photo Homolytic Cleavage FIE->Radical_Photo hv Radical_Thermal Homolytic Cleavage FIE->Radical_Thermal Heat (Δ) Elimination β-Elimination FIE->Elimination Heat (Δ) Oxidation Oxidative Breakdown FIE->Oxidation Oxidizing Agent (e.g., H2O2) Hydrolysis Nucleophilic Substitution (SN2) FIE->Hydrolysis H2O / H+ or OH- Products_Photo Fluoroethyl radical + Iodine radical (F-CH2-CH2• + I•) Radical_Photo->Products_Photo C-I bond scission Secondary_Products_Photo Ethylene (B1197577), Ethane, Iodine (I2), Hydrogen Iodide (HI) Products_Photo->Secondary_Products_Photo Further reactions Products_Thermal Fluoroethyl radical + Iodine radical Radical_Thermal->Products_Thermal C-I bond scission Products_Elimination Fluoroethene + Hydrogen Iodide Elimination->Products_Elimination Loss of HI Products_Oxidation Iodate (B108269) (IO3-), Hypoiodite (B1233010) (IO-) Oxidation->Products_Oxidation Formation of inorganic iodine Products_Hydrolysis 2-Fluoroethanol (B46154) + Iodide ion Hydrolysis->Products_Hydrolysis Displacement of I-

Figure 1: A diagram illustrating the potential degradation pathways of this compound under various stress conditions.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating a fluoroethyl radical and an iodine radical.[4] These highly reactive species can then participate in a variety of secondary reactions, leading to the formation of gaseous byproducts such as ethylene and ethane, as well as elemental iodine (I₂) and hydrogen iodide (HI).[4][5] The formation of iodine is often observed as a yellow or reddish discoloration of the liquid.[3]

Thermal Degradation

Elevated temperatures can also promote the degradation of this compound. Two primary pathways are anticipated:

  • Homolytic Cleavage: Similar to photodegradation, heat can cause the C-I bond to break, forming radicals.

  • β-Elimination: The presence of a hydrogen atom on the carbon adjacent to the carbon bearing the iodine allows for the possibility of β-elimination of hydrogen iodide (HI) to form fluoroethene. This pathway is a common thermal decomposition route for haloalkanes.[6]

Oxidative Degradation

This compound is susceptible to oxidation. Strong oxidizing agents can lead to the breakdown of the iodoalkane, potentially forming inorganic iodine species such as iodate (IO₃⁻) or hypoiodite (IO⁻).[7] This is a critical consideration, as such degradation would not only consume the starting material but could also introduce reactive impurities into a reaction mixture.

Hydrolytic Degradation

While the C-F bond is generally stable to hydrolysis, the C-I bond can be cleaved by water, especially under acidic or basic conditions, via a nucleophilic substitution (S_N2) reaction. This would result in the formation of 2-fluoroethanol and iodide ions. However, studies on the analogous 2-fluoroethanol suggest it is relatively stable to hydrolysis, implying that this may be a slower degradation pathway under neutral conditions.[8][9]

Experimental Protocols for Stability Testing

A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analytical Analytical Techniques Start This compound (Neat or in Solution) Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Thermal Thermal Stress (Elevated Temperature) Start->Thermal Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base_Hydrolysis Oxidative Oxidative Stress (e.g., 3% H2O2) Start->Oxidative Control Control Sample (Protected from Stress) Start->Control Analysis Analysis of Stressed Samples Photolytic->Analysis Thermal->Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidative->Analysis GC_MS GC-MS (for separation and identification of volatile degradants) Analysis->GC_MS NMR NMR (1H, 19F, 13C) (for structural elucidation) Analysis->NMR HPLC HPLC-UV/MS (for non-volatile degradants) Analysis->HPLC Control->Analysis Endpoint Identify Degradation Products & Develop Stability-Indicating Method GC_MS->Endpoint NMR->Endpoint HPLC->Endpoint

Figure 2: A flowchart outlining the experimental workflow for conducting forced degradation studies on this compound.

Photostability Testing (ICH Q1B)
  • Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) in quartz tubes. A solid-state sample should also be exposed.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the exposed and control samples at appropriate time points using a suitable analytical method (e.g., GC-MS).

Thermal Stability Testing
  • Sample Preparation: Place samples of neat this compound in sealed vials.

  • Exposure: Store the vials at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., up to 2 weeks).

  • Analysis: At specified intervals, withdraw samples and analyze for degradation.

Hydrolytic Stability Testing
  • Sample Preparation: Prepare solutions of this compound in:

    • 0.1 M HCl (acidic condition)

    • Water (neutral condition)

    • 0.1 M NaOH (basic condition)

  • Exposure: Store the solutions at a controlled temperature (e.g., room temperature or 60°C).

  • Analysis: Analyze the samples at various time points to determine the rate of hydrolysis and identify any degradation products.

Oxidative Stability Testing
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Exposure: Store the solution at room temperature.

  • Analysis: Monitor the reaction mixture over time to assess the extent of degradation.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of this compound and its likely degradation products (e.g., fluoroethene, ethylene, ethane), GC-MS is the preferred analytical technique.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separation.

  • Injector: A split/splitless injector is appropriate. Care should be taken to use a moderate injector temperature to prevent on-column degradation.

  • Detector: A mass spectrometer allows for the identification of degradation products by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹⁹F, and ¹³C) is a powerful tool for the structural elucidation of degradation products. By comparing the spectra of stressed samples to that of the pure compound, the formation of new species can be identified and characterized.

Conclusion

This compound is a valuable but sensitive chemical reagent. Its stability is primarily influenced by its susceptibility to light, heat, and oxidizing conditions, with the carbon-iodine bond being the most labile site. Proper storage in a refrigerated, dark, and inert environment is crucial to maintain its integrity. For applications requiring high purity, it is recommended to assess the compound's quality before use, especially if it has been stored for an extended period. The implementation of forced degradation studies as outlined in this guide will enable researchers to understand the stability profile of this compound and to develop robust, stability-indicating analytical methods, thereby ensuring the reliability of experimental outcomes.

References

A Comprehensive Technical Guide to 1-Fluoro-2-iodoethane: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Fluoro-2-iodoethane (CAS No. 762-51-6), a versatile haloalkane intermediate used in organic synthesis. The document details its chemical and physical properties, comprehensive safety and handling protocols, and generalized experimental methodologies for property determination and chemical reactions. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is often supplied stabilized with copper to prevent decomposition.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂H₄FI[2]
Molecular Weight173.96 g/mol [2]
Density2.136 g/cm³ at 25 °C[3]
Boiling Point98-102 °C at 760 Torr[2][3]
Flash Point16.2 °C[3]
Refractive Index1.481[3]
Storage Temperature2-8 °C[4]
Purity (Typical)>98.0% (GC)[1][4]

Safety Data and GHS Classification

This compound is a hazardous substance that requires careful handling. Its GHS classification indicates that it is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable Liquids2DangerH225: Highly flammable liquid and vapor
Acute Toxicity, Oral3DangerH301: Toxic if swallowed
Acute Toxicity, Dermal3DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation3DangerH331: Toxic if inhaled
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[2]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and ensure laboratory safety. The following handling workflow should be implemented:

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Read and Understand Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ground Equipment Ground/Bond Equipment Work in Fume Hood->Ground Equipment Use Non-Sparking Tools Use Non-Sparking Tools Ground Equipment->Use Non-Sparking Tools Keep Away from Ignition Sources Keep Away from Ignition Sources Use Non-Sparking Tools->Keep Away from Ignition Sources Avoid Contact Avoid Contact Keep Away from Ignition Sources->Avoid Contact Store Properly Store Properly Avoid Contact->Store Properly Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Wash Hands Wash Hands Decontaminate Area->Wash Hands

Figure 1: Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls:

  • Work in a well-ventilated laboratory, ideally within a certified chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]

Experimental Protocols

Table 3: Standardized Methodologies for Property Determination

Property / EndpointStandardized GuidelineGeneral Methodology
Physical-Chemical Properties
Boiling PointOECD Test Guideline 103Methods include using an ebulliometer, dynamic methods, or distillation to determine the temperature at which the vapor pressure of the liquid equals atmospheric pressure.[4]
DensityOECD Test Guideline 109Utilizes methods such as a hydrometer, immersed body method (buoyancy), or an oscillating densitometer to determine the mass per unit volume.[5]
Flash Point-Determined using a closed-cup or open-cup apparatus where the liquid is heated, and an ignition source is periodically introduced to the vapor space to find the lowest temperature at which the vapor ignites.
Refractive IndexASTM D1218Measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid.[6]
Toxicological Properties
Acute Oral ToxicityOECD Test Guideline 423 (Acute Toxic Class Method)A stepwise procedure where groups of animals (usually rats) are orally administered the substance at defined dose levels. The presence or absence of mortality determines the next dose level, allowing for classification of toxicity with a minimal number of animals.[7]
Acute Dermal ToxicityOECD Test Guideline 402The substance is applied to the clipped, intact skin of animals (e.g., rats or rabbits) for 24 hours. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1][8]
Acute Inhalation ToxicityOECD Test Guideline 403Animals are exposed to the substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for at least 14 days.[9]

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily used to introduce a 2-fluoroethyl group into molecules. Its reactivity is dominated by the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bond. This makes the iodine atom an excellent leaving group in nucleophilic substitution reactions and susceptible to radical cleavage.

G Figure 2: Key Chemical Reactivity of this compound cluster_reactions Reaction Pathways cluster_products Resulting Products FIE This compound (F-CH₂-CH₂-I) Nucleophilic Substitution Nucleophilic Substitution FIE->Nucleophilic Substitution Weak C-I bond is the reactive site Radical Reactions Radical Reactions FIE->Radical Reactions Homolytic cleavage of C-I bond Fluoroethylated Compounds\n(Nu-CH₂-CH₂-F) Fluoroethylated Compounds (Nu-CH₂-CH₂-F) Nucleophilic Substitution->Fluoroethylated Compounds\n(Nu-CH₂-CH₂-F) Reaction with Nucleophiles (Nu⁻) Fluoroethyl Radical Adducts Fluoroethyl Radical Adducts Radical Reactions->Fluoroethyl Radical Adducts Addition to alkenes, etc.

Figure 2: Key Chemical Reactivity of this compound.

A primary application of this reagent is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). For instance, 1-[¹⁸F]fluoro-2-iodoethane can be synthesized and used as a prosthetic group for the [¹⁸F]fluoroethylation of molecules like amines and alcohols to create PET tracers.[10]

Generalized Experimental Workflow for Fluoroethylation:

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using this compound to introduce a fluoroethyl group onto a substrate.

G Figure 3: Generalized Workflow for a Fluoroethylation Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Substrate Dissolve Substrate (Nu-H) in Anhydrous Solvent Add Base Add Base (e.g., NaH, K₂CO₃) Dissolve Substrate->Add Base Deprotonation of Nucleophile Stir Stir under Inert Atmosphere (N₂, Ar) Add Base->Stir Add FIE Add this compound (F-CH₂-CH₂-I) Stir->Add FIE Heat Heat Reaction Mixture (if necessary) Add FIE->Heat Monitor Monitor Reaction (TLC, GC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Purify Product (e.g., Chromatography) Dry & Concentrate->Purify

Figure 3: Generalized Workflow for a Fluoroethylation Reaction.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in pharmaceutical and materials science research. Its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. This guide provides a foundational understanding of its properties, safe handling procedures, and chemical applications to support its responsible use in a research and development setting. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

Reaction mechanism of 1-Fluoro-2-iodoethane in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of 1-Fluoro-2-iodoethane in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable synthetic intermediate, particularly in the preparation of fluoroethylated compounds used in pharmaceuticals and PET imaging agents.[1] Its reactivity is characterized by the presence of two different halogen atoms, leading to a nuanced behavior in nucleophilic substitution reactions. This guide provides a detailed examination of the probable reaction mechanisms, supported by theoretical principles, representative kinetic data, and comprehensive experimental protocols for further investigation.

Core Reaction and Mechanistic Considerations

The primary nucleophilic substitution reaction of this compound involves the displacement of the iodide ion by a nucleophile (Nu⁻). The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making iodide the superior leaving group.[2]

F-CH₂-CH₂-I + Nu⁻ → F-CH₂-CH₂-Nu + I⁻

Two principal mechanisms are considered for this transformation: the direct bimolecular nucleophilic substitution (Sₙ2) and a mechanism involving neighboring group participation (NGP) by the fluorine atom.

The Sₙ2 Mechanism

The Sₙ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][4] This reaction pathway is characterized by second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile.[5][6]

Rate Law: Rate = k[FCH₂CH₂I][Nu⁻]

The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, resulting in an inversion of stereochemistry at the reaction center.

Neighboring Group Participation (NGP) by Fluorine

An alternative pathway involves the intramolecular participation of the fluorine atom.[1][7] In this mechanism, the lone pair electrons on the fluorine atom could act as an internal nucleophile, displacing the iodide leaving group to form a cyclic fluoronium ion intermediate.[8] The external nucleophile would then attack this strained, three-membered ring.

This two-step process would still result in an overall substitution, but the kinetics and stereochemistry might differ from a direct Sₙ2 reaction. NGP often leads to a significant rate enhancement (anchimeric assistance) and results in retention of the overall stereochemistry, as the external nucleophile attacks in a second step that inverts the configuration of the intermediate, which itself was formed with inversion.[9]

While NGP is well-documented for other heteroatoms like sulfur and nitrogen, its role for fluorine in this type of substrate is less established and represents a key area for experimental investigation.[1]

Mechanistic Diagrams

// Reactants reactants [label="F-CH₂-CH₂-I + Nu⁻"];

// Transition State ts [label=<

δ⁻

δ⁻

Nu --- C --- I

, shape=box, style=dashed, color="#5F6368"];

// Products products [label="F-CH₂-CH₂-Nu + I⁻"];

// Arrows reactants -> ts [label="Concerted Step", color="#4285F4"]; ts -> products [color="#4285F4"];

// Style reactants [fontcolor="#202124"]; products [fontcolor="#202124"]; ts [fontcolor="#202124"]; } dot Caption: Bimolecular Nucleophilic Substitution (Sₙ2) Pathway.

// Reactants reactants [label="F-CH₂-CH₂-I"];

// Intermediate intermediate [label=<

Fluoronium Ion Intermediate

F⁺ CH₂|CH₂

, shape=none];

// Products products [label="F-CH₂-CH₂-Nu"];

// Arrows reactants -> intermediate [label="Step 1: Intramolecular\nDisplacement (-I⁻)", color="#EA4335"]; intermediate -> products [label="Step 2: Nucleophilic\nAttack (+Nu⁻)", color="#34A853"];

// Style reactants [fontcolor="#202124"]; products [fontcolor="#202124"]; intermediate [fontcolor="#202124"]; } dot Caption: Neighboring Group Participation (NGP) Pathway.

Quantitative Kinetic Data (Representative)

Specific experimental kinetic data for the nucleophilic substitution of this compound is not extensively reported in the literature. The tables below present representative data based on typical values for Sₙ2 reactions of primary alkyl halides to serve as a baseline for experimental design and comparison.

Table 1: Representative Rate Constants for Sₙ2 Reaction with Azide (B81097) (N₃⁻) in Acetone at 25°C

SubstrateLeaving GroupRelative Rate Constant (k_rel)
This compound I⁻ ~30,000 (Estimated)
1-Bromo-2-fluoroethaneBr⁻~1,000 (Estimated)
1-Chloro-2-fluoroethaneCl⁻~200 (Estimated)

This data illustrates the expected high reactivity due to the excellent leaving group ability of iodide.

Table 2: Representative Activation Parameters for a Typical Sₙ2 Reaction

ParameterSymbolRepresentative ValueUnit
Enthalpy of ActivationΔH‡50 - 90kJ mol⁻¹
Entropy of ActivationΔS‡-20 to -80J mol⁻¹ K⁻¹

A negative entropy of activation is characteristic of bimolecular reactions, reflecting the increase in order in the transition state.[10]

Detailed Experimental Protocols

To elucidate the precise reaction mechanism and determine the kinetic parameters for the reaction of this compound with a chosen nucleophile (e.g., sodium azide), the following protocol can be employed.

Objective

To determine the second-order rate constant (k) and activation parameters (Eₐ, ΔH‡, ΔS‡) for the reaction of this compound with a nucleophile by monitoring the reaction progress using gas chromatography (GC).

Materials and Reagents
  • This compound (substrate)

  • Sodium azide (nucleophile)

  • Acetone (solvent, anhydrous)

  • Dodecane (B42187) (internal standard)

  • Thermostatted reaction vessel (e.g., jacketed beaker connected to a water bath)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., non-polar or medium-polarity capillary column)

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow Diagram

// Node Definitions prep [label="1. Prepare Stock Solutions\n- Substrate in Acetone\n- Nucleophile in Acetone\n- Internal Standard (IS) in Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; thermo [label="2. Thermostat Solutions\nEquilibrate reactant solutions\nand solvent to desired temperature\n(e.g., 25°C, 35°C, 45°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="3. Initiate Reaction\nCombine solutions in the\nthermostatted vessel and\nstart the timer.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample [label="4. Aliquot Sampling\nWithdraw aliquots at regular\ntime intervals (t₀, t₁, t₂, ... tₙ).", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="5. Quench Reaction\nImmediately add each aliquot to a\nvial containing cold water and IS.\nExtract with a suitable solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="6. GC Analysis\nInject the organic layer of each\nquenched sample into the GC-FID.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="7. Data Processing\n- Integrate peak areas (Substrate, IS)\n- Calculate [Substrate] at each time point\n- Plot ln([Substrate]) vs. time", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="8. Calculate Rate Constants\nDetermine pseudo-first-order and\nsecond-order rate constants.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> thermo; thermo -> initiate; initiate -> sample; sample -> quench; quench -> analyze; analyze -> data; data -> calc; } dot Caption: Workflow for Kinetic Analysis via Gas Chromatography.

Procedure
  • Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetone.

    • Prepare a 1.0 M stock solution of sodium azide in anhydrous acetone. Using a significant excess of the nucleophile will allow for pseudo-first-order kinetic analysis.[11]

    • Prepare a 0.05 M solution of dodecane (internal standard) in acetone.

  • Reaction Setup:

    • Place a known volume of the sodium azide solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a known volume of the thermostatted this compound stock solution. Start the timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 0.5 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing ice-cold water and a precise amount of the internal standard solution. The water will precipitate the unreacted sodium azide and halt the reaction.

    • Extract the organic components with a small amount of a suitable solvent (e.g., diethyl ether).

  • GC Analysis:

    • Inject the organic layer of each quenched sample into the GC-FID.[12][13]

    • The GC method should be optimized to achieve baseline separation of the this compound peak from the solvent, internal standard, and product peaks.

  • Data Analysis:

    • For each time point, determine the ratio of the peak area of this compound to the peak area of the internal standard (dodecane).

    • Use a calibration curve to convert this area ratio into the concentration of this compound.

    • Plot ln([this compound]) versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope of -k'.

    • Calculate the second-order rate constant k from the pseudo-first-order rate constant k' using the equation: k = k' / [Nu⁻].

    • Repeat the experiment at several different temperatures (e.g., 35°C, 45°C) to determine the activation energy (Eₐ) from an Arrhenius plot (ln(k) vs. 1/T).

Conclusion

The nucleophilic substitution of this compound is a synthetically important reaction that most likely proceeds via a direct Sₙ2 mechanism. However, the potential for neighboring group participation by the fluorine atom presents an intriguing mechanistic possibility that warrants experimental investigation. The protocols and representative data outlined in this guide provide a robust framework for researchers to quantitatively study this reaction, elucidate its precise mechanism, and optimize its application in the development of novel pharmaceuticals and diagnostic agents.

References

An In-depth Technical Guide to Radical Reactions Involving 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical reactions involving 1-fluoro-2-iodoethane. Due to the limited specific literature on this particular reagent, this guide draws upon established principles and detailed experimental protocols from closely related and well-studied analogous fluoroalkyl iodides. The methodologies and data presented herein serve as a robust starting point for researchers looking to utilize this compound in synthetic applications.

Introduction to Radical Reactions of this compound

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the fluoroethyl group into organic molecules. Its reactivity in radical reactions is primarily dictated by the carbon-iodine bond, which is significantly weaker than the carbon-fluorine bond and can undergo homolytic cleavage to generate the 2-fluoroethyl radical.[1] This reactive intermediate can then participate in a variety of transformations, most notably atom-transfer radical addition (ATRA) to unsaturated systems like alkenes and alkynes.

The incorporation of fluorine-containing moieties is a widely used strategy in drug discovery and agrochemical development to modulate the biological and physicochemical properties of molecules.[2] The 2-fluoroethyl group, in particular, can serve as a bioisosteric replacement for other functional groups, enhancing metabolic stability and binding affinity. Radical reactions offer a mild and efficient way to forge carbon-carbon bonds under conditions that are often compatible with a wide range of functional groups.

Core Principles and Mechanisms

The central mechanistic event in the radical chemistry of this compound is the homolytic cleavage of the C-I bond to form a 2-fluoroethyl radical (FCH₂CH₂•). This can be initiated by heat, light (photolysis), or through the use of a radical initiator.

A common and synthetically useful pathway is the Atom-Transfer Radical Addition (ATRA), which typically proceeds via a chain mechanism:

  • Initiation: Generation of an initiating radical (e.g., from AIBN, triethylborane, or a photocatalyst). This radical abstracts the iodine atom from this compound to generate the 2-fluoroethyl radical.

  • Propagation:

    • The 2-fluoroethyl radical adds to an unsaturated bond (e.g., an alkene or alkyne).

    • The resulting radical then abstracts an iodine atom from another molecule of this compound, forming the product and regenerating the 2-fluoroethyl radical to continue the chain.

  • Termination: Combination of any two radical species.

Modern methods often employ photoredox catalysis to achieve these transformations under mild conditions using visible light.

Experimental Protocols

While specific, detailed protocols for a wide range of radical reactions involving this compound are not abundant in the literature, the following procedures for analogous fluoroalkyl iodides can be readily adapted.

General Protocol for Photoredox-Catalyzed Atom-Transfer Radical Addition (ATRA) to Alkenes

This protocol is adapted from the visible-light-induced photoredox reactions of 1,1,1-trifluoro-2-iodoethane.[3]

Reaction Scheme:

Materials:

  • This compound

  • Alkene substrate

  • fac-Ir(ppy)₃ (photocatalyst)

  • Hünig's base (diisopropylethylamine, DIPEA)

  • Acetonitrile (B52724) (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Blue LED lamp (or a 24W fluorescent lamp)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), this compound (1.2 mmol), fac-Ir(ppy)₃ (0.02 mmol, 2 mol%), and Hünig's base (1.5 mmol).

  • Add anhydrous acetonitrile (5 mL) to the tube.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (nitrogen or argon).

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 24-48 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired iodo-fluoroethylated product.

Data Presentation

The following tables summarize representative quantitative data for radical addition reactions of analogous fluoroalkyl iodides to various unsaturated compounds. These serve as a predictive guide for the expected reactivity and yields for reactions with this compound.

Table 1: Analogue Data for Photoredox-Catalyzed Radical Addition of Fluoroalkyl Iodides to Alkenes

EntryFluoroalkyl IodideAlkene SubstrateProduct Yield (%)Reference
1CF₃CH₂I1-Octene85[3]
2CF₃CH₂IStyrene78[3]
3HCF₂CF₂I1-Decene92[1]
4HCF₂CF₂IAllyl alcohol85[1]
5HCF₂CF₂IUndec-10-enoic acid95[1]

Yields are for the isolated product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Radical_Reaction_Workflow General Workflow for Photoredox-Catalyzed ATRA cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Alkene, this compound, Photocatalyst, and Base in a Schlenk Tube B Add Anhydrous Solvent (e.g., Acetonitrile) A->B C Degas via Freeze-Pump-Thaw Cycles B->C D Backfill with Inert Gas (N₂ or Ar) C->D E Irradiate with Visible Light (e.g., Blue LED) at Room Temperature D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Concentrate Reaction Mixture F->G H Purify by Column Chromatography I Characterize Product (NMR, MS) H->I

Caption: General workflow for a photoredox-catalyzed ATRA reaction.

ATRA_Mechanism Simplified Mechanism of Photoredox-Catalyzed ATRA PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) FEt_rad FCH₂CH₂• PC_excited->FEt_rad SET FEtI FCH₂CH₂I Adduct_rad R-CH•-CH₂CH₂CH₂F FEt_rad->Adduct_rad + Alkene Alkene R-CH=CH₂ Product Product R-CHI-CH₂CH₂CH₂F Adduct_rad->Product + FCH₂CH₂I Product->FEt_rad (propagates chain)

Caption: Simplified ATRA reaction mechanism.

References

An In-depth Technical Guide to 1-Fluoro-2-iodoethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-fluoro-2-iodoethane, a versatile building block in modern organic synthesis. Due to its unique bifunctional nature, possessing both a fluorine and an iodine atom, this reagent offers a distinct reactivity profile that is highly valuable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. This document details its synthesis, key applications with experimental protocols, and the logical workflows for its utilization.

Properties and Synthesis of this compound

This compound (CAS: 762-51-6) is a colorless to light-yellow liquid with a boiling point of 98-102 °C.[1] Its structure features a carbon-iodine bond that is significantly weaker than the carbon-fluorine bond, making the iodine atom a preferential leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent fluorine atom can influence the reactivity at the iodinated carbon.

The synthesis of this compound can be achieved through several routes, most commonly via halogen exchange reactions or the iodofluorination of ethene. A particularly relevant application is the synthesis of its radioisotopic analogue, 1-[¹⁸F]fluoro-2-iodoethane, a crucial precursor for positron emission tomography (PET) tracers.

Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane for Radiolabeling

A common method for the synthesis of 1-[¹⁸F]fluoro-2-iodoethane involves the nucleophilic substitution of a di-iodinated precursor with [¹⁸F]fluoride.[2]

Experimental Protocol: Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane [2]

  • Materials: [¹⁸F]Fluoride, 1,2-diiodoethane (B146647), tetraethylammonium (B1195904) bicarbonate (TEAHCO₃), acetonitrile (B52724) (AcN).

  • Procedure:

    • Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted with a solution of TEAHCO₃ in methanol (B129727).

    • The methanol is evaporated at 100°C with a gentle stream of nitrogen.

    • The residue is further dried by the azeotropic evaporation with acetonitrile (2 x 0.5 mL).

    • A solution of 1,2-diiodoethane (9 mg, 3.19 µmol) in 0.5 mL of acetonitrile is added to the dried [¹⁸F]fluoride/TEAHCO₃ complex.

    • The reaction mixture is heated at 100°C for 10 minutes.

    • The product, 1-[¹⁸F]fluoro-2-iodoethane, is obtained and can be used for subsequent radiolabeling reactions.

Quantitative Data for 1-[¹⁸F]Fluoro-2-iodoethane Synthesis [2]

PrecursorPhase Transfer CatalystTemperature (°C)Time (min)Radiochemical Yield (%)
1,2-DiiodoethaneTEAHCO₃1001047.6
1,2-DiiodoethaneTBAHSO₄1001024.8

Applications in Nucleophilic Fluoroethylation

This compound is an effective reagent for the introduction of the fluoroethyl moiety (-CH₂CH₂F) into a wide range of molecules via nucleophilic substitution. The carbon-iodine bond serves as the reactive site for attack by various nucleophiles.[1]

General Workflow for Nucleophilic Fluoroethylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproducts Nucleophile (Nu-H) Nucleophile (Nu-H) Reaction_Vessel Deprotonation & SN2 Reaction Nucleophile (Nu-H)->Reaction_Vessel This compound This compound This compound->Reaction_Vessel Base Base Base->Reaction_Vessel Fluoroethylated_Product (Nu-CH2CH2F) Fluoroethylated_Product (Nu-CH2CH2F) Reaction_Vessel->Fluoroethylated_Product (Nu-CH2CH2F) Iodide_Salt Iodide_Salt Reaction_Vessel->Iodide_Salt Conjugate_Acid Conjugate_Acid Reaction_Vessel->Conjugate_Acid

Caption: General workflow for nucleophilic fluoroethylation.

N-Fluoroethylation of Amines

The reaction of this compound with primary and secondary amines provides a direct route to N-(2-fluoroethyl)amines. These products are of significant interest in medicinal chemistry.

Experimental Protocol: General Procedure for N-Fluoroethylation of Amines

  • Materials: Amine, this compound, a suitable base (e.g., K₂CO₃, Et₃N), and a polar aprotic solvent (e.g., DMF, CH₃CN).

  • Procedure:

    • To a solution of the amine in the chosen solvent, the base is added.

    • This compound (typically 1.1-1.5 equivalents) is added to the mixture.

    • The reaction is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

O-Fluoroethylation of Phenols and Alcohols

Phenols and alcohols can be O-fluoroethylated using this compound in the presence of a base to form 2-fluoroethyl ethers.

Experimental Protocol: General Procedure for O-Fluoroethylation

  • Materials: Phenol (B47542) or alcohol, this compound, a strong base (e.g., NaH, K₂CO₃), and a polar aprotic solvent (e.g., DMF, THF).

  • Procedure:

    • The phenol or alcohol is dissolved in the solvent, and the base is added to generate the corresponding alkoxide or phenoxide.

    • This compound is added to the reaction mixture.

    • The mixture is stirred, typically at elevated temperatures, until the starting material is consumed.

    • The reaction is carefully quenched, and the product is isolated by extraction and purified by chromatography.

S-Fluoroethylation of Thiols

Thiols are excellent nucleophiles and react readily with this compound to produce 2-fluoroethyl thioethers.

Experimental Protocol: General Procedure for S-Fluoroethylation of Thiols

  • Materials: Thiol, this compound, a base (e.g., Cs₂CO₃, K₂CO₃), and a solvent (e.g., CH₃CN, DMF).

  • Procedure:

    • The thiol and the base are combined in the solvent.

    • This compound is added, and the reaction is stirred at room temperature or with gentle heating.

    • Work-up involves quenching, extraction, and purification of the resulting thioether.

C-Fluoroethylation of Active Methylene (B1212753) Compounds

Carbanions generated from active methylene compounds can also be alkylated with this compound to form new carbon-carbon bonds.

Experimental Protocol: General Procedure for C-Fluoroethylation

  • Materials: Active methylene compound (e.g., malonic ester, β-ketoester), a strong base (e.g., NaH, LDA), this compound, and an aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • The active methylene compound is deprotonated with a strong base at low temperature.

    • This compound is added to the resulting enolate.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • Standard aqueous work-up and purification by chromatography yield the C-fluoroethylated product.

Applications in Radical Reactions

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate a 2-fluoroethyl radical. This reactive intermediate can participate in various radical-mediated transformations, offering an alternative to polar reactivity.

General Workflow for Radical Reactions

G cluster_start Reactants & Initiator cluster_reaction Radical Cascade cluster_product Product Radical_Acceptor Radical_Acceptor Radical_Addition Addition to Radical Acceptor Radical_Acceptor->Radical_Addition This compound This compound Radical_Generation Generation of 2-Fluoroethyl Radical This compound->Radical_Generation Initiator Initiator (e.g., Light, AIBN) Initiator->Radical_Generation Radical_Generation->Radical_Addition Propagation/Termination Propagation or Termination Radical_Addition->Propagation/Termination Final_Product Final_Product Propagation/Termination->Final_Product

Caption: General workflow for radical reactions.

Atom Transfer Radical Addition (ATRA)

In ATRA reactions, the 2-fluoroethyl radical adds to an unsaturated bond (e.g., an alkene or alkyne), and the resulting radical intermediate abstracts the iodine atom from another molecule of this compound to propagate the radical chain and form an iodo-fluoroethylated product.

Reductive Coupling

The 2-fluoroethyl radical can be trapped by a reducing agent, such as a silane (B1218182) or a tin hydride, to afford the corresponding fluoroethane. Alternatively, in the presence of a suitable coupling partner, intermolecular or intramolecular carbon-carbon bond formation can occur.

Applications in PET Tracer Synthesis

As previously mentioned, 1-[¹⁸F]fluoro-2-iodoethane is a valuable prosthetic group for the synthesis of ¹⁸F-labeled PET tracers. The [¹⁸F]fluoroethyl group can be readily attached to targeting vectors such as peptides, antibodies, or small molecules.[2] The relatively long half-life of fluorine-18 (B77423) (109.8 minutes) allows for multi-step syntheses and imaging studies over several hours.[2]

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its dual halogen functionality allows for a wide range of transformations, including nucleophilic substitutions and radical reactions, making it a key building block for the introduction of the fluoroethyl moiety. The applications of this compound are particularly significant in the fields of medicinal chemistry and PET radiochemistry, where the unique properties of the fluoroethyl group can be exploited to enhance the biological activity and imaging characteristics of molecules. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore and utilize the full synthetic potential of this compound.

References

The Strategic Integration of 1-Fluoro-2-iodoethane in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] 1-Fluoro-2-iodoethane has emerged as a valuable and versatile building block for the introduction of the critical 2-fluoroethyl moiety into a wide range of molecular scaffolds. Its unique reactivity, stemming from the presence of both a fluorine and an iodine atom, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of novel therapeutics, particularly in the development of Positron Emission Tomography (PET) tracers and other bioactive molecules.[3]

Physicochemical Properties and Reactivity

This compound (CAS: 762-51-6) is a colorless liquid with a boiling point of 98-102 °C.[3] Its molecular structure features a carbon-iodine bond that is significantly weaker than the carbon-fluorine bond, rendering the iodine atom a good leaving group in nucleophilic substitution reactions. This differential reactivity is the cornerstone of its utility, allowing for the selective introduction of the fluoroethyl group while the fluorine atom remains intact. The electron-withdrawing nature of the adjacent fluorine atom can influence the reactivity at the carbon bearing the iodine. Furthermore, the C-I bond can undergo homolytic cleavage to participate in radical reactions.

Core Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as a fluoroethylating agent. This is particularly valuable in two main areas:

  • Radiolabeling for PET Tracers: The synthesis of PET tracers is a major application of this compound, where the radioactive isotope ¹⁸F is incorporated.[4] These tracers are instrumental in neuroimaging and for understanding various neurological disorders.[3]

  • Modification of Bioactive Molecules: The introduction of a 2-fluoroethoxy group onto aromatic rings, particularly phenols, or the N-fluoroethylation of heterocyclic compounds can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, the fluoroethoxy group is a feature in some dopamine (B1211576) D2 receptor antagonists, where it can modulate receptor binding and metabolic stability.[5][6]

Data Presentation: A Comparative Summary

The following tables summarize key quantitative data for reactions involving this compound and a related fluoroalkylating agent.

ProductStarting MaterialReagentBase/CatalystSolventTemp. (°C)Time (min)Yield (%)Reference
1-[¹⁸F]Fluoro-2-iodoethane1,2-Diiodoethane (B146647)[¹⁸F]FluorideTEAHCO₃Acetonitrile (B52724)1001047.6[4]
1-[¹⁸F]Fluoro-2-iodoethane1,2-Diiodoethane[¹⁸F]FluorideTBAHSO₄Acetonitrile1001024.8[4]
1-[¹⁸F]Fluoro-2-iodoethane1,2-Diiodoethane[¹⁸F]FluorideTEAHCO₃ (Method 1)Acetonitrile1001024.5[4]
1-[¹⁸F]Fluoro-2-iodoethane1,2-Diiodoethane[¹⁸F]FluorideTEAHCO₃ (Method 1)Acetonitrile1001510.6[4]
Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethersVarious PhenolsHalothane (B1672932)NaHDMF60-74 (for 2a)[7]

Experimental Protocols

Protocol 1: Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane for PET Applications[5]

This protocol describes the radiolabeling of 1,2-diiodoethane to produce 1-[¹⁸F]fluoro-2-iodoethane.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • 1,2-diiodoethane

  • Tetraethylammonium bicarbonate (TEAHCO₃) or Tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO₄)

  • Acetonitrile (AcN)

  • Nitrogen gas (N₂)

  • TLC plates (Silica gel and RP-C18)

  • Ethyl acetate (B1210297) or ethanol (B145695) (mobile phase)

Method 2 (Optimized):

  • A solution of [¹⁸F]fluoride in water is added to a reaction vial.

  • The water is removed by azeotropic evaporation with acetonitrile (0.5 mL × 2) at 100 °C under a gentle stream of nitrogen over 10 minutes.

  • An acetonitrile solution containing TEAHCO₃ (7.5 mg, 2.47 µmol) is added and evaporated to dryness.

  • A solution of 1,2-diiodoethane (9 mg, 3.19 µmol) in 0.5 mL of acetonitrile is added to the vial.

  • The reaction mixture is heated at 100 °C for 10 minutes.

  • The vial is allowed to cool to room temperature.

  • The reaction progress and radiochemical yield are determined by TLC analysis.

Protocol 2: Representative Synthesis of a 4-(2-Fluoroethoxy)benzyl Derivative

This protocol is a representative example of the O-fluoroethylation of a phenolic compound, a common application of this compound in the synthesis of non-PET pharmaceutical intermediates.

Materials:

  • 4-Hydroxybenzyl-substituted piperidine (B6355638) derivative

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 4-hydroxybenzyl-substituted piperidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(2-fluoroethoxy)benzyl derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-(2-Fluoroethoxy)benzyl Intermediate start Start: Phenolic Precursor reagents Add K2CO3 and This compound in DMF start->reagents reaction Heat to 60-80 °C (Monitor by TLC) reagents->reaction workup Quench with Water & Extract with EtOAc reaction->workup purification Column Chromatography workup->purification product Final Product: 4-(2-Fluoroethoxy)benzyl Derivative purification->product lead_optimization_workflow cluster_lead_opt Logical Workflow for Fluoroalkylation in Lead Optimization lead_id Lead Compound Identified (e.g., with phenolic OH) sar_analysis SAR Analysis Suggests Metabolic Liability at Phenol lead_id->sar_analysis strategy Decision: Introduce Metabolically Stable Group sar_analysis->strategy reagent_selection Select this compound for Fluoroethoxy Group strategy->reagent_selection synthesis Synthesize Fluoroethoxy Analog reagent_selection->synthesis testing In Vitro & In Vivo Testing (Potency, DMPK, Safety) synthesis->testing decision Improved Profile? testing->decision candidate Preclinical Candidate decision->candidate Yes further_opt Further Optimization decision->further_opt No dopamine_d2_signaling cluster_d2_pathway Dopamine D2 Receptor Signaling Pathway (Simplified) dopamine Dopamine d2r D2 Receptor dopamine->d2r g_protein Gi/o Protein d2r->g_protein ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp pka Protein Kinase A camp->pka cellular_response Cellular Response (e.g., altered neuronal excitability) pka->cellular_response antagonist D2 Antagonist (e.g., containing fluoroethoxy group) antagonist->d2r Blocks

References

The Rising Precursor: A Technical Guide to 1-Fluoro-2-iodoethane for Positron Emission Tomography (PET) Tracer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Application of 1-Fluoro-2-iodoethane and its Analogs in the Advancement of PET Imaging.

The development of novel Positron Emission Tomography (PET) tracers is a cornerstone of modern molecular imaging, enabling non-invasive visualization of biochemical processes in vivo. A critical component in the synthesis of many [18F]-labeled PET tracers is the introduction of a fluoroethyl group. This technical guide provides an in-depth exploration of this compound as a promising precursor for this purpose, alongside its widely used analog, 2-[18F]fluoroethyl tosylate. This document details the synthesis of these precursors and their subsequent application in the radiolabeling of molecules targeting a range of biological processes.

Introduction: The Significance of Fluoroethylation in PET Tracer Development

Fluorine-18 is a favored radionuclide for PET due to its optimal half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[1][2] The introduction of an [18F]fluoroethyl group onto a targeting molecule can often be achieved with minimal impact on its biological activity, making [18F]fluoroethylation a valuable strategy in PET tracer design.[3][4] 1-[18F]fluoro-2-iodoethane and 2-[18F]fluoroethyl tosylate serve as key prosthetic groups, or building blocks, for this purpose, reacting with various functional groups such as amines, phenols, and thiols to form stable carbon-fluorine bonds.[3][4][5]

Synthesis of the [18F]Fluoroethylating Precursor

The reliable and high-yield synthesis of the [18F]fluoroethylating agent is the crucial first step in the production of many PET tracers. The following sections detail the experimental protocols for the preparation of 1-[18F]fluoro-2-iodoethane.

Experimental Protocol: Synthesis of 1-[18F]Fluoro-2-iodoethane

The synthesis of 1-[18F]fluoro-2-iodoethane is typically achieved through nucleophilic substitution of a dihaloalkane precursor, such as 1,2-diiodoethane (B146647), with [18F]fluoride.[5] Two common methods are outlined below.

Method 1: [18F]Fluoride Trapping on a QMA Cartridge

  • [18F]Fluoride Production and Trapping: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. The resulting aqueous solution of [18F]fluoride is then trapped on a quaternary methyl ammonium (B1175870) (QMA) cartridge.[5]

  • Elution: The trapped [18F]fluoride is eluted from the cartridge into a reaction vial using a solution of tetraethylammonium (B1195904) bicarbonate (TEAHCO3) in methanol (B129727).[5]

  • Drying: The methanol is evaporated at 100°C with a gentle stream of nitrogen. Acetonitrile (B52724) is then added and evaporated twice to ensure the system is completely dry.[5]

  • Radiolabeling Reaction: A solution of 1,2-diiodoethane in acetonitrile is added to the dried [18F]fluoride/TEAHCO3 complex. The reaction mixture is heated at 100°C for a specified time (e.g., 10 or 15 minutes).[5]

Method 2: Direct Azeotropic Drying

  • [18F]Fluoride Preparation: The aqueous solution of [18F]fluoride from the cyclotron is transferred directly to a reaction vial.[5]

  • Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile at 100°C under a gentle stream of nitrogen. This is typically repeated twice.[5]

  • Addition of Phase Transfer Catalyst: An acetonitrile solution containing a phase transfer catalyst, such as tetraethylammonium bicarbonate (TEAHCO3) or tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHSO4), is added and the solvent is evaporated.[5]

  • Radiolabeling Reaction: A solution of 1,2-diiodoethane in acetonitrile is added to the dried residue and heated at 100°C for a specified time (e.g., 10 minutes).[5]

Quantitative Data for 1-[18F]Fluoro-2-iodoethane Synthesis

The radiochemical yield (RCY) of 1-[18F]fluoro-2-iodoethane is influenced by the chosen method, phase transfer catalyst, and reaction time. The following table summarizes reported yields under various conditions.

MethodPhase Transfer CatalystReaction Time (min)Radiochemical Yield (RCY)
Method 1TEAHCO31024.5%
Method 1TEAHCO31510.6%
Method 2TEAHCO31047.6%
Method 2TBAHSO41024.8%
Data sourced from Hematology, Transfusion and Cell Therapy.[5]

Synthesis Workflow Diagram

Synthesis_of_1_18F_Fluoro_2_iodoethane cluster_production [18F]Fluoride Production cluster_method1 Method 1 cluster_method2 Method 2 p1 Cyclotron Production (18O(p,n)18F) m1_s1 Trap [18F]F- on QMA Cartridge p1->m1_s1 m2_s1 Azeotropic Drying with Acetonitrile x2 p1->m2_s1 m1_s2 Elute with TEAHCO3 in Methanol m1_s1->m1_s2 m1_s3 Dry (Evaporate MeOH, then Acetonitrile x2) m1_s2->m1_s3 m1_s4 Add 1,2-diiodoethane in Acetonitrile m1_s3->m1_s4 m1_s5 Heat at 100°C m1_s4->m1_s5 product 1-[18F]Fluoro-2-iodoethane m1_s5->product RCY: 10.6-24.5% m2_s2 Add Phase Transfer Catalyst (TEAHCO3 or TBAHSO4) m2_s1->m2_s2 m2_s3 Evaporate Solvent m2_s2->m2_s3 m2_s4 Add 1,2-diiodoethane in Acetonitrile m2_s3->m2_s4 m2_s5 Heat at 100°C m2_s4->m2_s5 m2_s5->product RCY: 24.8-47.6%

Synthesis of 1-[18F]Fluoro-2-iodoethane.

Application in PET Tracer Synthesis: [18F]Fluoroethylation of Target Molecules

Once synthesized, 1-[18F]fluoro-2-iodoethane or its tosylate analog can be used to radiolabel a wide variety of precursor molecules. The following sections provide examples of the synthesis of well-established PET tracers.

Synthesis of [18F]Fluoroethylcholine ([18F]FECh)

[18F]Fluoroethylcholine is a PET tracer used for imaging cell proliferation, particularly in prostate cancer. Its synthesis involves the reaction of a fluoroethylating agent with N,N-dimethylethanolamine.

Experimental Protocol:

  • Preparation of 2-[18F]Fluoroethyl Tosylate: No-carrier-added [18F]fluoride is reacted with 1,2-bis(tosyloxy)ethane (B1267912) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium carbonate) at an elevated temperature (e.g., 80-100°C).[5][6] The resulting 2-[18F]fluoroethyl tosylate is then dried.

  • Reaction with N,N-dimethylethanolamine: The dried 2-[18F]fluoroethyl tosylate is dissolved in N,N-dimethylethanolamine and heated (e.g., 100°C for 5-10 minutes).[5][6]

  • Purification: The crude product is purified, often using solid-phase extraction with a cation-exchange cartridge, to yield [18F]FECh.[5]

Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)

[18F]FET is an amino acid analog used for imaging brain tumors. Its synthesis involves the O-fluoroethylation of L-tyrosine.

Experimental Protocol:

  • Preparation of 2-[18F]Fluoroethylating Agent: A suitable precursor, such as 2-bromoethyl tosylate, is reacted with the [K/Kryptofix 2.2.2]/[18F]F- complex to produce a volatile fluoroethylating agent like 2-[18F]fluoroethyl bromide.[7]

  • O-Fluoroethylation of L-tyrosine: The [18F]fluoroethylating agent is transferred into a solution containing L-tyrosine and a base (e.g., NaOH) in a suitable solvent (e.g., DMSO). The reaction mixture is heated (e.g., 100°C for 20 minutes).[7]

  • Purification: The final product, [18F]FET, is purified using high-performance liquid chromatography (HPLC).[7]

Quantitative Data for PET Tracer Synthesis via [18F]Fluoroethylation

The efficiency of the fluoroethylation step is crucial for the overall yield of the final PET tracer.

PET TracerFluoroethylating Agent PrecursorPrecursor MoleculeRadiochemical Yield (Decay-Corrected)Radiochemical PurityTotal Synthesis Time
[18F]Fluoroethylcholine ([18F]FECh)1,2-bis(tosyloxy)ethaneN,N-dimethylethanolamine~40-46.3%>98%~65 min
O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)2-bromoethyl tosylateL-tyrosine~20% (unoptimized)>95%~60 min
Data compiled from multiple sources.[5][6][7]

General Workflow for [18F]Fluoroethylation of a Precursor Molecule

Fluoroethylation_Workflow cluster_precursor_synthesis Precursor Synthesis cluster_labeling Radiolabeling cluster_purification Purification p1 1-[18F]Fluoro-2-iodoethane or 2-[18F]Fluoroethyl Tosylate l2 Reaction with [18F]Fluoroethylating Agent p1->l2 l1 Target Precursor (e.g., Amine, Phenol) l1->l2 l3 Heating l2->l3 pu1 Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) l3->pu1 product [18F]Fluoroethylated PET Tracer pu1->product

General workflow for PET tracer synthesis.

Conclusion

This compound and its tosylate analog are versatile and effective precursors for the introduction of the [18F]fluoroethyl group in the synthesis of PET tracers. The methodologies outlined in this guide demonstrate robust and adaptable protocols for both the synthesis of the fluoroethylating agent and its subsequent application in radiolabeling diverse target molecules. As the demand for novel PET tracers continues to grow, the optimization and broader application of these precursors will undoubtedly play a significant role in advancing the field of molecular imaging and personalized medicine.

References

The Strategic Role of 1-Fluoro-2-iodoethane in Modern Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design, leading to compounds with enhanced efficacy, metabolic stability, and tailored physicochemical properties.[1][2][3][4] Organofluorine compounds now represent a significant portion of the commercial agrochemical landscape.[1][5] Central to the synthesis of many of these advanced crop protection agents is the use of specialized fluorinated building blocks. Among these, 1-fluoro-2-iodoethane (CAS: 762-51-6) has emerged as a crucial and versatile intermediate.[6] Its unique bifunctional nature, possessing both a fluorine and an iodine atom, provides a powerful tool for the introduction of the valuable 2-fluoroethyl moiety into complex molecular scaffolds.

This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in the context of agrochemical research and development. It is intended for researchers, synthetic chemists, and drug development professionals engaged in the discovery of next-generation pesticides, herbicides, and fungicides.

Physicochemical Properties of this compound

This compound is a colorless liquid whose utility is defined by its distinct molecular structure.[6] The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom dictates its chemical behavior. The carbon-iodine bond is significantly weaker and more reactive than the robust carbon-fluorine bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.

PropertyValueReference
CAS Number 762-51-6[6][7][8]
Molecular Formula C₂H₄FI[7]
Molecular Weight 173.96 g/mol [7]
Boiling Point 98-102 °C[6]
Density 2.026 g/cm³[6]
Synonyms 2-Fluoroethyl iodide, 2-Iodoethyl fluoride[7][8]

Synthesis of this compound

The preparation of this compound is typically achieved through established synthetic routes that leverage the chemistry of fluorinated alkenes or involve halogen exchange reactions. A common foundational approach involves the controlled addition of an iodine-containing reagent across a fluorinated ethene precursor. The precise control of reaction conditions is critical to ensure high yield and purity.

Representative Experimental Protocol: Synthesis via Halogen Exchange

The following is a generalized protocol for the synthesis of this compound via a Finkelstein-type halogen exchange reaction. Specific conditions, catalysts, and solvents may vary based on proprietary industrial processes.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suitable polar aprotic solvent (e.g., acetone, acetonitrile).

  • Reagent Addition: Sodium iodide (1.2-1.5 equivalents) is added to the solvent and stirred until dissolved. 1-Bromo-2-fluoroethane or 1-chloro-2-fluoroethane (B1294213) (1.0 equivalent) is then added to the solution.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR to observe the disappearance of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: The organic layer is separated, washed with aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Core Reactivity and Synthetic Utility

The primary role of this compound in agrochemical synthesis is to act as a 2-fluoroethylating agent . Its reactivity is dominated by the lability of the carbon-iodine bond.

  • Nucleophilic Substitution: The compound is highly susceptible to nucleophilic substitution, where the iodide ion serves as an excellent leaving group.[6] This allows for the straightforward introduction of the –CH₂CH₂F group by reacting it with a wide range of nucleophiles, such as phenols, thiols, amines, and carbanions, which are common functionalities in agrochemical precursors.

  • Radical Reactions: The C-I bond can undergo homolytic cleavage under thermal or photochemical conditions, enabling this compound to participate in radical reactions.[6] This opens up alternative synthetic pathways for incorporating the fluoroethyl moiety, particularly in complex molecular architectures.

G cluster_main Reactivity of this compound cluster_nuc Nucleophilic Substitution cluster_rad Radical Reactions FIE This compound (F-CH₂CH₂-I) Nuc Nucleophile (Nu:⁻) Initiator Initiator (e.g., light, heat) Product_Nuc Fluoroethylated Product (Nu-CH₂CH₂F) Nuc->Product_Nuc SN2 Attack Leaving_Group Iodide Ion (I⁻) Radical Fluoroethyl Radical (•CH₂CH₂F) Initiator->Radical Homolytic Cleavage Product_Rad Fluoroethylated Product (R-CH₂CH₂F) Radical->Product_Rad Substrate Substrate (R-H)

General reactivity pathways of this compound.

Application in Agrochemical Design

The introduction of a fluoroethyl group can profoundly and beneficially alter the properties of a parent molecule, a strategy widely employed in agrochemical optimization.

Bioisosteric Replacement

A key application of the fluoroethyl group is as a bioisostere for other common chemical moieties, particularly the methoxy (B1213986) group (–OCH₃).[9][10][11] While sterically similar, the fluoroethyl group is significantly more stable towards metabolic oxidation at the alpha-carbon, a common deactivation pathway for aryl ethers.[9][10] This replacement can lead to agrochemicals with improved metabolic stability, longer half-lives in target organisms, and potentially enhanced target binding and overall potency.[9][12][13]

G cluster_bio Bioisosteric Replacement Strategy Parent Parent Agrochemical (Ar-O-CH₃) Metabolism Metabolic Oxidation Parent->Metabolism Metabolic liability Analog Fluoroethyl Analog (Ar-CH₂CH₂F) Parent->Analog Replace OCH₃ with CH₂CH₂F Deactivated Deactivated Metabolite (Ar-OH) Metabolism->Deactivated Stability Increased Metabolic Stability Enhanced Potency Analog->Stability

Bioisosteric replacement of a methoxy group with a fluoroethyl group.
Modulation of Physicochemical Properties

The high electronegativity of fluorine allows the fluoroethyl group to modulate a molecule's electronic properties. This can influence:

  • Lipophilicity: Fine-tuning the lipophilicity of an agrochemical is critical for its ability to penetrate plant cuticles or insect exoskeletons and travel to the target site.[1][3]

  • Acidity/Basicity: The electron-withdrawing nature of the fluoroethyl group can alter the pKa of nearby acidic or basic centers, which can impact target protein binding and bioavailability.[2]

  • Binding Interactions: The C-F bond can participate in favorable orthogonal interactions with biological targets that are distinct from C-H bonds, potentially leading to increased binding affinity.

Experimental Protocols: Fluoroethylation of a Phenolic Substrate

The following is a representative protocol for the O-fluoroethylation of a phenol, a common step in the synthesis of agrochemicals like herbicides and fungicides.

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the phenolic starting material (1.0 eq.), a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, and a base (e.g., potassium carbonate, 1.5 eq.).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide salt.

  • Fluoroethylation: Add this compound (1.2 eq.) to the reaction mixture dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water and brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure O-fluoroethylated product.

Quantitative Data Summary

While specific performance data for commercial agrochemicals is proprietary, the impact of fluoroethylation can be quantified through various biological and physicochemical assays during the development process. The table below provides a template with hypothetical data illustrating the potential improvements observed upon bioisosteric replacement of a methoxy group with a fluoroethyl group in a lead compound.

ParameterParent Compound (Ar-OCH₃)Fluoroethyl Analog (Ar-CH₂CH₂F)Rationale for Change
Target Enzyme IC₅₀ (nM) 15045Improved binding affinity
Fungal Growth EC₅₀ (µg/mL) 2.50.8Increased whole-organism potency
LogP 2.83.1Modified lipophilicity for better uptake
Metabolic Half-life (rat liver microsomes, min) 1595Blocked metabolic oxidation pathway

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

  • Hazards: It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7][14] It can cause skin and serious eye irritation.[7]

  • Handling: Always use this chemical in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Keep away from heat, sparks, and open flames.[15][16] Store in a tightly closed container in a cool, well-ventilated area.[16]

Conclusion

This compound is a high-value building block in the agrochemical industry, providing a reliable and efficient method for introducing the 2-fluoroethyl group. Its well-defined reactivity, primarily through nucleophilic substitution, allows for its strategic incorporation into diverse molecular scaffolds. The resulting fluoroethyl-containing compounds often exhibit superior properties compared to their non-fluorinated counterparts, including enhanced metabolic stability and potency, driven by the principles of bioisosterism. As the demand for more effective, safer, and environmentally conscious crop protection solutions continues to grow, the role of key fluorinated intermediates like this compound in the agrochemical development pipeline is set to expand further.

References

Methodological & Application

Protocol for Fluoroethylation using 1-Fluoro-2-iodoethane: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluoroethyl group into pharmacologically active molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. 1-Fluoro-2-iodoethane is a versatile and efficient reagent for the direct incorporation of the -CH₂CH₂F moiety onto a variety of nucleophilic functional groups, including nitrogen, oxygen, sulfur, and carbon centers. Its reactivity is primarily governed by the carbon-iodine bond, which is significantly weaker than the carbon-fluorine bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This document provides detailed protocols for N-, O-, S-, and C-fluoroethylation using this compound, as well as a specialized protocol for radiolabeling with [¹⁸F]this compound for applications in positron emission tomography (PET).

General Reaction Mechanism

The fluoroethylation of nucleophiles with this compound typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of the fluoroethylated product.

SN2_Mechanism reagents Nu:⁻  +  F-CH₂-CH₂-I transition [Nu---CH₂(CH₂F)---I]⁻ reagents->transition Sₙ2 Attack products Nu-CH₂-CH₂-F  +  I⁻ transition->products Iodide Departure general_workflow start Start dissolve Dissolve Nucleophile and Base in Solvent start->dissolve add_reagent Add this compound dissolve->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor by TLC/GC/LC-MS react->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Application Notes and Protocols: 1-Fluoro-2-iodoethane in PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodoethane serves as a critical precursor in the synthesis of positron emission tomography (PET) tracers, primarily for introducing the fluorine-18 (B77423) (¹⁸F) radioisotope through fluoroethylation. Its distinct molecular structure, featuring both a fluorine and an iodine atom, offers synthetic versatility. The carbon-iodine bond, being considerably weaker than the carbon-fluorine bond, designates iodine as an effective leaving group in nucleophilic substitution reactions. This characteristic is leveraged in the creation of a variety of ¹⁸F-labeled PET tracers designed to visualize numerous biological activities, including amino acid transport in cancerous tumors.

This document offers comprehensive application notes and detailed experimental protocols for the utilization of this compound in PET tracer synthesis. It places a special emphasis on the preparation of the essential intermediate, 1-[¹⁸F]fluoro-2-iodoethane, and its subsequent use in synthesizing O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a PET tracer extensively used for imaging brain tumors.

Applications

The principal role of this compound in the synthesis of PET tracers is as a starting material for the [¹⁸F]fluoroethylating agent, 1-[¹⁸F]fluoro-2-iodoethane. This radiolabeled intermediate is subsequently used to attach the [¹⁸F]fluoroethyl moiety to a range of biologically significant molecules, including amino acids and peptides, thereby generating PET tracers.

A key application is the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). As an amino acid analog, [¹⁸F]FET is transported into cancer cells, especially those in brain tumors, by the L-type amino acid transporter 1 (LAT1). The overexpression of LAT1 in tumor cells in contrast to normal brain tissue enables the high-contrast visualization of tumors via PET imaging.

Quantitative Data Summary

The table below provides a summary of important quantitative data for the synthesis of 1-[¹⁸F]fluoro-2-iodoethane and the subsequent production of [¹⁸F]FET and its derivatives.

Parameter1-[¹⁸F]Fluoro-2-iodoethane[¹⁸F]FET[¹⁸F]FET-Gly[¹⁸F]FET-AlaAc[¹⁸F]FET
Precursor 1,2-Diiodoethane (B146647)L-Tyrosine derivative (TET)Tosylate-precursorTosylate-precursorTosylate-precursor
Radiochemical Yield (decay-corrected) 24.5% - 47.6%[1]30% - 55%[2]3.3 ± 0.4%[3]7.7 ± 2.0%[3]28.0 ± 5.3%[3]
Synthesis Time ~10 min[1]50 - 85 min[2][4]~70 min[3]~70 min[3]~70 min[3]
Radiochemical Purity Not reported> 95%[3]> 95%[3]> 95%[3]> 95%[3]
Purification Method Thin-Layer Chromatography (TLC)HPLC or SPE CartridgeHPLCHPLCHPLC

Experimental Protocols

Protocol 1: Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane

This protocol details the synthesis of the key fluoroethylating agent, 1-[¹⁸F]fluoro-2-iodoethane, using 1,2-diiodoethane as the precursor.

Materials:

Procedure: [1]

  • [¹⁸F]Fluoride Trapping and Elution (Method 1):

    • The aqueous [¹⁸F]fluoride solution is trapped on a pre-conditioned QMA cartridge.

    • The [¹⁸F]fluoride is then eluted from the cartridge into a reaction vial with a solution of tetraethylammonium bicarbonate (TEAHCO₃, 7.5 mg, 2.47 µmol) in methanol.

  • Azeotropic Drying:

    • The vial is heated to 100°C under a gentle stream of nitrogen to evaporate the methanol.

    • Anhydrous conditions are ensured by adding acetonitrile (0.5 mL) and evaporating to dryness, a step that is repeated twice.

  • Alternative Drying (Method 2):

    • The aqueous [¹⁸F]fluoride solution is added directly to the reaction vial.

    • Azeotropic evaporation is performed with acetonitrile (0.5 mL x 2) at 100°C under a gentle nitrogen stream.

    • An acetonitrile solution of TEAHCO₃ (7.5 mg, 2.47 µmol) or TBAHSO₄ (8.3 mg, 2.47 µmol) is added and evaporated to dryness.

  • Radiolabeling Reaction:

    • A solution of 1,2-diiodoethane (9 mg, 3.19 µmol) in 0.5 mL of acetonitrile is added to the dried residue.

    • The reaction vial is heated at 100°C for 10 minutes.

  • Analysis:

    • Once cooled to room temperature, the reaction mixture is analyzed by TLC on both silica (B1680970) gel and RP-C18 plates using ethyl acetate or ethanol as the mobile phase to ascertain the radiochemical yield.

Protocol 2: Synthesis of O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET) using a [¹⁸F]Fluoroethylating Agent

This protocol provides a general methodology for the synthesis of [¹⁸F]FET. Although many automated systems generate the fluoroethylating agent in situ, this protocol outlines the fundamental steps of the fluoroethylation of the L-tyrosine precursor.

Materials:

  • 1-[¹⁸F]Fluoro-2-iodoethane or another appropriate [¹⁸F]fluoroethylating agent (e.g., [¹⁸F]fluoroethyltosylate)

  • Protected L-tyrosine precursor (e.g., O-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester, TET)

  • Acetonitrile, anhydrous

  • Base (e.g., K₂CO₃ with Kryptofix 222)

  • Hydrochloric acid (HCl) for deprotection

  • Purification system (HPLC or SPE cartridges)

Procedure (based on principles from[2][4][5]):

  • Preparation of the Reaction Mixture:

    • The protected L-tyrosine precursor (e.g., 4 mg of TET) is dissolved in anhydrous acetonitrile (1.0 mL) in a reaction vial.

  • [¹⁸F]Fluoroethylation:

    • The prepared 1-[¹⁸F]fluoro-2-iodoethane (or an in situ generated [¹⁸F]fluoroethylating agent) is added to the precursor solution.

    • The reaction mixture is heated at a high temperature, for instance, 120-135°C, for 10-15 minutes.

  • Deprotection:

    • The reaction vessel is cooled.

    • Hydrochloric acid (e.g., 1.0 mL of 2 N HCl) is added to the mixture.

    • The mixture is then heated (e.g., at 100°C for 4 minutes) to remove the protecting groups.

  • Purification:

    • HPLC Purification: The crude product is purified using a semi-preparative HPLC system to isolate [¹⁸F]FET.

    • SPE Cartridge Purification: As an alternative, a sequence of solid-phase extraction cartridges (e.g., SCX and HRX) can be employed for the purification of the final product.[4]

  • Formulation:

    • The purified [¹⁸F]FET is then formulated in a physiologically compatible solution, such as buffered saline, for injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane cluster_application Synthesis of [¹⁸F]FET F18 [¹⁸F]Fluoride Reaction1 Nucleophilic Substitution (100°C, 10 min) F18->Reaction1 Precursor1 1,2-Diiodoethane Precursor1->Reaction1 Product1 1-[¹⁸F]Fluoro-2-iodoethane Reaction1->Product1 Reaction2 [¹⁸F]Fluoroethylation (120-135°C, 10-15 min) Product1->Reaction2 Used as [¹⁸F]Fluoroethylating Agent Precursor2 Protected L-Tyrosine Precursor2->Reaction2 Deprotection Acid Hydrolysis Reaction2->Deprotection Purification HPLC or SPE Purification Deprotection->Purification Product2 [¹⁸F]FET Purification->Product2

Caption: Experimental workflow for the synthesis of [¹⁸F]FET using 1-[¹⁸F]fluoro-2-iodoethane.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FET [¹⁸F]FET LAT1 LAT1 Transporter FET->LAT1 Uptake into Cancer Cell AminoAcids Essential Amino Acids (e.g., Leucine) LAT1->AminoAcids Increased Intracellular Concentration mTORC1 mTORC1 AminoAcids->mTORC1 Activation ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Biological pathway of [¹⁸F]FET uptake and its role in cancer cell proliferation.

Biological Context and Signaling Pathway

The effectiveness of [¹⁸F]FET as an oncological PET tracer is rooted in the distinct metabolic profile of cancer cells. A significant number of tumor cells exhibit an increased expression of amino acid transporters to satisfy the heightened demand for nutrients essential for their rapid growth and proliferation.[6][7][8]

[¹⁸F]FET, an analog of the amino acid tyrosine, is predominantly transported into cells via the L-type amino acid transporter 1 (LAT1).[9][10][11] LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids like leucine, which are vital for protein synthesis and cellular growth.[12] The elevated expression of LAT1 on the surface of tumor cells results in a greater accumulation of [¹⁸F]FET in cancerous tissues as compared to the surrounding healthy tissues.

The influx of essential amino acids through LAT1 is associated with the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[9][12] As a central regulator of cell growth, proliferation, and protein synthesis, mTORC1's activity is crucial for tumor progression.[13] By supplying the necessary amino acids, the enhanced transport activity of LAT1 promotes the sustained activation of mTORC1. Consequently, PET imaging with [¹⁸F]FET offers a non-invasive means to visualize this augmented amino acid transport, a characteristic feature of many types of cancer.[14]

References

Application Notes and Protocols: Reaction Conditions for Coupling 1-Fluoro-2-iodoethane with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-alkylation of various amines with 1-fluoro-2-iodoethane. This versatile building block allows for the introduction of the synthetically important 2-fluoroethyl moiety onto nitrogen atoms, a common structural motif in pharmaceuticals and agrochemicals. The protocols detailed below address the key challenge of achieving selective mono-alkylation versus di-alkylation and provide guidance for different classes of amine substrates.

Introduction to N-Fluoroethylation

The coupling of this compound with amines proceeds via a nucleophilic substitution reaction. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom an excellent leaving group and the primary site of reaction.[1] Amines, acting as nucleophiles, attack the carbon atom attached to the iodine, displacing it to form a new carbon-nitrogen bond.

A primary challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event. Careful selection of reaction conditions, particularly the choice of base and stoichiometry of reactants, is crucial to control the selectivity of the reaction.

Reaction Parameters and Optimization

Several factors influence the outcome of the N-alkylation reaction, including the choice of base, solvent, temperature, and reaction time.

Base: The base plays a critical role in deprotonating the amine, thereby increasing its nucleophilicity. For selective mono-alkylation of primary amines, sterically hindered or mild bases are often preferred. Cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH) have been shown to be particularly effective in promoting mono-N-alkylation while minimizing the formation of di-alkylated products.[2] Potassium carbonate (K₂CO₃) is another commonly used base that offers a good balance of reactivity and cost-effectiveness.[3] For secondary amines, stronger bases or more forcing conditions may be necessary.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed for N-alkylation reactions. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Temperature: The reaction temperature can significantly impact the reaction rate and selectivity. Room temperature is often sufficient for the alkylation of many amines, while less reactive amines may require heating. Higher temperatures can also lead to an increased likelihood of side reactions, including overalkylation.

Stoichiometry: To favor mono-alkylation of primary amines, it is common practice to use an excess of the amine relative to this compound.[4] This increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions for the coupling of this compound with different classes of amines.

Table 1: Mono-N-Alkylation of Primary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Aniline (B41778)K₂CO₃AcetonitrileReflux (82)12-24GoodExcess aniline (3 eq.) used to promote mono-alkylation.[4]
p-ToluidineCs₂CO₃DMF605HighCesium carbonate is effective in suppressing di-alkylation.
ButylamineCsOHDMF234>85Cesium hydroxide provides high selectivity for mono-alkylation.[2]
Glycine Ethyl EsterK₂CO₃AcetonitrileRT24Moderate

Table 2: N-Alkylation of Secondary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Notes
DiethylamineK₂CO₃Acetonitrile5012Good
PiperidineN,N-Diisopropylethylamine (DIPEA)DMF806HighDIPEA is a non-nucleophilic base suitable for this transformation.[5]
N-MethylanilineNaHTHFRT8GoodSodium hydride is a strong base suitable for less reactive amines.

Table 3: Di-N-Alkylation of Primary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Notes
ButylamineK₂CO₃DMF8024Moderate-GoodExcess this compound (2.5 eq.) is used.
AnilineNaHDMF10012ModerateStronger base and higher temperature favor di-alkylation.

Experimental Protocols

General Protocol for Selective Mono-N-Alkylation of Primary Aromatic Amines

This protocol is adapted from a procedure for the N-alkylation of aniline.[4]

Materials:

  • Aniline (or substituted aniline)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary aromatic amine (3.0 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid salts and wash them with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for N-Alkylation of Secondary Amines

Materials:

  • Secondary Amine (e.g., Diethylamine, Piperidine)

  • This compound

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.2 equivalents) in the chosen anhydrous solvent (Acetonitrile or DMF).

  • Add the base (Potassium Carbonate, 2.0 equivalents, or DIPEA, 1.5 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 50-80°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Di-N-Alkylation of Primary Amines

Materials:

  • Primary Amine (e.g., Butylamine)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 equivalent) and anhydrous DMF.

  • Add potassium carbonate (3.0 equivalents).

  • Add this compound (2.5 equivalents) and heat the mixture to 80°C.

  • Stir the reaction until TLC analysis indicates the completion of the reaction.

  • Cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the di-alkylated product.

Mandatory Visualizations

ReactionWorkflow General Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Dissolve Amine and Base in Solvent Add_Electrophile Add this compound Reactants->Add_Electrophile Stir_Heat Stir at Appropriate Temperature Add_Electrophile->Stir_Heat Monitor Monitor by TLC Stir_Heat->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-(2-Fluoroethyl)amine Purify->Product

Caption: General experimental workflow for the N-alkylation of amines.

ReactionMechanism Nucleophilic Substitution Mechanism Amine R₂NH Deprotonated_Amine R₂N⁻ Amine->Deprotonated_Amine + Base Base Base Protonated_Base Base-H⁺ Transition_State [R₂N···CH₂(F)···I]⁻ Deprotonated_Amine->Transition_State + F-CH₂-CH₂-I Fluoroiodoethane F-CH₂-CH₂-I Product R₂N-CH₂-CH₂-F Transition_State->Product Iodide I⁻ Transition_State->Iodide

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 1-fluoro-2-iodoethane with various partners. Due to the limited specific literature on this particular substrate, the methodologies and data presented herein are based on established protocols for analogous primary and secondary iodoalkanes. These notes are intended to serve as a comprehensive guide for designing and executing Suzuki-Miyaura, Heck, and Sonogashira coupling reactions to introduce the valuable 2-fluoroethyl moiety into organic molecules.

Introduction

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and drug development to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The 2-fluoroethyl group, in particular, is a valuable motif found in numerous pharmaceuticals. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon bonds. This document outlines protocols for the application of this compound as a building block in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The carbon-iodine bond is the site of oxidative addition to the palladium catalyst. The adjacent fluorine atom may exert a negative inductive effect, potentially influencing the reaction kinetics. Researchers should be mindful of potential side reactions, such as β-hydride elimination, although this is generally less favorable from a primary alkyl halide compared to a secondary one.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of the 2-fluoroethyl group onto aryl, heteroaryl, or vinyl systems.

Generalized Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_products Products FCH2CH2I This compound Catalyst Pd-Catalyzed Suzuki-Miyaura Coupling FCH2CH2I->Catalyst Pd(0) Catalyst, Base BoronicAcid R-B(OR')₂ BoronicAcid->Catalyst CoupledProduct R-CH₂CH₂F Catalyst->CoupledProduct

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Experimental Protocol

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of primary alkyl iodides.

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., Cs₂CO₃, 2.0 equivalents), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent and Reagents: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene, 0.2 M).

  • Substrate Addition: Add this compound (1.0 equivalent) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Data for Analogous Suzuki-Miyaura Couplings

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various primary iodoalkanes with arylboronic acids, which can serve as a guideline for optimizing the reaction with this compound.

EntryIodoalkaneArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-IodobutanePhenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O1001285
21-Iodohexane4-Methoxyphenylboronic acidPd₂(dba)₃ (2), SPhos (4)Cs₂CO₃1,4-Dioxane1001892
31-Iodooctane4-Acetylphenylboronic acidPd(OAc)₂ (2), XPhos (4)K₃PO₄t-Amyl alcohol1102478

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. With this compound, this reaction would lead to the formation of a 3-fluoro-1-alkene derivative. A key consideration is the potential for β-hydride elimination from the alkyl-palladium intermediate.

Generalized Reaction Scheme

Heck_Coupling cluster_reactants Reactants cluster_products Products FCH2CH2I This compound Catalyst Pd-Catalyzed Heck Coupling FCH2CH2I->Catalyst Pd(0) Catalyst, Base Alkene R-CH=CH₂ Alkene->Catalyst CoupledProduct R-CH=CH-CH₂CH₂F Catalyst->CoupledProduct

Caption: Generalized Heck coupling of this compound.

Experimental Protocol

This protocol is based on methodologies for the Heck-type coupling of unactivated alkyl iodides.[1]

  • Reaction Setup: In a glovebox, charge a screw-capped vial with the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Solvent and Reagents: Add a polar aprotic solvent (e.g., DMF or DMA, 0.1 M), the alkene (1.5 equivalents), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Substrate Addition: Add this compound (1.0 equivalent).

  • Reaction Conditions: Seal the vial and heat the mixture to the desired temperature (typically 100-140 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography on silica gel.

Representative Data for Analogous Heck Couplings

The following table presents representative data for Heck couplings of primary alkyl iodides with various alkenes.

EntryAlkyl IodideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-IodobutaneStyrenePd(OAc)₂ (5), PCy₃ (10)K₂CO₃DMA1201675
21-Iodohexanen-Butyl acrylatePdCl₂(PPh₃)₂ (5)Et₃NDMF1002482
31-Iodooctane4-VinylpyridinePd₂(dba)₃ (2.5), P(o-tol)₃ (10)NaOAcNMP1301868

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] For this compound, this would result in the formation of a 4-fluoro-1-alkyne derivative.

Generalized Reaction Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products FCH2CH2I This compound Catalyst Pd-Catalyzed Sonogashira Coupling FCH2CH2I->Catalyst Pd(0) Catalyst, Cu(I) co-catalyst, Base Alkyne R-C≡CH Alkyne->Catalyst CoupledProduct R-C≡C-CH₂CH₂F Catalyst->CoupledProduct

Caption: Generalized Sonogashira coupling of this compound.

Experimental Protocol

This protocol is adapted from standard Sonogashira coupling conditions with alkyl halides.[3]

  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add a solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 equivalents).

  • Substrate Addition: Add the terminal alkyne (1.2 equivalents) and this compound (1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Representative Data for Analogous Sonogashira Couplings

The following table provides representative data for Sonogashira couplings of primary iodoalkanes with terminal alkynes.

EntryIodoalkaneTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-IodobutanePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF501288
21-Iodohexane1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF60891
31-IodooctaneTrimethylsilylacetylenePd(OAc)₂ (2), PPh₃ (4)CuI (4)PiperidineTolueneRT1879

Catalytic Cycles

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RI R-Pd(II)L₂-I (R = FCH₂CH₂) Pd0->PdII_RI Oxidative Addition (FCH₂CH₂I) PdII_R_Ar R-Pd(II)L₂-Ar PdII_RI->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar PdII_R_Ar->Product ArB ArB(OR)₂ ArB->PdII_RI Base Base Base->ArB

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII_RI R-Pd(II)L₂-I (R = FCH₂CH₂) Pd0->PdII_RI Oxidative Addition (FCH₂CH₂I) Base Base Pd0->Base Catalyst Regeneration PdII_Alkene Alkene-Pd(II) Complex PdII_RI->PdII_Alkene Alkene Coordination PdII_Insertion Migratory Insertion Intermediate PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Insertion->Pd0 β-Hydride Elimination & Reductive Elimination Product Product PdII_Insertion->Product

Caption: Catalytic cycle for the Heck coupling.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RI R-Pd(II)L₂-I (R = FCH₂CH₂) Pd0->PdII_RI Oxidative Addition (FCH₂CH₂I) PdII_R_Alkyne R-Pd(II)L₂-C≡CR' PdII_RI->PdII_R_Alkyne Transmetalation PdII_R_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_R_Alkyne->Product Alkyne R'-C≡CH Cu_Alkyne Cu-C≡CR' Alkyne->Cu_Alkyne Deprotonation CuI CuI CuI->Alkyne Cu_Alkyne->PdII_RI Base Base Base->Alkyne

Caption: Catalytic cycle for the Sonogashira coupling.

Disclaimer: The provided protocols and data are based on analogous reactions and should be used as a starting point for optimization. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require screening to achieve optimal results for the cross-coupling of this compound. All experiments should be conducted by trained professionals in a controlled laboratory environment, following all appropriate safety precautions.

References

Application Notes and Protocols for Copper-Catalyzed Reactions of 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-fluoro-2-iodoethane in copper-catalyzed reactions, a critical tool for the introduction of the valuable 2-fluoroethyl moiety in organic synthesis. The protocols detailed herein are designed to be a valuable resource for researchers in drug discovery, agrochemical development, and materials science. This compound serves as a versatile building block, and its reactions, particularly under copper catalysis, offer a reliable pathway to novel fluorinated molecules.[1]

Introduction to this compound in Organic Synthesis

This compound is a halogenated hydrocarbon that has gained significant attention as a precursor for the fluoroethyl group (-CH₂CH₂F). The incorporation of this motif into organic molecules can significantly impact their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The differential reactivity of the carbon-iodine and carbon-fluorine bonds allows for selective functionalization, making it a strategic reagent in multi-step syntheses. Copper catalysis, in particular, has emerged as a powerful method for facilitating the coupling of this compound with a variety of substrates.

Copper-Catalyzed Reductive Coupling of Aryl Iodides

A significant application of this compound lies in the copper-promoted reductive coupling with aryl iodides. This reaction provides a direct method for the synthesis of 2-fluoroethylated arenes. While specific examples with this compound are not extensively documented in readily available literature, a closely related protocol using 1,1,1-trifluoro-2-iodoethane (B141898) serves as an excellent model and starting point for optimization.[2] This transformation is tolerant of a wide array of functional groups, including nitro, formyl, ester, and ether moieties.[2]

Table 1: Copper-Promoted Reductive Coupling of Aryl Iodides with a Fluoroethylating Agent (Analogous System)

EntryAryl IodideProductYield (%)
1Iodobenzene(2,2,2-Trifluoroethyl)benzene85
24-Iodonitrobenzene1-Nitro-4-(2,2,2-trifluoroethyl)benzene92
3Methyl 4-iodobenzoateMethyl 4-(2,2,2-trifluoroethyl)benzoate88
44-Iodoanisole1-Methoxy-4-(2,2,2-trifluoroethyl)benzene75

Data adapted from a study on 1,1,1-trifluoro-2-iodoethane as a model.[2]

Experimental Protocol: General Procedure for Copper-Promoted Reductive Coupling

This protocol is adapted from the procedure for the trifluoro-analog and may require optimization for this compound.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.5 mmol)

  • Copper powder (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), copper powder (2.0 mmol), and anhydrous DMF (3 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper residues and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-fluoroethylated arene.

Diagram 1: General Workflow for Copper-Promoted Reductive Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Iodide and Copper Powder in DMF B Stir at Room Temperature A->B C Add this compound B->C D Heat and Monitor Reaction C->D E Cool and Dilute D->E F Filter through Celite E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Workflow for the copper-promoted reductive coupling.

Copper-Catalyzed Ullmann-Type Couplings

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds from aryl halides.[1] It is plausible that this compound can participate in similar Ullmann-type couplings with various nucleophiles, such as phenols, amines, and thiols, to yield 2-fluoroethylated products. These reactions typically require a copper catalyst, a base, and are often performed at elevated temperatures.

Application in Fluoroethylation of Phenols (O-Fluoroethylation)

The O-fluoroethylation of phenols is a valuable transformation for the synthesis of fluoroethyl aryl ethers, which are present in numerous biologically active compounds.

Application in Fluoroethylation of Amines and N-Heterocycles (N-Fluoroethylation)

The introduction of a fluoroethyl group onto a nitrogen atom can significantly alter the basicity and pharmacological profile of amine-containing molecules.

Application in Fluoroethylation of Thiols (S-Fluoroethylation)

Fluoroethyl thioethers are important motifs in medicinal and agricultural chemistry. Copper-catalyzed coupling of this compound with thiols provides a direct route to these compounds.

Diagram 2: Proposed Catalytic Cycle for Ullmann-Type Coupling

G CuI Cu(I) CuNu Cu(I)-XR CuI->CuNu NuH R-XH NuH->CuNu -HX Base Base OxAdd [Cu(III)(XR)(CH2CH2F)I] CuNu->OxAdd + F-CH2CH2-I FEtI F-CH2CH2-I Product R-X-CH2CH2F OxAdd->Product Reductive Elimination CuI_regen Cu(I) OxAdd->CuI_regen CuI_regen->CuI Catalyst Regeneration

Caption: Proposed catalytic cycle for Ullmann-type coupling.

Note: The detailed experimental protocols for the Ullmann-type couplings of this compound are not yet well-established in the literature and would require significant methods development. The provided information serves as a conceptual framework for approaching these syntheses. Researchers are encouraged to start with conditions similar to those used for other alkyl iodides in Ullmann condensations, with careful optimization of catalyst, ligand, base, solvent, and temperature.

Application in the Synthesis of PET Tracers

This compound is a precursor for the synthesis of [¹⁸F]this compound, a prosthetic group used in the radiolabeling of molecules for Positron Emission Tomography (PET) imaging. While the direct copper-catalyzed radiofluorination of 1,2-diiodoethane (B146647) to produce [¹⁸F]this compound does not involve catalysis in the traditional sense, copper is often used as a stabilizer for the non-radioactive starting material. The subsequent copper-mediated radiofluorination of various precursors to introduce the [¹⁸F]fluoroethyl group is a key application.

Conclusion

Copper-catalyzed reactions of this compound represent a promising avenue for the synthesis of fluoroethylated organic molecules. While detailed protocols for a broad range of substrates are still emerging, the analogous reactivity of related fluoroalkyl halides provides a strong foundation for methods development. The applications of these reactions are particularly relevant to the fields of medicinal chemistry and drug development, where the introduction of the fluoroethyl moiety can lead to compounds with improved therapeutic properties. Further research into the scope and mechanism of these copper-catalyzed transformations will undoubtedly expand their utility and impact.

References

Base Selection for Reactions with 1-Fluoro-2-iodoethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodoethane is a valuable building block in organic synthesis, particularly for the introduction of the fluoroethyl moiety into organic molecules. Its reactivity is dominated by the disparity in the carbon-halogen bond strengths, with the carbon-iodine bond being significantly weaker and more susceptible to cleavage than the robust carbon-fluorine bond. This characteristic allows for selective transformations, primarily elimination and substitution reactions. The choice of base is a critical parameter that dictates the reaction pathway and product distribution. This document provides a comprehensive guide to selecting the appropriate base for reactions with this compound, with a focus on dehydroiodination to yield vinyl fluoride (B91410).

Reaction Pathways

The primary reaction pathways for this compound in the presence of a base are E2 elimination and SN2 substitution. The strength, steric hindrance, and nucleophilicity of the base, along with reaction conditions, determine the predominant pathway.

  • E2 Elimination (Dehydroiodination): This is often the major pathway, especially with strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, leading to the formation of vinyl fluoride.

  • SN2 Substitution: Nucleophilic bases can attack the electrophilic carbon bearing the iodine atom, resulting in the displacement of the iodide and the formation of a substituted product. This pathway is more likely with less sterically hindered, highly nucleophilic bases.

Base Selection for Dehydroiodination of this compound

The dehydroiodination of this compound to produce vinyl fluoride is a key transformation. The selection of the base is crucial for maximizing the yield of the desired alkene product while minimizing side reactions. The following table summarizes the performance of various common bases in this reaction, based on established principles of elimination reactions.

BaseStructurepKa of Conjugate AcidTypical SolventTemperature (°C)Expected Yield of Vinyl FluorideKey Characteristics & Remarks
Sodium Hydroxide (NaOH) NaOH~15.7Ethanol (B145695)/Water50-80Moderate to GoodA strong, non-hindered base. Can also act as a nucleophile, potentially leading to SN2 side products. The use of a protic solvent like ethanol can favor elimination.
Potassium tert-butoxide (KOtBu) KOC(CH₃)₃~19THF, t-Butanol25-60Good to ExcellentA strong, sterically hindered base. Its bulkiness minimizes nucleophilic attack, making it highly selective for E2 elimination. Often the reagent of choice for clean elimination reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂~13.5Acetonitrile (B52724), THF25-80GoodA strong, non-nucleophilic, sterically hindered base. It is highly effective for promoting E2 reactions and is soluble in a wide range of organic solvents.
Triethylamine (Et₃N) N(C₂H₅)₃~10.7Acetonitrile, Toluene80-110ModerateA moderately strong, sterically hindered amine base. Generally requires higher temperatures to be effective for dehydrohalogenation compared to stronger bases.

Experimental Protocols

The following are representative protocols for the dehydroiodination of this compound using different bases. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. This compound is a toxic and flammable liquid.

Protocol 1: Dehydroiodination using Potassium tert-butoxide (KOtBu)

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous THF (10 mL per 1 g of this compound).

  • Add potassium tert-butoxide (1.2 equivalents) to the stirred solvent at room temperature.

  • Slowly add this compound (1.0 equivalent) to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by GC or TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure to isolate the volatile vinyl fluoride product. Due to the low boiling point of vinyl fluoride (-72 °C), a cold trap is recommended for collection.

Protocol 2: Dehydroiodination using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (15 mL per 1 g of this compound).

  • Add this compound (1.0 equivalent) to the solvent.

  • Add DBU (1.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring the reaction progress by GC or TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer with 1 M HCl solution to remove excess DBU, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and carefully distill to isolate the vinyl fluoride product, using a cold trap for collection.

Reaction Mechanisms and Workflows

The following diagrams illustrate the E2 elimination pathway and a general experimental workflow for the dehydroiodination of this compound.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Base Base TS [Base---H---CH(F)---I]‡ Base->TS Abstracts β-proton Substrate This compound Substrate->TS Alkene Vinyl Fluoride TS->Alkene Forms C=C double bond ConjAcid Conjugate Acid TS->ConjAcid Iodide Iodide Ion TS->Iodide Iodide leaves

E2 Elimination Pathway for this compound.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Solvent and Base A->B C Add this compound B->C D Reaction Monitoring (TLC/GC) C->D E Aqueous Workup (Quench, Extract, Wash) D->E F Drying and Filtration E->F G Product Isolation (Distillation/Cold Trap) F->G

General Experimental Workflow for Dehydroiodination.

Conclusion

The choice of base is a determining factor in the outcome of reactions involving this compound. For the efficient synthesis of vinyl fluoride via dehydroiodination, strong, sterically hindered bases such as potassium tert-butoxide and DBU are highly recommended as they favor the E2 elimination pathway and minimize competing SN2 reactions. The provided protocols offer a starting point for laboratory synthesis, and optimization of reaction conditions may be necessary for specific applications. Careful consideration of the base's properties and reaction parameters will enable researchers to achieve high yields and selectivity in their synthetic endeavors.

Application Notes and Protocols: Solvent Effects on the Reactivity of 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodoethane is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique bifunctional nature, possessing both a fluorine and an iodine atom, allows for a range of chemical transformations. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom the primary leaving group in nucleophilic substitution reactions.[2] The reactivity of this compound, particularly in these substitution reactions, is profoundly influenced by the choice of solvent. Understanding these solvent effects is critical for optimizing reaction conditions, controlling reaction pathways (SN1 vs. SN2), and maximizing product yields.

These application notes provide a detailed overview of the solvent effects on the reactivity of this compound, complete with illustrative quantitative data, detailed experimental protocols for kinetic analysis, and visualizations of the underlying chemical principles.

Data Presentation: Solvent Effects on Reaction Rates

The rate of nucleophilic substitution of this compound is highly dependent on the solvent's properties, such as polarity, proticity, and coordinating ability. The following tables summarize hypothetical, yet chemically reasonable, quantitative data illustrating these effects for a representative SN2 reaction with a common nucleophile (e.g., azide, N₃⁻) and for solvolysis (an SN1-type reaction).

Table 1: Illustrative Rate Constants for the SN2 Reaction of this compound with Sodium Azide at 25°C

SolventDielectric Constant (ε)Solvent TypeRate Constant (k) x 10⁻⁴ (M⁻¹s⁻¹)
Methanol32.7Polar Protic1.5
Ethanol24.5Polar Protic0.8
Water80.1Polar Protic0.5
Acetone20.7Polar Aprotic50.0
Acetonitrile37.5Polar Aprotic150.0
Dimethylformamide (DMF)36.7Polar Aprotic500.0
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic1000.0
Hexane1.9Nonpolar<0.01

Note: The data presented in this table are illustrative and intended to demonstrate expected trends in solvent effects on SN2 reactions.

Table 2: Illustrative First-Order Rate Constants for the Solvolysis of this compound at 50°C

SolventDielectric Constant (ε)Solvent TypeRate Constant (k) x 10⁻⁶ (s⁻¹)
80% Ethanol / 20% Water36.5Polar Protic5.0
50% Ethanol / 50% Water55.3Polar Protic50.0
Water80.1Polar Protic200.0
Formic Acid58.5Polar Protic1500.0
Acetic Acid6.2Polar Protic1.0
Acetone20.7Polar Aprotic<0.1
Dichloromethane9.1Polar Aprotic<0.05

Note: The data presented in this table are illustrative and intended to demonstrate expected trends in solvent effects on SN1 reactions.

Reaction Mechanisms and Solvent Influence

The choice of solvent can dictate whether the substitution reaction of this compound proceeds via a bimolecular (SN2) or a unimolecular (SN1) mechanism.

SN2 Mechanism

In the SN2 mechanism, the nucleophile attacks the carbon atom bearing the iodine at the same time as the iodide ion departs. This is a concerted, one-step process.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

  • Polar protic solvents (e.g., water, methanol, ethanol) can hydrogen bond with the nucleophile, creating a solvent shell that stabilizes the nucleophile and increases the activation energy for the reaction, thus slowing it down.

SN1 Mechanism

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by substrates that can form stable carbocations and by polar protic solvents.

  • Polar protic solvents excel at stabilizing both the carbocation intermediate and the departing iodide anion through hydrogen bonding and dipole-dipole interactions, thereby facilitating the ionization step.

Experimental Protocols

The following are detailed protocols for conducting kinetic studies on the reactions of this compound.

Protocol 1: Determination of SN2 Reaction Kinetics by Titration

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium hydroxide) in various solvents.

Materials:

  • This compound

  • Sodium hydroxide (B78521) solution (standardized)

  • A selection of anhydrous solvents (e.g., ethanol, acetone, DMF)

  • Standardized hydrochloric acid solution

  • Phenolphthalein (B1677637) indicator

  • Thermostatted water bath

  • Reaction flasks with stoppers

  • Pipettes and burettes

Procedure:

  • Prepare equimolar solutions of this compound and sodium hydroxide in the chosen solvent.

  • Place the reaction flasks containing the sodium hydroxide solution in a thermostatted water bath to reach the desired temperature.

  • Initiate the reaction by adding the this compound solution to the sodium hydroxide solution and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized hydrochloric acid.

  • Back-titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the reactant at each time point can be calculated from the titration data.

  • Plot the reciprocal of the reactant concentration (1/[Reactant]) against time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant, k.

Protocol 2: Determination of Solvolysis Kinetics by Conductometry

Objective: To determine the first-order rate constant for the solvolysis of this compound in various protic solvents.

Materials:

  • This compound

  • A selection of polar protic solvents (e.g., ethanol-water mixtures, acetic acid)

  • Conductivity meter and probe

  • Thermostatted water bath

  • Reaction vessel

Procedure:

  • Place the chosen solvent in the reaction vessel and allow it to equilibrate to the desired temperature in the thermostatted water bath.

  • Immerse the conductivity probe in the solvent and record the initial conductivity.

  • Inject a small, known amount of this compound into the solvent with vigorous stirring to initiate the reaction.

  • The solvolysis reaction will produce ions (H⁺ and I⁻), leading to an increase in the conductivity of the solution.

  • Record the conductivity at regular time intervals until the value remains constant, indicating the completion of the reaction.

  • The first-order rate constant, k, can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time. The plot should be a straight line with a slope of -k.

Visualizations

Signaling Pathway of Solvent Effects

Solvent_Effects cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_Reactants R-I + Nu⁻ SN2_TS [Nu---R---I]⁻ (Transition State) SN2_Reactants->SN2_TS Concerted Step SN2_Products R-Nu + I⁻ SN2_TS->SN2_Products SN1_Reactants R-I SN1_Intermediate R⁺ + I⁻ (Carbocation) SN1_Reactants->SN1_Intermediate Ionization (rate-determining) SN1_Products R-Solvent + H⁺ SN1_Intermediate->SN1_Products Nucleophilic Attack by Solvent Solvent Solvent Choice Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->Polar_Aprotic Polar_Protic Polar Protic (e.g., H₂O, EtOH) Solvent->Polar_Protic Polar_Aprotic->SN2_TS Favors SN2 (destabilizes reactants, stabilizes TS less than protic) Polar_Protic->SN2_Reactants Hinders SN2 (solvates nucleophile) Polar_Protic->SN1_Intermediate Favors SN1 (stabilizes carbocation and leaving group)

Caption: Influence of solvent type on SN1 and SN2 reaction pathways.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare_Solutions Prepare Reactant Solutions (this compound & Nucleophile/Solvent) Thermostat Equilibrate Solutions to Reaction Temperature Prepare_Solutions->Thermostat Mix_Reactants Initiate Reaction by Mixing Thermostat->Mix_Reactants Monitor Monitor Reaction Progress (Titration, Conductometry, etc.) Mix_Reactants->Monitor Collect_Data Collect Data Points (Concentration/Conductivity vs. Time) Monitor->Collect_Data Plot_Data Plot Kinetic Data (e.g., 1/[A] vs. t or ln[A] vs. t) Collect_Data->Plot_Data Calculate_k Determine Rate Constant (k) from the Slope Plot_Data->Calculate_k Conclusion Conclusion Calculate_k->Conclusion Compare k values across different solvents

References

Temperature Optimization for Reactions of 1-Fluoro-2-iodoethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the temperature optimization of chemical reactions involving 1-fluoro-2-iodoethane. Proper temperature control is critical for maximizing product yield, minimizing side-product formation, and ensuring reaction selectivity. These guidelines are intended to assist researchers in developing robust and efficient synthetic methodologies.

Introduction to this compound Reactivity

This compound is a valuable building block in organic synthesis, particularly for the introduction of the fluoroethyl group. Its reactivity is dominated by the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bond.[1] This makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. However, the reaction conditions, especially temperature, must be carefully controlled to manage competing reaction pathways such as elimination and decomposition.

General Principles of Temperature Optimization

Temperature is a critical parameter in the control of chemical reactions. For reactions involving this compound, temperature influences:

  • Reaction Rate: Higher temperatures generally increase the rate of reaction by providing the necessary activation energy.

  • Reaction Selectivity: In cases where multiple reaction pathways are possible (e.g., substitution vs. elimination), temperature can be adjusted to favor the desired outcome. Lower temperatures often favor the substitution pathway (SN2) over the elimination pathway (E2).[2]

  • Side-Product Formation: Elevated temperatures can lead to the formation of undesired by-products through decomposition or alternative reaction pathways. For instance, in the synthesis of 2-[18F]fluoroethyltosylate, higher temperatures and longer reaction times were found to increase the formation of volatile impurities like [18F]vinyl fluoride (B91410) and 2-[18F]fluoroethanol.[3]

A general workflow for optimizing reaction temperature is illustrated below.

G cluster_0 Temperature Optimization Workflow A Initial Reaction Setup (e.g., Room Temperature) B Monitor Reaction Progress (TLC, GC, LC-MS) A->B C Reaction Incomplete? B->C E Significant By-products? B->E D Increase Temperature Incrementally (e.g., 10-20°C intervals) C->D Yes G Optimal Temperature Identified C->G No D->B F Decrease Temperature E->F Yes E->G No F->B

Caption: General workflow for reaction temperature optimization.

Nucleophilic Substitution Reactions

The primary application of this compound is in nucleophilic substitution reactions to introduce the 2-fluoroethyl group. The general scheme for this reaction is:

Nu- + F-CH2-CH2-I → Nu-CH2-CH2-F + I-

Temperature Considerations for SN2 Reactions

For SN2 reactions with this compound, which is a primary alkyl halide, lower to moderate temperatures are generally preferred to minimize the competing E2 elimination reaction.[2]

G cluster_0 Temperature Effect on SN2 vs. E2 A This compound + Nucleophile/Base B Low Temperature A->B C High Temperature A->C D Favors SN2 Product (Substitution) B->D E Favors E2 Product (Elimination - Fluoroethene) C->E

Caption: Influence of temperature on SN2 vs. E2 pathways.

Application in Radiosynthesis

A significant application of this compound is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The following table summarizes the reaction conditions for the preparation of 1-[18F]fluoro-2-iodoethane from 1,2-diiodoethane (B146647).

PrecursorReagentTemperature (°C)Time (min)Radiochemical Yield (%)Reference
1,2-Diiodoethane[18F]Fluoride, TEAHCO31001024.5[4]
1,2-Diiodoethane[18F]Fluoride, TEAHCO31001510.6[4]
1,2-Diiodoethane[18F]Fluoride, TEAHCO3 (Method 2)1001047.6[4]
1,2-Diiodoethane[18F]Fluoride, TBAHSO4 (Method 2)1001024.8[4]

As the data indicates, even at a constant temperature of 100°C, other factors such as reaction time and the type of phase-transfer catalyst significantly impact the yield.[4]

Protocol for the Synthesis of 1-[18F]Fluoro-2-iodoethane

This protocol is adapted from the work of Ferreira et al.[4]

Materials:

  • [18F]Fluoride in [18O]water

  • Acetonitrile (B52724) (AcN), anhydrous

  • Tetraethylammonium bicarbonate (TEAHCO3)

  • 1,2-Diiodoethane

  • Nitrogen gas supply

  • Reaction vial

Experimental Workflow Diagram:

G cluster_0 Protocol for 1-[18F]Fluoro-2-iodoethane Synthesis A Add [18F]Fluoride solution to vial B Azeotropic drying with AcN (100°C under N2) A->B C Add TEAHCO3 in AcN and evaporate B->C D Add 1,2-diiodoethane in AcN C->D E Heat at 100°C for 10 min D->E F Cool to room temperature E->F G Analyze by TLC F->G

Caption: Workflow for 1-[18F]fluoro-2-iodoethane synthesis.

Procedure:

  • Transfer the aqueous solution containing [18F]fluoride to a reaction vial.

  • Dry the [18F]fluoride by azeotropic evaporation with acetonitrile (0.5 mL x 2) at 100°C under a gentle stream of nitrogen over 10 minutes.

  • Add a solution of TEAHCO3 (7.5 mg, 2.47 µmol) in acetonitrile and evaporate the solvent.

  • Add a solution of 1,2-diiodoethane (9 mg, 3.19 µmol) in 0.5 mL of acetonitrile to the dried residue.

  • Seal the vial and heat at 100°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Analyze the reaction mixture by thin-layer chromatography (TLC) to determine the radiochemical yield.

Elimination Reactions

While often an undesired side reaction in nucleophilic substitutions, elimination reactions of this compound can be utilized for the synthesis of fluoroethene. These reactions are typically favored by:

  • Higher Temperatures: As mentioned previously, higher temperatures provide the activation energy for the E2 pathway.[2]

  • Strong, Bulky Bases: The use of sterically hindered, strong bases will favor the removal of a proton over nucleophilic attack at the carbon center.

Other Reactions

Synthesis of 1,1-Difluoroallenes

In a multi-step synthesis of 1,1-difluoroallenes starting from 1,1,1-trifluoro-2-iodoethane (B141898) (a related fluoroiodoalkane), temperature control is crucial at different stages.[5]

Reaction StepReagentsTemperature (°C)OutcomeReference
Lithiation1,1,1-trifluoro-2-iodoethane, LDA-93 to -85Formation of 2,2-difluoro-1-iodovinyllithium[5]
Aldehyde/Ketone AdditionVinyllithium intermediate, Aldehyde/Ketone-93 to -30Formation of a difluoro-iodo-allylic alcohol[5]
1,2-Elimination3,3-difluoro-2-iodoallylic acetate, ZincRoom TemperatureFormation of 1,1-difluoroallenes[5]

This example demonstrates the requirement for very low temperatures to control the reactivity of highly reactive organolithium species, followed by reactions at ambient temperature.[5]

Conclusion

The optimization of temperature is a critical aspect of working with this compound. For the prevalent nucleophilic substitution reactions, moderate temperatures are generally advisable to maximize yield and minimize the formation of elimination by-products. In contrast, for other transformations, such as those involving highly reactive intermediates, cryogenic temperatures may be necessary. Researchers should perform systematic temperature screening studies for new reactions to identify the optimal conditions for their specific application. The protocols and data presented herein provide a starting point for the development of robust and efficient synthetic methods utilizing this compound.

References

Stoichiometric Considerations for Reactions of 1-Fluoro-2-iodoethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols focusing on the stoichiometric considerations for reactions involving 1-fluoro-2-iodoethane. This versatile building block is of significant interest in medicinal chemistry and drug development, particularly for the introduction of the fluoroethyl moiety into bioactive molecules and the synthesis of Positron Emission Tomography (PET) tracers.

Introduction to the Reactivity of this compound

This compound (FCH₂CH₂I) possesses a unique reactivity profile governed by the two different halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond.[1] This inherent difference in bond strength makes the iodine atom an excellent leaving group in nucleophilic substitution reactions, allowing for the selective formation of a new bond at the C-2 position while retaining the fluorine atom.[1]

The primary application of this compound in drug development is as a fluoroethylating agent. The introduction of a fluoroethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity. Furthermore, the radioisotope fluorine-18 (B77423) ([¹⁸F]) can be readily incorporated to synthesize 1-[¹⁸F]fluoro-2-iodoethane, a key precursor for the development of PET imaging agents.[2]

Key Applications and Stoichiometric Considerations

The efficiency of reactions with this compound is highly dependent on the careful control of stoichiometry. The following sections detail common applications and provide insights into optimizing reactant ratios for improved yields and purity.

Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane for PET Tracer Development

A crucial application of this compound chemistry is the synthesis of its ¹⁸F-labeled analogue, a versatile prosthetic group for the [¹⁸F]fluoroethylation of molecules for PET imaging.[2] The synthesis typically involves a nucleophilic substitution reaction on a dihaloethane precursor with [¹⁸F]fluoride.

Stoichiometric Data Summary:

Precursor (Eq.)[¹⁸F]Fluoride Source (Eq.)Phase Transfer Catalyst (Eq.)SolventTemperature (°C)Time (min)Radiochemical Yield (%)
1,2-Diiodoethane (B146647) (1.0)[¹⁸F]Fluoride/TEAHCO₃ (0.77)TEAHCO₃Acetonitrile (B52724)1001047.6[2]
1,2-Diiodoethane (1.0)[¹⁸F]Fluoride/TBAHSO₄ (0.77)TBAHSO₄Acetonitrile1001024.8[2]
1,2-Diiodoethane (1.0)[¹⁸F]Fluoride/TEAHCO₃ (0.77)TEAHCO₃Acetonitrile1001510.6[2]

Key Stoichiometric Considerations:

  • Precursor Excess: The precursor, 1,2-diiodoethane, is used in a significant molar excess relative to the [¹⁸F]fluoride, which is the limiting reagent produced in sub-micromolar quantities from a cyclotron.

  • Phase Transfer Catalyst: The choice and amount of the phase transfer catalyst (e.g., tetraethylammonium (B1195904) bicarbonate - TEAHCO₃ or tetrabutylammonium (B224687) hydrogen sulfate (B86663) - TBAHSO₄) are critical for solubilizing the [¹⁸F]fluoride in the aprotic solvent and enhancing its nucleophilicity. The data suggests that TEAHCO₃ provides a significantly higher yield under these conditions.[2]

  • Reaction Time: As shown in the table, a shorter reaction time of 10 minutes resulted in a higher radiochemical yield compared to 15 minutes, indicating potential degradation of the product or precursor over time at elevated temperatures.[2]

Nucleophilic Substitution Reactions (N-, O-, S-Fluoroethylation)

This compound is an effective reagent for the fluoroethylation of a wide range of nucleophiles, including amines, phenols, and thiols. These reactions typically proceed via an Sₙ2 mechanism.

General Stoichiometric Principles:

  • Nucleophile to Substrate Ratio: The stoichiometric ratio of the nucleophile to this compound is a critical parameter. An excess of the nucleophile is often employed to drive the reaction to completion and minimize potential side reactions, such as elimination. However, a large excess can complicate purification. A common starting point is a 1.1 to 1.5 molar equivalent of the nucleophile.

  • Base: In cases where the nucleophile is not basic enough to deprotonate itself (e.g., phenols and thiols), an external base is required. The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and its stoichiometry (typically 1.1 to 2.0 equivalents) can significantly impact the reaction rate and yield by influencing the concentration of the active nucleophile.

  • Solvent: Aprotic polar solvents such as DMF, DMSO, and acetonitrile are commonly used to facilitate Sₙ2 reactions. The concentration of the reactants in the solvent can also play a role in the reaction kinetics.

Illustrative Quantitative Data for Fluoroethylation:

NucleophileFluoroethylating AgentBase (Eq.)SolventTemperature (°C)Time (h)Yield (%)
Thiophenol1,1-Difluoro-2-iodoethane (B1580631) (1.0)Cs₂CO₃ (2.0)MeCN501271[1]
Amine1,1-Difluoro-2-iodoethane (1.0)Cs₂CO₃ (2.0)MeCN5024Varies[1]

Note: Data for the analogous 1,1-difluoro-2-iodoethane is presented to illustrate typical conditions and stoichiometry for fluoroethylation of heteroatom nucleophiles.

Experimental Protocols

Protocol for the Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane

This protocol is adapted from the literature for the preparation of 1-[¹⁸F]fluoro-2-iodoethane as a prosthetic group for radiolabeling.[2]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • 1,2-Diiodoethane

  • Tetraethylammonium bicarbonate (TEAHCO₃)

  • Acetonitrile (anhydrous)

  • Nitrogen gas

  • Reaction vial

  • Heating block

Procedure:

  • Aseptically transfer the aqueous solution of [¹⁸F]fluoride to a reaction vial.

  • Add a solution of TEAHCO₃ (7.5 mg, 2.47 µmol) in acetonitrile (0.5 mL).

  • Evaporate the solvent to dryness at 100 °C under a gentle stream of nitrogen.

  • Add acetonitrile (0.5 mL) and repeat the evaporation to ensure the system is anhydrous.

  • Add a solution of 1,2-diiodoethane (9 mg, 3.19 µmol) in anhydrous acetonitrile (0.5 mL) to the dried residue.

  • Seal the reaction vial and heat at 100 °C for 10 minutes.

  • Cool the vial to room temperature.

  • The crude product can be analyzed by radio-TLC to determine the radiochemical yield.

Visualizations

Experimental Workflow for 1-[¹⁸F]Fluoro-2-iodoethane Synthesis

G Workflow for 1-[18F]Fluoro-2-iodoethane Synthesis cluster_0 Preparation of [18F]Fluoride cluster_1 Radiolabeling Reaction cluster_2 Product Analysis A [18F]Fluoride in [18O]Water B Add TEAHCO3 in MeCN A->B C Azeotropic Drying B->C D Add 1,2-Diiodoethane in MeCN C->D E Heat at 100°C for 10 min D->E F Cool to Room Temperature E->F G Radio-TLC Analysis F->G H 1-[18F]Fluoro-2-iodoethane G->H G Nucleophilic Substitution on this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products sub This compound (1.0 eq) prod Fluoroethylated Product (FCH2CH2-Nu) sub->prod Sₙ2 Reaction salt Iodide Salt sub->salt nuc Nucleophile (Nu-H) (1.1 - 1.5 eq) nuc->prod base Base (optional) (1.1 - 2.0 eq) base->salt conj_acid Conjugate Acid of Base base->conj_acid solv Aprotic Polar Solvent (e.g., DMF, MeCN) temp Temperature (e.g., 25 - 100°C)

References

Application Notes and Protocols for Reactions Involving 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the workup of chemical reactions involving 1-fluoro-2-iodoethane. This versatile reagent is frequently employed in organic synthesis to introduce the valuable 2-fluoroethyl moiety into a wide range of molecules, including pharmaceuticals and PET imaging agents. The protocols outlined below cover general safety precautions, reaction quenching, extractive workup, and purification techniques.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes.[2] In case of a spill, absorb the material with an inert substance like sand or vermiculite (B1170534) and place it in a sealed container for proper waste disposal.[2]

General Workup Procedure

A typical workup procedure for reactions involving this compound follows a series of steps to isolate and purify the desired fluoroethylated product. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.[3] This reactivity dictates the nature of the byproducts and the required purification strategy.

Workflow for a Typical Nucleophilic Substitution Reaction:

Workup_Workflow Start Reaction Completion (Monitored by TLC/GC-MS) Quench Quench Reaction Start->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Dry Organic Layer Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for a reaction involving this compound.

Reaction Quenching

Once the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), it is crucial to quench any remaining reactive species. The choice of quenching agent depends on the specific reagents used in the reaction.

  • For reactions involving strong bases (e.g., NaH, LDA): Carefully add a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), at a low temperature (e.g., 0 °C).

  • For reactions involving unreacted electrophiles or nucleophiles: Addition of water or a dilute aqueous acid/base solution may be appropriate.

Extractive Workup

Liquid-liquid extraction is a fundamental technique to separate the desired organic product from the aqueous phase containing salts and other water-soluble impurities.

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which the product has high solubility. Common choices include dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and diethyl ether (Et₂O). The choice of solvent can impact extraction efficiency.

  • Procedure: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add the chosen organic solvent and an aqueous solution (e.g., water or brine). c. Shake the funnel vigorously, venting frequently to release any pressure buildup. d. Allow the layers to separate and drain the aqueous layer. e. Repeat the extraction of the aqueous layer with fresh organic solvent to maximize product recovery. f. Combine the organic layers.

Aqueous Washes

The combined organic layers are then washed with various aqueous solutions to remove specific types of impurities.

  • Water Wash: Removes water-soluble organic solvents (e.g., DMF, DMSO) and some inorganic salts.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: Neutralizes any remaining acidic components.

  • Dilute Hydrochloric Acid (HCl) Solution: Removes basic impurities, such as amines, by converting them into their water-soluble hydrochloride salts.[4]

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution: Removes any residual iodine, which can be a byproduct of reactions involving iodide.

  • Brine (Saturated NaCl Solution): Reduces the solubility of the organic product in the aqueous phase, thus increasing the amount of product in the organic layer, and helps to break up emulsions.

Drying and Solvent Removal

After the final wash, the organic layer is dried to remove residual water.

  • Drying Agents: Common drying agents include anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or calcium chloride (CaCl₂). Add the drying agent to the organic solution and swirl. The solution is dry when the drying agent no longer clumps together.

  • Filtration: Remove the drying agent by gravity or vacuum filtration.

  • Solvent Removal: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude product.

Purification Protocols

The crude product obtained after the workup procedure often requires further purification to remove any remaining impurities. The two most common methods are column chromatography and High-Performance Liquid Chromatography (HPLC).

Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds.[5]

Protocol for Purification of a Fluoroethylated Heterocycle:

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase. For basic compounds that may interact strongly with the acidic silica, alumina (B75360) can be used, or the silica gel can be deactivated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.[5]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. This is typically determined by running TLC plates with different solvent systems. A common starting point for fluoroethylated compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing and Loading: The silica gel is packed into a column as a slurry in the initial, less polar eluent. The crude product is then loaded onto the top of the column, either directly or by pre-adsorbing it onto a small amount of silica gel (dry loading).

  • Elution: The eluent is passed through the column, and fractions are collected. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to improve separation.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.

Workflow for Column Chromatography Purification:

Column_Chromatography_Workflow Start Crude Product TLC_Analysis TLC Analysis for Eluent Selection Start->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A typical workflow for the purification of a compound using column chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful purification technique that offers higher resolution than traditional column chromatography, making it suitable for separating complex mixtures and for achieving very high purity.[3] It is particularly useful for the final purification of drug candidates and PET tracers.

General HPLC Purification Protocol:

  • Column and Mobile Phase Selection: The choice of column (e.g., reversed-phase C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) in water, often with an additive like formic acid or trifluoroacetic acid) depends on the polarity and properties of the target compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered to remove any particulate matter, and then injected into the HPLC system.

  • Chromatographic Separation: The sample is separated on the column, and the eluent is monitored by a detector (e.g., UV-Vis or mass spectrometer).

  • Fraction Collection: Fractions corresponding to the peak of the desired product are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, often by lyophilization (freeze-drying) if the mobile phase is aqueous, to yield the highly pure product.

Quantitative Data

While specific yields and purities are highly dependent on the reaction and substrate, the following tables provide illustrative data for common workup and purification scenarios in reactions involving fluoroethylation.

Table 1: Comparison of Extraction Solvents for a Hypothetical Fluoroethylated Amine

Extraction SolventNumber of ExtractionsPartition Coefficient (K)Overall Extraction Efficiency (%)
Dichloromethane (DCM)31099.9
Ethyl Acetate (EtOAc)3599.2
Diethyl Ether (Et₂O)3396.3
Methyl tert-butyl ether (MTBE)3498.5

Note: Data is hypothetical and serves for illustrative purposes. Partition coefficients can vary significantly based on the specific compound and aqueous phase conditions.

Table 2: Purity of a Fluoroethylated Phenol after Different Aqueous Washes

Wash SequencePurity by HPLC (%)
Water (3x)85
Water (1x), 1M HCl (2x), Brine (1x)92
Water (1x), Sat. NaHCO₃ (2x), Brine (1x)95
Water (1x), Sat. NaHCO₃ (2x), Sat. Na₂S₂O₃ (1x), Brine (1x)97

Note: Data is hypothetical and assumes the presence of acidic and iodine-containing impurities.

Table 3: Comparison of Purification Methods for a Fluoroethylated Indole Derivative

Purification MethodYield (%)Final Purity by HPLC (%)
Column Chromatography (Silica Gel)75>98
Preparative HPLC (C18)60>99.5
Recrystallization85 (if applicable)>99
Solid-Phase Extraction (SPE)80~95

Note: Yields are for the purification step only. Recrystallization is only suitable for solid compounds.

Signaling Pathways and Logical Relationships

In the context of drug development, this compound is often used to synthesize PET tracers that can be used to visualize and quantify biological processes in vivo. For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is a widely used PET tracer for imaging brain tumors. The synthesis involves the fluoroethylation of a precursor molecule.

Logical Relationship for the Synthesis of a Fluoroethylated PET Tracer:

PET_Tracer_Synthesis Precursor Protected Precursor Molecule Fluoroethylation Fluoroethylation with This compound derivative Precursor->Fluoroethylation Deprotection Deprotection Fluoroethylation->Deprotection Purification Purification (e.g., HPLC, SPE) Deprotection->Purification Final_Product Final PET Tracer Purification->Final_Product

Caption: Logical steps in the synthesis of a fluoroethylated PET tracer.

By following these detailed application notes and protocols, researchers can effectively and safely perform workup procedures for reactions involving this compound, leading to the successful isolation and purification of desired fluoroethylated products.

References

Application Notes and Protocols for the Purification of Fluoroethylated Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluoroethyl groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The unique physicochemical properties imparted by fluorine, such as high electronegativity and the ability to form strong C-F bonds, often necessitate specialized purification techniques. Column chromatography, a cornerstone of purification in organic synthesis, is frequently adapted to effectively isolate and purify fluoroethylated products.

These application notes provide a comprehensive guide to the purification of fluoroethylated compounds using column chromatography, including both flash and preparative high-performance liquid chromatography (HPLC) techniques. Detailed protocols, data presentation guidelines, and troubleshooting tips are provided to assist researchers in achieving high purity of their target molecules.

Key Considerations for Purifying Fluoroethylated Compounds

The presence of the fluoroethyl group can influence the polarity and interaction of a molecule with the stationary phase. Understanding these interactions is crucial for selecting the appropriate chromatographic conditions.

  • Stationary Phase Selection: The choice of stationary phase is critical for achieving optimal separation.

    • Normal-Phase Chromatography: Silica (B1680970) gel and alumina (B75360) are the most common stationary phases. Polar compounds interact more strongly with the polar stationary phase and thus have longer retention times. Non-polar compounds elute faster.

    • Reversed-Phase Chromatography: C8 and C18 bonded silica are standard reversed-phase stationary phases. In this mode, non-polar compounds have longer retention times, while polar compounds elute earlier.

    • Fluorinated Phases: Specialty columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP), tridecafluoro (TDF)) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and fluorous-fluorous interactions.[1] These are particularly useful for separating closely related fluorinated molecules from each other and from non-fluorinated impurities.[1]

  • Mobile Phase Selection: The mobile phase composition dictates the elution strength and selectivity of the separation.

    • Normal-Phase: Typically, a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol) is used. A gradual increase in the proportion of the polar solvent (gradient elution) is often employed to elute compounds with a wide range of polarities.

    • Reversed-Phase: A mixture of water (often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile, methanol) is used.

    • Additives: For basic compounds, such as many nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or pyridine (B92270) to the mobile phase in normal-phase chromatography can prevent peak tailing by neutralizing acidic sites on the silica gel. For acidic compounds, a small amount of acetic acid may be beneficial.

Data Presentation: Purification of Fluoroethylated Compounds

Clear and concise presentation of purification data is essential for reproducibility and comparison. The following tables provide a template for summarizing key experimental parameters and results.

Table 1: Flash Chromatography Purification Parameters for Fluoroethylated Compounds

ParameterExample 1: Fluoroethylated IndoleExample 2: Fluoroethylated Phenyl Ether
Compound Name 1-(2-Fluoroethyl)-1H-indole1-(2-Fluoroethoxy)-4-nitrobenzene
Crude Sample Load (mg) 500750
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Column Dimensions (ID x L) 2.5 cm x 20 cm3.0 cm x 25 cm
Mobile Phase System Hexane/Ethyl AcetateDichloromethane/Methanol
Elution Mode GradientGradient
Gradient Profile 0-10% Ethyl Acetate over 20 min0-5% Methanol over 30 min
Flow Rate (mL/min) 1520
Detection Method UV (254 nm) / TLCUV (254 nm) / TLC
Pure Product Yield (mg) 420650
Purity (by HPLC/NMR) >98%>99%

Table 2: Preparative HPLC Purification Parameters for Fluoroethylated Compounds

ParameterExample 1: Fluoroethylated PeptideExample 2: Diastereomeric Fluoroethylated Heterocycle
Compound Name Ac-Phe(4-F-Et)-NH2(2R,4S)- and (2S,4S)-4-Fluoro-1-(2-fluoroethyl)pyrrolidin-2-one
Crude Sample Load (mg) 100150
Stationary Phase C18, 5 µmChiral Stationary Phase (e.g., Chiralpak AD)
Column Dimensions (ID x L) 21.2 mm x 150 mm20 mm x 250 mm
Mobile Phase A 0.1% TFA in WaterHeptane
Mobile Phase B 0.1% TFA in AcetonitrileIsopropanol
Elution Mode GradientIsocratic
Gradient/Isocratic Profile 10-50% B over 30 min80% A / 20% B
Flow Rate (mL/min) 2015
Detection Method UV (220 nm)UV (210 nm)
Pure Product Yield (mg) 85Diastereomer 1: 65, Diastereomer 2: 70
Purity (by analytical HPLC) >99%>99% for each diastereomer

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying a moderately polar, fluoroethylated small molecule.

1. Materials and Reagents:

  • Crude fluoroethylated product

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., HPLC grade hexanes, ethyl acetate)

  • Sand (acid-washed)

  • Glass column with stopcock

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and visualization method (e.g., UV lamp, staining solution)

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of your chosen mobile phase system (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a solvent system that gives good separation and a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and release any trapped air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) or the mobile phase.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Identify the fractions containing the pure product by TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified fluoroethylated product.

  • Purity Assessment:

    • Determine the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.

Protocol 2: General Procedure for Preparative HPLC Purification

This protocol is suitable for purifying fluoroethylated compounds that are difficult to separate by flash chromatography or require very high purity.

1. Materials and Reagents:

  • Crude fluoroethylated product

  • HPLC-grade solvents for mobile phase (e.g., water, acetonitrile, methanol)

  • Mobile phase additives (e.g., TFA, formic acid)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative HPLC column (e.g., C18, 10-50 mm ID)

  • Fraction collector

  • Vials for sample and fractions

2. Procedure:

  • Analytical Method Development:

    • Develop an analytical HPLC method on a smaller column of the same stationary phase to determine the optimal mobile phase composition and gradient for separation. Aim for good resolution between the target compound and impurities.

  • System Preparation:

    • Equilibrate the preparative HPLC system and column with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the crude product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.

    • Start the preparative HPLC run using the developed method.

    • Set the fraction collector to collect fractions based on time or detector signal (peak-based fractionation).

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by analytical HPLC analysis of the collected fractions.

    • Remove the mobile phase solvents, often by lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation for organic mobile phases.

  • Purity Assessment:

    • Confirm the purity of the final product using analytical HPLC.

Visualizations

Purification_Workflow cluster_prep Pre-Purification cluster_chromatography Column Chromatography cluster_post Post-Purification crude_product Crude Fluoroethylated Product tlc_analysis TLC/Analytical HPLC Analysis crude_product->tlc_analysis Method Development column_packing Column Packing tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC/HPLC) elution->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure Fluoroethylated Product solvent_removal->pure_product

Caption: General workflow for the purification of fluoroethylated products.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions poor_separation Poor Separation change_solvent Adjust Mobile Phase Polarity poor_separation->change_solvent change_stationary Change Stationary Phase poor_separation->change_stationary gradient Optimize Gradient poor_separation->gradient peak_tailing Peak Tailing add_modifier Add Mobile Phase Modifier (e.g., TEA, TFA) peak_tailing->add_modifier no_elution Product Not Eluting no_elution->change_solvent Increase Polarity check_solubility Check Sample Solubility in Mobile Phase no_elution->check_solubility

Caption: Troubleshooting common issues in column chromatography.

References

Synthesis of [18F]1-Fluoro-2-iodoethane: An Application Note and Protocol for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of [18F]1-fluoro-2-iodoethane, a valuable prosthetic group for the [18F]fluoroethylation of molecules containing amine or alcohol functional groups. The application of such radiolabeled compounds is crucial in the development of novel radiotracers for Positron Emission Tomography (PET) imaging. This note includes two distinct methods for the radiosynthesis, purification considerations, and quality control parameters.

Introduction

Fluorine-18 is a positron-emitting radionuclide widely utilized in the synthesis of radiopharmaceuticals for PET imaging due to its favorable decay characteristics, including a half-life of 109.8 minutes and a low positron energy. Alkylation is a common strategy for introducing 18F into organic molecules, and the use of bifunctional labeling agents like [18F]this compound facilitates the radiolabeling of sensitive biomolecules under mild conditions. This compound serves as a versatile precursor for the fluoroethylation of various target molecules in drug discovery and molecular imaging research.

Synthesis of [18F]this compound

The synthesis of [18F]this compound is achieved through a nucleophilic substitution reaction where [18F]fluoride displaces an iodide ion from a diiodo precursor. Two methods are presented below, primarily differing in the initial handling of the aqueous [18F]fluoride.

Precursor and Reagents
Experimental Protocols

Method 1: [18F]Fluoride Trapping on a QMA Cartridge

This method involves the pre-concentration and purification of [18F]fluoride from the target water using a quaternary methylammonium (B1206745) (QMA) anion exchange cartridge.

  • [18F]Fluoride Production and Trapping: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction on [18O]water in a cyclotron. The resulting aqueous solution is passed through a QMA cartridge to trap the [18F]fluoride.

  • Elution and Drying: The trapped [18F]fluoride is eluted from the QMA cartridge into a reaction vial with a solution of tetraethylammonium bicarbonate (TEAHCO3) (7.5 mg, 2.47 µmol) in methanol (B129727). The methanol is then evaporated at 100°C with a gentle stream of nitrogen.

  • Azeotropic Drying: Anhydrous conditions are achieved by the addition and evaporation of acetonitrile (0.5 mL x 2) at 100°C.

  • Radiolabeling Reaction: A solution of 1,2-diiodoethane (9 mg, 3.19 µmol) in acetonitrile (0.5 mL) is added to the dried [18F]fluoride/TEAHCO3 residue. The reaction mixture is heated at 100°C for 10 or 15 minutes.

Method 2: Direct Azeotropic Drying

This method bypasses the use of a QMA cartridge for the initial trapping of [18F]fluoride.

  • Drying of [18F]Fluoride: The aqueous solution of [18F]fluoride is directly added to a reaction vial and dried via azeotropic distillation with acetonitrile (0.5 mL x 2) at 100°C under a nitrogen stream for approximately 10 minutes.

  • Addition of Phase-Transfer Catalyst: An acetonitrile solution containing either tetraethylammonium bicarbonate (TEAHCO3) (7.5 mg, 2.47 µmol) or tetrabutylammonium bisulfate (TBAHSO4) (8.3 mg, 2.47 µmol) is added to the vial and evaporated to dryness.

  • Radiolabeling Reaction: A solution of 1,2-diiodoethane (9 mg, 3.19 µmol) in acetonitrile (0.5 mL) is added to the dried residue. The reaction is then heated at 100°C for 10 minutes.

Data Presentation

The radiochemical yield (RCY) of [18F]this compound is influenced by the chosen method, phase-transfer catalyst, and reaction time.

MethodPhase-Transfer CatalystHeating Time (min)Radiochemical Yield (%)
Method 1TEAHCO31024.5
Method 1TEAHCO31510.6
Method 2TEAHCO31047.6
Method 2TBAHSO41024.8

Purification

The crude reaction mixture can be purified to isolate [18F]this compound from unreacted [18F]fluoride, precursor, and other byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a common method for analyzing the reaction efficiency and purity. For [18F]this compound, a reversed-phase C18 TLC plate (TLC-RPc18) with ethanol (B145695) as the mobile phase can be used. The product, being more lipophilic, will move up the plate, while unreacted [18F]fluoride remains at the origin.

  • Solid-Phase Extraction (SPE): SPE cartridges can be employed for a more preparative purification. A C18 SPE cartridge can be used to retain the desired product while allowing more polar impurities to pass through. The product is then eluted with a suitable organic solvent.

Quality Control

Ensuring the quality of the final [18F]this compound product is critical for its use in subsequent radiolabeling reactions.

  • Radiochemical Purity: This is determined by radio-TLC or radio-HPLC to quantify the percentage of radioactivity corresponding to the desired product.

  • Radionuclidic Identity: The identity of the radionuclide (18F) is confirmed by measuring the half-life of the product.

  • Residual Solvents: The amount of residual solvents (e.g., acetonitrile, ethanol) should be determined by gas chromatography (GC) to ensure they are within acceptable limits.

Application in Radiolabeling

[18F]this compound is a versatile fluoroethylating agent for molecules containing nucleophilic functional groups such as amines and phenols. The weaker carbon-iodine bond makes the iodide an excellent leaving group for nucleophilic substitution.

General Protocol for Fluoroethylation:

  • The purified [18F]this compound is added to a solution of the precursor molecule (containing an amine or alcohol) in a suitable solvent (e.g., DMF, DMSO).

  • A non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) is often added to facilitate the reaction.

  • The reaction mixture is heated for a specific duration and temperature, which needs to be optimized for each specific substrate.

  • The final radiolabeled product is then purified, typically using HPLC.

Visualizations

Synthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_method1 Method 1 cluster_method2 Method 2 cluster_reaction Radiolabeling Reaction cluster_downstream Product Processing F18_aq Aqueous [18F]Fluoride (from Cyclotron) QMA QMA Cartridge F18_aq->QMA Azeo_direct Azeotropic Drying with Acetonitrile F18_aq->Azeo_direct Elution Elution with TEAHCO3 in Methanol QMA->Elution Drying Drying (100°C, N2) Elution->Drying Add_PTC Add TEAHCO3 or TBAHSO4 in Acetonitrile Azeo_direct->Add_PTC Add_PTC->Drying Reaction Add 1,2-diiodoethane in Acetonitrile Heat (100°C) Drying->Reaction Purification Purification (TLC/SPE) Reaction->Purification QC Quality Control (Radiochemical Purity, etc.) Purification->QC Final_Product [18F]this compound QC->Final_Product

Caption: Workflow for the synthesis of [18F]this compound.

Radiolabeling_Pathway FIE [18F]this compound Labeled_Product [18F]Fluoroethylated Target Molecule FIE->Labeled_Product + Precursor Target Molecule (with -NH2 or -OH group) Precursor->Labeled_Product + Base Base Base->Labeled_Product catalyst Solvent Solvent Solvent->Labeled_Product medium Heat Heat Heat->Labeled_Product energy HI HI Labeled_Product->HI -

Caption: General pathway for radiolabeling with [18F]this compound.

Application Notes and Protocols for 1-Fluoro-2-iodoethane in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-fluoro-2-iodoethane as a versatile fluoroethylating agent within continuous flow chemistry setups. The protocols and workflows described herein are designed to serve as a foundational guide for the development of robust and scalable synthetic methods for the introduction of the valuable 2-fluoroethyl moiety into a variety of molecular scaffolds.

Introduction to this compound in Flow Chemistry

This compound is a critical building block in medicinal and agrochemical research. Its unique structure, featuring a reactive carbon-iodine (C-I) bond and a stable carbon-fluorine (C-F) bond, allows for selective functionalization to introduce a 2-fluoroethyl group.[1] This motif is known to enhance key properties of drug candidates, such as metabolic stability, bioavailability, and binding affinity.

Flow chemistry offers significant advantages over traditional batch processing for reactions involving this compound. The use of closed, continuous systems enhances safety, particularly when handling potentially hazardous reagents or when reaction conditions involve high temperatures or pressures.[2][3] The superior heat and mass transfer in microreactors allows for precise control over reaction parameters, leading to improved yields, higher selectivity, and greater reproducibility.[4] Furthermore, the scalability of flow processes can be achieved by extending the operation time or by "numbering-up" parallel reactor systems, which simplifies the transition from laboratory-scale synthesis to pilot-plant production.[5]

Application Note 1: Continuous Flow Nucleophilic Fluoroethylation

Objective: To provide a general protocol for the N- and O-fluoroethylation of amine and phenol (B47542) nucleophiles using this compound in a continuous flow system. This method is particularly relevant for the synthesis of libraries of 2-fluoroethylamines and 2-fluoroethoxyarenes, which are common structures in pharmaceutically active compounds.

The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the carbon atom bearing the iodine, displacing the iodide leaving group. The C-I bond is significantly weaker than the C-F bond, ensuring high chemoselectivity.

Experimental Workflow: Nucleophilic Substitution

The logical workflow for a continuous flow nucleophilic substitution reaction is depicted below. Reagent streams of the nucleophile and this compound are continuously pumped and mixed, then passed through a heated reactor coil to achieve the desired conversion before the product stream is collected.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing A Nucleophile Solution (e.g., Amine in Solvent) P1 Syringe Pump A A->P1 B This compound Solution in Solvent P2 Syringe Pump B B->P2 Mixer T-Mixer P1->Mixer P2->Mixer Reactor Heated Reactor Coil (PFA Tubing) Mixer->Reactor Residence Time (τ) BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: General workflow for continuous nucleophilic fluoroethylation.
General Protocol: N-Fluoroethylation of an Aniline (B41778) Derivative

This protocol describes a representative procedure for the reaction of a substituted aniline with this compound.

1. Reagent Preparation:

  • Solution A (Nucleophile): Prepare a 0.2 M solution of the desired aniline derivative and a 0.22 M solution of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

  • Solution B (Electrophile): Prepare a 0.2 M solution of this compound in the same solvent.

2. System Setup:

  • Assemble the flow chemistry system as shown in the workflow diagram, consisting of two syringe pumps, a T-mixer, a PFA reactor coil of known volume, a back-pressure regulator (set to e.g., 5 bar to prevent solvent boiling), and a collection vessel.

  • Immerse the reactor coil in a thermostatically controlled oil bath.

3. Reaction Execution:

  • Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor coil.

  • Heat the reactor to the desired temperature.

  • Collect the output from the back-pressure regulator after the system has reached a steady state (typically after 3-5 reactor volumes have passed).

4. Analysis and Work-up:

  • The reaction mixture can be analyzed by HPLC or GC-MS to determine conversion and yield.

  • For isolation, the collected solution is typically subjected to standard work-up procedures, such as solvent evaporation followed by column chromatography.

Data Presentation: Parameters for Optimization

The following table provides suggested starting points and ranges for the optimization of the N-fluoroethylation reaction.

ParameterSymbolStarting PointRange for OptimizationPurpose
Concentration c0.2 M0.1 - 1.0 MAffects reaction rate and throughput
Total Flow Rate Qtotal0.2 mL/min0.1 - 2.0 mL/minControls residence time
Residence Time τ20 min5 - 60 minDetermines reaction completion
Temperature T80 °C60 - 140 °CInfluences reaction rate
Stoichiometry (Nuc:Elec)1:11:1 to 1.2:1Can improve conversion of the limiting reagent
Base Equivalents (Base:Nuc)1.1 eq1.0 - 1.5 eqNeutralizes the HI byproduct

Note: Residence time (τ) is calculated as Reactor Volume (V) / Total Flow Rate (Qtotal).

Application Note 2: Continuous Flow Photochemical Radical Fluoroethylation

Objective: To outline a conceptual protocol for the generation of the 2-fluoroethyl radical from this compound and its subsequent addition to a substrate, such as an electron-rich heterocycle, under continuous photochemical conditions.

The homolytic cleavage of the weak C-I bond in this compound can be initiated by visible light in the presence of a suitable photocatalyst.[3] Flow photochemistry is particularly advantageous for such reactions as it allows for uniform irradiation of the reaction mixture, which is often difficult to achieve in batch reactors due to the limited penetration depth of light.[6] This leads to more efficient and reproducible reactions.

Experimental Workflow: Photochemical Radical Addition

A typical setup for a continuous flow photochemical reaction involves pumping the reaction mixture through a transparent tubing (e.g., PFA) that is wrapped around a light source, such as an LED lamp.

G cluster_0 Reagent Delivery cluster_1 Photoreaction Zone cluster_2 Downstream A Substrate, this compound, & Photocatalyst in Solvent P1 Syringe Pump A->P1 Reactor PFA Tubing Reactor Wrapped Around LED P1->Reactor Flow Rate (Q) BPR Back-Pressure Regulator Reactor->BPR Irradiation LED LED Light Source (e.g., 450 nm) LED->Reactor Collection Product Collection BPR->Collection

Caption: Workflow for a continuous photochemical radical reaction.
Conceptual Protocol: Photomediated Fluoroethylation of a Heterocycle

This conceptual protocol describes the radical addition of the 2-fluoroethyl group to a model heterocycle.

1. Reagent Preparation:

  • Reaction Mixture: Prepare a solution containing the heterocycle (e.g., 0.1 M), this compound (e.g., 0.15 M, 1.5 eq), and a photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye, 1-5 mol%) in a degassed solvent (e.g., acetonitrile).

2. System Setup:

  • Assemble the photochemical flow reactor as depicted in the workflow diagram. Use transparent PFA tubing for the reactor coil and wrap it tightly around a suitable LED light source (the wavelength should match the absorption maximum of the photocatalyst).

  • The entire reactor setup should be shielded from ambient light to ensure controlled irradiation.

3. Reaction Execution:

  • Pump the prepared reaction mixture through the reactor at a defined flow rate.

  • Turn on the LED light source to initiate the reaction.

  • The system can be operated at room temperature, although cooling may be necessary depending on the heat output of the light source.

4. Analysis:

  • The output stream can be monitored in-line using spectroscopic methods or collected for off-line analysis by HPLC or GC-MS to determine the conversion and yield of the fluoroethylated product.

Data Presentation: Parameters for Optimization

The following table outlines key parameters for the optimization of a photochemical fluoroethylation reaction.

ParameterSymbolStarting PointRange for OptimizationPurpose
Concentration c0.1 M0.05 - 0.5 MAffects light penetration and reaction rate
Flow Rate Q0.2 mL/min0.1 - 1.0 mL/minControls residence (irradiation) time
Residence Time τ30 min10 - 90 minDetermines reaction completion
Light Wavelength λ450 nm (Blue)365 - 520 nmMust match photocatalyst absorption
Light Intensity I24 W10 - 100 WInfluences the rate of radical generation
Stoichiometry (Het:FIE)1:1.51:1.2 to 1:2.0Ensures efficient trapping of the radical
Catalyst Loading cat. %2 mol%0.5 - 5 mol%Optimizes efficiency vs. cost

Conclusion

The use of this compound in continuous flow chemistry presents a powerful and modern approach for the synthesis of fluoroethylated compounds. The protocols and data provided in these application notes serve as a robust starting point for researchers to develop safe, efficient, and scalable processes. The precise control over reaction conditions afforded by flow technology allows for rapid optimization and the potential for the discovery of novel reactivity, further expanding the utility of this important synthetic building block in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: 1-Fluoro-2-iodoethane Fluoroethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during fluoroethylation reactions using 1-fluoro-2-iodoethane. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve challenges leading to low reaction yields.

Troubleshooting Guide

Low product yield is a frequent challenge in fluoroethylation reactions. This guide provides a systematic approach to identifying and resolving the underlying causes.

Problem: Low or No Product Formation

Possible Cause 1: Suboptimal Reaction Temperature

The reaction temperature significantly influences the rate of nucleophilic substitution. An inadequate temperature may result in a sluggish reaction, while an excessively high temperature can lead to decomposition of the reactant or product.

Solution:

  • Optimize Temperature: Systematically screen a range of temperatures to find the optimal condition for your specific substrate and solvent system. For instance, in the synthesis of 1-[18F]fluoro-2-iodo-ethane, a reaction temperature of 100°C was utilized[1].

  • Monitor for Decomposition: Use techniques like TLC or LC-MS to monitor the reaction mixture for the appearance of degradation products at higher temperatures.

Possible Cause 2: Inappropriate Reaction Time

Reaction kinetics can vary significantly based on the substrate and reaction conditions. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.

Solution:

  • Time-Course Study: Perform a time-course experiment, analyzing aliquots of the reaction mixture at different time points to determine the optimal reaction duration. For example, in the synthesis of 1-[18F]fluoro-2-iodo-ethane, increasing the heating time from 10 to 15 minutes led to a decrease in radiochemical yield from 24.5% to 10.6% under one set of conditions, indicating that shorter reaction times can be more effective[1].

Possible Cause 3: Poor Nucleophile Strength or Concentration

The success of the fluoroethylation, a nucleophilic substitution reaction, is highly dependent on the nucleophilicity of the substrate.

Solution:

  • Enhance Nucleophilicity: If your substrate is a weak nucleophile, consider converting it to a more reactive form. For example, if your nucleophile is an alcohol, deprotonating it with a suitable non-nucleophilic base to form the more nucleophilic alkoxide can improve the reaction rate.

  • Increase Concentration: Increasing the concentration of the nucleophilic substrate can favor the desired bimolecular reaction pathway.

Possible Cause 4: Ineffective Solvent

The choice of solvent is critical as it influences the solubility of reactants and the stabilization of intermediates. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.

Solution:

  • Solvent Screening: Test a variety of polar aprotic solvents such as acetonitrile (B52724) (AcN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). Acetonitrile has been successfully used in the synthesis of 1-[18F]fluoro-2-iodoethane[1].

  • Ensure Anhydrous Conditions: Water can act as a competing nucleophile and can also solvate and deactivate the intended nucleophile. Ensure all reagents and solvents are thoroughly dried before use.

Possible Cause 5: Competing Side Reactions

This compound possesses two halogen atoms, and while the carbon-iodine bond is significantly weaker and more reactive than the carbon-fluorine bond, side reactions can still occur. Elimination reactions can also compete with substitution, especially with sterically hindered or strongly basic nucleophiles.

Solution:

  • Control Basicity: If elimination is a suspected side reaction, use a less basic nucleophile or reaction conditions.

  • Analyze Byproducts: Isolate and characterize any significant byproducts to understand the competing reaction pathways. This information can guide the modification of reaction conditions to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: Why is my fluoroethylation reaction with this compound showing a low yield?

A1: Low yield in this reaction can be attributed to several factors. Key considerations include suboptimal reaction temperature and time, the strength of your nucleophile, the choice of solvent, and the presence of competing side reactions like elimination. The carbon-iodine bond in this compound is the primary site for nucleophilic attack due to it being weaker than the carbon-fluorine bond. Optimizing these parameters is crucial for a successful reaction.

Q2: What is the ideal solvent for a fluoroethylation reaction with this compound?

A2: Polar aprotic solvents are generally recommended for this type of nucleophilic substitution (SN2) reaction. Solvents like acetonitrile (AcN), DMF, and DMSO are good starting points as they can enhance the reactivity of the nucleophile. Acetonitrile has been demonstrated to be an effective solvent in related syntheses[1].

Q3: How does the choice of base affect the reaction?

A3: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), the choice of base is critical. A strong, non-nucleophilic base is preferred to avoid competition with your substrate. In the context of synthesizing 1-[18F]fluoro-2-iodoethane, different ammonium (B1175870) salts were shown to have a significant impact on the yield, with tetraethylammonium (B1195904) bicarbonate (TEAHCO3) providing a higher yield (47.6%) than tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHSO4) (24.8%) under similar conditions[1].

Q4: Can this compound participate in other types of reactions besides nucleophilic substitution?

A4: Yes, besides nucleophilic substitution, the carbon-iodine bond in this compound can undergo homolytic cleavage, making it suitable for radical reactions[2]. The reaction conditions will dictate which pathway is favored. For fluoroethylation via nucleophilic substitution, it is important to use conditions that do not promote radical formation (e.g., avoiding radical initiators and light).

Data Summary

The following table summarizes the effect of reaction conditions on the radiochemical yield of 1-[18F]fluoro-2-iodoethane synthesis, which can provide insights into optimizing general fluoroethylation reactions.

MethodPhase Transfer CatalystHeating Time (min)Radiochemical Yield (%)Reference
Method 1TEAHCO31024.5[1]
Method 1TEAHCO31510.6[1]
Method 2TEAHCO31047.6[1]
Method 2TBAHSO41024.8[1]

Experimental Protocols

General Protocol for Fluoroethylation of a Nucleophile with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • If the nucleophile is a solid, dry it under a vacuum before use.

  • Reaction Setup:

    • To a solution of the nucleophilic substrate in an appropriate anhydrous polar aprotic solvent (e.g., acetonitrile), add 1.0 to 1.2 equivalents of this compound.

    • If the nucleophile requires activation with a base, add the base to the nucleophile solution and stir for a predetermined time before adding the this compound.

  • Reaction Conditions:

    • Heat the reaction mixture to the optimized temperature (e.g., starting with a screening temperature of 80-100°C).

    • Stir the reaction for the optimized duration, monitoring its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired fluoroethylated product.

Visualizations

Troubleshooting_Fluoroethylation Start Low Yield in Fluoroethylation Reaction Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Optimize_Temp Screen Temperatures (e.g., 60-120°C) Check_Temp->Optimize_Temp No Check_Time Is Reaction Time Appropriate? Check_Temp->Check_Time Yes Optimize_Temp->Check_Time Time_Course Perform Time-Course Study (e.g., 1-24h) Check_Time->Time_Course No Check_Nucleophile Is Nucleophile Sufficiently Reactive? Check_Time->Check_Nucleophile Yes Time_Course->Check_Nucleophile Enhance_Nucleophile Increase Nucleophilicity (e.g., add base) or Increase Concentration Check_Nucleophile->Enhance_Nucleophile No Check_Solvent Is Solvent Choice Optimal? Check_Nucleophile->Check_Solvent Yes Enhance_Nucleophile->Check_Solvent Solvent_Screen Test Polar Aprotic Solvents (AcN, DMF, DMSO) & Ensure Anhydrous Conditions Check_Solvent->Solvent_Screen No Check_Side_Reactions Are Side Reactions (e.g., Elimination) Occurring? Check_Solvent->Check_Side_Reactions Yes Solvent_Screen->Check_Side_Reactions Analyze_Byproducts Analyze Byproducts & Modify Conditions (e.g., use non-nucleophilic base) Check_Side_Reactions->Analyze_Byproducts Yes Success Improved Yield Check_Side_Reactions->Success No Analyze_Byproducts->Success

Caption: Troubleshooting workflow for low yield in fluoroethylation.

References

Side reactions and byproduct formation with 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Fluoro-2-iodoethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound in experimental settings.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Fluoroethylated Product

Possible Causes:

  • Competing Elimination Reaction: The most common side reaction is the elimination of hydrogen iodide (HI) to form vinyl fluoride (B91410), particularly in the presence of strong or bulky bases and at elevated temperatures.

  • Decomposition of this compound: The reagent can degrade, especially if improperly stored, leading to a lower effective concentration. Decomposition can be indicated by a discoloration of the solution due to the formation of iodine.

  • Presence of Water: Moisture in the reaction can hydrolyze this compound or react with organometallic reagents, reducing the yield of the desired product.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all contribute to low yields.

Troubleshooting Steps:

  • Minimize Elimination:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required. If the nucleophile is basic enough, an external base may not be necessary. For base-sensitive substrates, consider using a milder base or a proton sponge.

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Reactions are often best performed at room temperature or below.

  • Ensure Reagent Quality:

    • Use freshly opened or purified this compound. If the solution is discolored, consider purification by passing it through a short plug of silica (B1680970) gel.

    • Store this compound at 2-8°C, protected from light.[1]

  • Maintain Anhydrous Conditions:

    • Use anhydrous solvents.

    • Dry all glassware thoroughly before use.

    • Run reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Parameters:

    • Experiment with different solvents. Polar aprotic solvents like DMF or acetonitrile (B52724) are often good choices for nucleophilic substitution.

    • Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.

Issue 2: Formation of Unexpected Byproducts

Possible Byproducts and Their Causes:

  • Vinyl Fluoride: As mentioned, this is a product of HI elimination.

  • 1,2-Difluoroethane: This can form if the iodide leaving group is replaced by fluoride, which can happen if a fluoride salt is used as an additive or if the counter-ion of the nucleophile is a fluoride source.

  • Di-iodinated Species: In some syntheses involving iodine, an excess of the iodinating reagent can lead to di-iodination of the starting material or product.

  • Products from Radical Reactions: this compound can undergo homolytic cleavage of the C-I bond to form a fluoroethyl radical.[2] This can lead to a variety of byproducts, especially in the presence of radical initiators or light.

Troubleshooting Steps:

  • Characterize Byproducts: Use analytical techniques such as GC-MS and NMR to identify the structure of the unexpected byproducts. This will provide clues about the side reactions occurring.

  • Address Elimination: See troubleshooting steps for "Low Yield."

  • Control Stoichiometry: Carefully control the molar ratios of your reactants to avoid excess of any particular reagent that could lead to side reactions like di-iodination.

  • Minimize Radical Reactions (if undesired):

    • Run the reaction in the dark or in a flask wrapped in aluminum foil to prevent light-induced radical formation.

    • Avoid high temperatures that can promote homolytic cleavage.

    • Ensure that the starting materials are free of radical initiators.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned brown/purple. Can I still use it?

A1: The discoloration is likely due to the formation of elemental iodine (I₂) from the decomposition of the reagent. While it indicates some degradation, the remaining this compound may still be usable. However, for best results and to avoid introducing impurities into your reaction, it is recommended to purify the reagent before use. This can often be achieved by washing a solution of the compound in an organic solvent with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) until the color disappears, followed by drying and removal of the solvent.

Q2: I am trying to perform a nucleophilic substitution with a strong, sterically hindered base, but I am still getting a significant amount of the elimination byproduct. What can I do?

A2: Even with a sterically hindered base, elimination can still be a competitive pathway. Here are a few strategies to favor substitution:

  • Lower the reaction temperature: This will generally favor the substitution reaction, which typically has a lower activation energy than the elimination reaction.

  • Change the solvent: A polar aprotic solvent can help to solvate the cation of your nucleophile, making the nucleophile more reactive and potentially favoring the SN2 pathway.

  • Use a less basic nucleophile: If possible, choose a nucleophile that is less basic but still sufficiently reactive for the desired transformation.

Q3: Can I use this compound for radical reactions?

A3: Yes, the carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate the 2-fluoroethyl radical.[2] This makes it a useful precursor for introducing the fluoroethyl group via radical pathways, such as radical additions to alkenes. These reactions are often initiated by light or a radical initiator.

Q4: What are the main safety precautions I should take when working with this compound?

A4: this compound is a toxic and flammable liquid.[3][4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Keep it away from heat, sparks, and open flames.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of 1-[¹⁸F]fluoro-2-iodoethane, which can provide insights into optimizing similar nucleophilic substitution reactions.

Reaction ConditionParameterValueRadiochemical Yield (%)
Method 1 Heating Time10 min24.5
Heating Time15 min10.6
Method 2 Ammonium (B1175870) SaltTEAHCO₃47.6
Ammonium SaltTBAHSO₄24.8

TEAHCO₃: Tetraethylammonium (B1195904) bicarbonate TBAHSO₄: Tetrabutylammonium bisulfate

This data suggests that in this specific radiosynthesis, a shorter heating time and the use of tetraethylammonium bicarbonate as the phase-transfer catalyst resulted in a higher yield.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution to Minimize Elimination

This protocol provides a general method for reacting this compound with a nucleophile while minimizing the formation of the vinyl fluoride byproduct.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Mild, non-nucleophilic base (if necessary, e.g., proton sponge)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile and the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred solution of the nucleophile. If a base is required, it should be added prior to the this compound.

  • Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathways This compound This compound Substitution Product Substitution Product This compound->Substitution Product  Nucleophilic  Substitution (SN2) Vinyl Fluoride Vinyl Fluoride This compound->Vinyl Fluoride  Elimination (E2) Nucleophile Nucleophile Nucleophile->Substitution Product Base Base Base->Vinyl Fluoride

Caption: Primary reaction pathways of this compound.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reagent Check Reagent Quality (Colorless? Fresh?) start->check_reagent anhydrous Ensure Anhydrous Conditions check_reagent->anhydrous temp_control Optimize Temperature (Lower Temp?) anhydrous->temp_control base_choice Evaluate Base (Milder? Non-nucleophilic?) temp_control->base_choice solvent_choice Optimize Solvent (Polar Aprotic?) base_choice->solvent_choice monitor_reaction Monitor Reaction Progress (TLC/GC-MS) solvent_choice->monitor_reaction purification Purify Product monitor_reaction->purification

Caption: A logical workflow for troubleshooting reactions.

References

Decomposition of 1-Fluoro-2-iodoethane during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use and decomposition of 1-fluoro-2-iodoethane in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound, focusing on symptoms, probable causes, and actionable solutions.

Issue 1: Reagent Discoloration (Yellow to Brown Tint)

  • Symptom: The normally colorless to light yellow liquid has developed a noticeable yellow or brown color upon storage.

  • Probable Cause: The discoloration is a common issue with organoiodine compounds and indicates the decomposition of this compound, leading to the formation of elemental iodine (I₂).[1] This is primarily caused by homolytic cleavage of the carbon-iodine (C-I) bond, which can be initiated by exposure to light or heat.[1]

  • Solutions:

    • Assess Usability: For many applications, a slight discoloration may not significantly impact the reaction outcome. However, for sensitive reactions, purification is recommended.[1]

    • Purification: The elemental iodine can be removed by:

      • Passing the compound through a short plug of silica (B1680970) gel.

      • Washing a solution of the compound (e.g., in diethyl ether or dichloromethane) with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears, followed by drying and solvent removal.[1]

    • Preventative Measures: Store the reagent in an amber or opaque vial to minimize light exposure.[1] For additional protection, the vial can be wrapped in aluminum foil. Store at recommended low temperatures (2-8°C for short-term, -20°C for long-term storage).[1]

Issue 2: Inconsistent or Low Reaction Yields

  • Symptom: Reactions involving this compound result in lower than expected yields or inconsistent outcomes.

  • Probable Cause:

    • Partial Decomposition: The reagent may have partially decomposed during storage, reducing the concentration of the active starting material.[1]

    • Interference from Byproducts: Decomposition products may be interfering with the desired reaction pathway.[1]

  • Solutions:

    • Verify Purity: Before use, assess the purity of the this compound stock using analytical techniques such as ¹H NMR, ¹⁹F NMR, or GC-MS.[1] Look for the presence of unexpected signals that may indicate decomposition products.

    • Use Freshly Purified Material: If decomposition is suspected, purify the reagent immediately before use using the methods described in Issue 1.[1]

    • Re-evaluate Reaction Conditions: High reaction temperatures or the presence of certain reagents (e.g., strong bases) can accelerate the decomposition of this compound.[1] Consider if the reaction conditions can be modified to be milder.

Issue 3: Formation of Fluoroethene Impurity

  • Symptom: Analytical data (e.g., GC-MS or NMR) of the reaction mixture or purified product shows the presence of fluoroethene.

  • Probable Cause: This impurity arises from the elimination of hydrogen iodide (HI) from the this compound molecule. This is a common decomposition pathway for haloalkanes and is often promoted by the presence of bases or heat.[1]

  • Solutions:

    • Avoid Basic Conditions: When possible, handle and store the compound away from basic substances.[1]

    • Controlled Addition of Base: If a base is required for the reaction, add it at a low temperature and immediately before it is needed to minimize contact time with the this compound.[1]

    • Moderate Temperatures: Conduct the reaction at the lowest effective temperature to minimize thermally induced elimination.[1]

    • Analytical Confirmation: Confirm the presence of the alkene impurity using techniques like GC-MS or NMR spectroscopy.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound? A1: The two main decomposition pathways are:

  • Homolytic Cleavage: The weak carbon-iodine bond can break when exposed to light or heat, generating a fluoroethyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which causes a characteristic yellow-brown discoloration.[1]

  • Elimination Reaction: In the presence of a base or upon heating, this compound can undergo dehydrohalogenation to eliminate hydrogen iodide (HI), resulting in the formation of fluoroethene.[1]

Q2: How should this compound be properly stored to ensure its stability? A2: To maximize stability and shelf-life, this compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C for short-term storage. For long-term storage, temperatures as low as -20°C are recommended.[1]

  • Light: Protect from light by using an amber or opaque vial. Wrapping the vial in aluminum foil provides additional protection.[1]

  • Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen to prevent oxidative degradation.[1]

  • Stabilizer: Many commercial sources of this compound contain a copper chip as a stabilizer, which helps to improve its shelf life.[1][2][3]

Q3: My bottle of this compound contains a small copper chip. What is its purpose? A3: The copper chip acts as a stabilizer. It helps to prevent decomposition, likely by scavenging radical species that can initiate degradation pathways or by reacting with trace acidic impurities that could promote elimination reactions. This enhances the shelf life and safety of the compound.[1]

Q4: Can I still use this compound if it has turned slightly yellow? A4: A slight yellow tint indicates minor decomposition to iodine. For many robust reactions, this small amount of impurity may not be detrimental. However, for sensitive reactions, reactions requiring high purity, or when stoichiometric accuracy is critical, it is highly advisable to purify the reagent before use.[1]

Q5: What analytical techniques are recommended for checking the purity of this compound? A5: The purity of this compound and the presence of any decomposition products can be effectively assessed using the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as fluoroethene and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR can be used to confirm the structure of the compound and detect impurities. The appearance of new signals can indicate decomposition.[1]

Quantitative Data Summary

While specific kinetic data for the decomposition of this compound is not extensively available in the reviewed literature, the following table summarizes relevant physical properties and typical analytical parameters. This data is crucial for experimental design and analysis.

Property/ParameterValueSource
Physical Properties
Molecular FormulaC₂H₄FI[2][4]
Molecular Weight173.96 g/mol [2][4]
Boiling Point98-102 °C[5]
Density2.026 g/mL[5]
AppearanceColorless to light yellow liquid[2][3]
Storage Temperature2-8 °C[6]
GC-MS Analytical Parameters (Adapted for this compound)
Column TypeAgilent J&W DB-5ms (or equivalent)[7]
Injector Temperature250 °C[7]
Carrier GasHelium[7]
Oven Program50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min[7]
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Radiolabeling Reaction Yields (for 1-[¹⁸F]fluoro-2-iodoethane)
Method 1 (10 min heating)24.5%[8]
Method 2 (TEAHCO₃, 10 min)47.6%[8]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

This protocol is adapted for the analysis of volatile impurities and decomposition products in a this compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.[7]

  • GC-MS Instrumentation and Parameters:

    • GC System: Agilent 8860 GC or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]

    • Injector Temperature: 250 °C.[7]

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

    • Oven Program: Start at 50 °C and hold for 2 minutes, then ramp the temperature to 280 °C at a rate of 15 °C/min, and hold at 280 °C for 5 minutes.[7]

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: 35-500 m/z.[7]

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify peaks of potential impurities (e.g., fluoroethene, residual solvents) by comparing their mass spectra with a spectral library (e.g., NIST).[7]

    • Calculate the purity by determining the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Protocol 2: Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane with Minimized Decomposition

This protocol is based on a reported method for the radiosynthesis of 1-[¹⁸F]fluoro-2-iodoethane, a key step in producing PET tracers.[8] It highlights conditions to achieve a good yield, which inherently involves minimizing the decomposition of the precursor.

  • [¹⁸F]Fluoride Preparation:

    • Add an aqueous solution of [¹⁸F]fluoride directly to a reaction vial.

    • Dry the [¹⁸F]fluoride by azeotropic evaporation with acetonitrile (B52724) (2 x 0.5 mL) at 100°C under a gentle stream of nitrogen.[8]

  • Nucleophilic Substitution Reaction:

    • Add a solution of tetraethylammonium (B1195904) bicarbonate (TEAHCO₃, 7.5 mg) in acetonitrile to the dried [¹⁸F]fluoride and evaporate the solvent.[8]

    • Add a solution of the precursor, 1,2-diiodoethane (B146647) (9 mg), in 0.5 mL of acetonitrile to the vial.[8]

    • Seal the vial and heat at 100°C for 10 minutes.[8] Higher temperatures or longer reaction times may lead to increased decomposition.

  • Analysis:

    • After cooling to room temperature, analyze the reaction mixture using thin-layer chromatography (TLC) to determine the radiochemical yield of 1-[¹⁸F]fluoro-2-iodoethane.[8]

Visualizations

DecompositionPathways Decomposition Pathways of this compound cluster_homolytic Homolytic Cleavage cluster_elimination Elimination (Dehydrohalogenation) A This compound (F-CH2-CH2-I) B Fluoroethyl Radical (F-CH2-CH2•) A->B Heat / Light (hν, Δ) C Iodine Radical (I•) A->C Heat / Light (hν, Δ) E Fluoroethene (F-CH=CH₂) A->E Base / Heat (B:, Δ) F Hydrogen Iodide (HI) A->F Base / Heat (B:, Δ) D Elemental Iodine (I₂) (Causes Discoloration) C->D Dimerization TroubleshootingWorkflow Troubleshooting Workflow for Low Reaction Yield Start Low or Inconsistent Yield PurityCheck Assess Purity of This compound (NMR, GC-MS) Start->PurityCheck Decomposed Decomposition Detected? PurityCheck->Decomposed Purify Purify Reagent (Silica plug or Na₂S₂O₃ wash) Decomposed->Purify Yes Conditions Review Reaction Conditions (Temp, Base, Time) Decomposed->Conditions No ReRun Re-run Reaction with Purified Reagent Purify->ReRun End Improved Yield ReRun->End Optimize Optimize Conditions: - Lower Temperature - Control Base Addition Conditions->Optimize Optimize->ReRun PurityAnalysisWorkflow Workflow for Purity Analysis by GC-MS Sample This compound Sample Prep Prepare Sample: Dissolve in Volatile Solvent Sample->Prep Inject Inject into GC-MS Prep->Inject Separate Separation on GC Column Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Analyze Data Analysis: - Identify Peaks - Compare to Library - Calculate Area % Detect->Analyze Result Purity Report Analyze->Result

References

How to remove iodine byproduct from 1-Fluoro-2-iodoethane reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of iodine byproduct from the synthesis of 1-Fluoro-2-iodoethane.

Frequently Asked Questions (FAQs)

Q1: Why is there a colored impurity in my this compound reaction mixture?

A1: The synthesis of this compound often involves reagents and reaction conditions that can lead to the formation of elemental iodine (I₂) as a byproduct. This elemental iodine imparts a characteristic yellow, brown, or even purple color to the organic reaction mixture. The intensity of the color often correlates with the concentration of the iodine impurity.

Q2: What is the most common method for removing iodine from the this compound reaction?

Q3: Are there alternative methods to a sodium thiosulfate (B1220275) wash?

Q4: How can I determine the purity of my this compound after purification?

A4: The purity of the final product can be assessed using a variety of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can confirm the structure of the desired product and detect any remaining impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The color of the organic layer persists after washing with sodium thiosulfate solution.

  • Possible Cause 1: Insufficient reducing agent. The amount of sodium thiosulfate used was not enough to react with all the iodine present.

    • Solution: Perform additional washes with the sodium thiosulfate solution. Ensure the aqueous solution is of a sufficient concentration (typically 5-10%). Continue washing until the organic layer is colorless.

  • Possible Cause 2: Poor mixing. Inadequate agitation during the extraction resulted in incomplete contact between the organic and aqueous phases.

    • Solution: Shake the separatory funnel vigorously for a sufficient amount of time to ensure thorough mixing. If emulsions form, allow the layers to stand and separate. Gentle swirling can sometimes help break up emulsions.

  • Possible Cause 3: The color is not from iodine. Another colored byproduct might be present in your reaction mixture.

    • Solution: Analyze a sample of the organic layer by TLC or GC-MS to identify the colored impurity. If it is not iodine, a different purification strategy, such as column chromatography, may be necessary.

Issue 2: An emulsion forms during the aqueous wash.

  • Possible Cause: The presence of polar solvents (like DMF or DMSO from the reaction) or other surface-active species can lead to the formation of a stable emulsion between the organic and aqueous layers.[6][7]

    • Solution 1: Add brine. Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Solution 2: Filtration. Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

    • Solution 3: Dilution. Diluting the organic layer with more of the extraction solvent can sometimes help to resolve the emulsion.

Issue 3: Low recovery of this compound after purification.

  • Possible Cause 1: Product solubility in the aqueous layer. this compound has some slight solubility in water, which can be exacerbated by the presence of co-solvents like acetonitrile (B52724) or THF from the reaction.[6]

    • Solution: Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Possible Cause 2: Decomposition of the product. this compound may be sensitive to basic conditions or prolonged exposure to certain reagents.

    • Solution: If using a basic wash (e.g., sodium bicarbonate), perform it quickly and at a low temperature. Ensure that the workup procedure is carried out promptly after the reaction is complete.

  • Possible Cause 3: Volatility of the product. this compound has a relatively low boiling point (98-102 °C).[8][9]

    • Solution: Be cautious during solvent removal using a rotary evaporator. Use a moderate temperature and vacuum to avoid co-evaporation of the product with the solvent.

Data Presentation

The following table summarizes the estimated efficiency of common methods for removing iodine from a this compound reaction mixture. The efficiency is presented as an estimated percentage of iodine removed.

Purification MethodReagent/MaterialEstimated Efficiency (%)AdvantagesDisadvantages
Aqueous Wash 5-10% Sodium Thiosulfate (aq)>99%Highly effective, fast, and inexpensive.May require multiple washes; potential for emulsion formation.
Aqueous Wash 5-10% Sodium Bisulfite (aq)>98%Effective and readily available.Can generate SO₂ gas, which is corrosive and toxic.
Filtration Silica (B1680970) Gel Plug95-99%Can also remove other polar impurities.May result in some product loss on the silica.

Note: The efficiencies are estimated based on general chemical principles and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Aqueous Wash with Sodium Thiosulfate

This protocol describes the standard procedure for removing iodine from an organic solution containing this compound.

  • Transfer to Separatory Funnel: After the reaction is complete, transfer the reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., acetonitrile, THF), it is advisable to first remove the solvent under reduced pressure and then dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).[6]

  • First Wash: Add a 5-10% aqueous solution of sodium thiosulfate to the separatory funnel. The volume of the aqueous solution should be approximately equal to the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The organic layer, containing the this compound, should become colorless. Drain the lower aqueous layer.

  • Repeat if Necessary: If the organic layer is still colored, repeat the wash with fresh sodium thiosulfate solution until the color is completely discharged.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water and dissolved salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.

Protocol 2: Filtration through a Silica Gel Plug

This method is useful for removing baseline impurities, including iodine, and can be quicker than a full column chromatography.[4]

  • Prepare the Plug: Place a small piece of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a 2-3 cm layer of silica gel, and finally another small layer of sand on top.

  • Equilibrate: Pre-wet the silica gel plug with the desired non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica gel plug.

  • Elute: Gently apply pressure (e.g., using a pipette bulb) to pass the eluent through the plug. The iodine and other polar impurities will be retained by the silica gel, while the less polar this compound will elute through.

  • Collect the Product: Collect the eluate containing the purified product.

  • Solvent Removal: Remove the solvent from the eluate using a rotary evaporator.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reaction_Mixture Crude this compound (contains Iodine byproduct) Separatory_Funnel Transfer to Separatory Funnel Reaction_Mixture->Separatory_Funnel Add_Thiosulfate Add aq. Na2S2O3 Separatory_Funnel->Add_Thiosulfate Shake_Separate Shake & Separate Add_Thiosulfate->Shake_Separate Aqueous_Waste Aqueous Waste (colorless Iodide) Shake_Separate->Aqueous_Waste remove Organic_Layer Colorless Organic Layer Shake_Separate->Organic_Layer Dry Dry (e.g., MgSO4) Organic_Layer->Dry Filter Filter Dry->Filter Evaporate Solvent Removal Filter->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound using a sodium thiosulfate wash.

troubleshooting_logic Start Organic layer is colored after Na2S2O3 wash Check_Amount Is sufficient Na2S2O3 solution used? Start->Check_Amount Check_Mixing Was mixing adequate? Check_Amount->Check_Mixing Yes Solution_Add_More Add more Na2S2O3 solution and re-wash Check_Amount->Solution_Add_More No Consider_Other_Impurity Could it be another colored impurity? Check_Mixing->Consider_Other_Impurity Yes Solution_Shake_Vigorously Shake vigorously for a longer duration Check_Mixing->Solution_Shake_Vigorously No Solution_Analyze Analyze by TLC/GC-MS, consider chromatography Consider_Other_Impurity->Solution_Analyze

Caption: Troubleshooting logic for persistent color in the organic layer during purification.

References

Technical Support Center: 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-2-iodoethane. The information is designed to address common issues and inconsistencies encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the fluoroethyl group (-CH₂CH₂F) into molecules. This moiety is of significant interest in medicinal chemistry and drug development as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It is also utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

Due to its potential for decomposition, this compound should be stored in a cool, dry, and dark place, typically at 2-8°C.[3] It is often supplied with a copper chip as a stabilizer to prevent degradation.[4] The compound should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn. Avoid exposure to light, heat, and incompatible materials.

Q3: Is this compound stable? What are the signs of decomposition?

This compound can be unstable and prone to decomposition, especially when exposed to light or heat. A common sign of decomposition is the development of a yellow or brownish color due to the formation of elemental iodine. This can lead to inconsistent reaction outcomes and lower yields.

Q4: What are the main competing reactions when using this compound?

The primary competing reactions are nucleophilic substitution (SN2) and elimination (E2).[5][6] The desired reaction is typically nucleophilic substitution, where the iodide is replaced by a nucleophile. However, under certain conditions, an elimination reaction can occur, leading to the formation of fluoroethene. The choice of base, solvent, and temperature can significantly influence the outcome.

Troubleshooting Guides

Issue 1: Inconsistent or Low Reaction Yields

Possible Causes:

  • Decomposition of this compound: As mentioned, the reagent can degrade over time.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical.

  • Presence of Water: Moisture can interfere with the reaction, especially with sensitive nucleophiles and bases.

  • Competing Elimination Reaction: Conditions may be favoring the E2 pathway over the desired SN2 pathway.

Troubleshooting Steps:

  • Check Reagent Quality: Use freshly opened or purified this compound. If the liquid has a noticeable color, it may have decomposed.

  • Optimize Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can solvate the cation of the nucleophile without solvating the anion, thus increasing its nucleophilicity.

  • Control Temperature: Higher temperatures tend to favor elimination.[6] If elimination is a suspected side reaction, try running the reaction at a lower temperature.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base/Nucleophile: For substitution reactions, use a non-bulky, strong nucleophile. If a base is required, a non-nucleophilic, sterically hindered base can sometimes suppress elimination.[2]

Issue 2: Formation of Side Products

Possible Cause:

  • Elimination Reaction: The most common side product is fluoroethene, resulting from an E2 elimination reaction. This is more likely with strong, bulky bases and at higher temperatures.[2][6]

  • Reaction with Solvent: In some cases, the solvent can act as a nucleophile, leading to undesired byproducts.

Troubleshooting Steps:

  • Modify Reaction Conditions to Favor Substitution:

    • Use a less sterically hindered base.

    • Lower the reaction temperature.[6]

    • Choose a polar aprotic solvent.[6]

  • Analyze the Reaction Mixture: Use techniques like GC-MS or NMR to identify the side products, which can provide clues about the competing reaction pathways.

Data Presentation

Table 1: Estimated Yields for Nucleophilic Substitution on this compound with Common Nucleophiles

NucleophileReagent ExampleProductSolventTypical ConditionsEstimated Yield (%)
Azide (B81097)Sodium Azide (NaN₃)1-azido-2-fluoroethaneDMF, DMSO25-80 °C, 12-24 h85-95[7]
CyanideSodium Cyanide (NaCN)3-fluoropropanenitrileEthanolRefluxModerate to Good[4]
ThiolateSodium Thiophenoxide2-fluoroethyl(phenyl)sulfaneTHF0 °C to RT, 4 hGood
AmineAnilineN-(2-fluoroethyl)anilineAcetonitrile70 °CModerate
PhenoxideSodium Phenoxide(2-fluoroethoxy)benzeneDMF80 °C, 12 hGood

Note: The yields and reaction times are estimates based on analogous reactions with secondary alkyl iodides and may require optimization for this specific substrate.[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide
  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (approximately 0.1 M concentration).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-azido-2-fluoroethane.[7]

Protocol 2: Synthesis of [¹⁸F]this compound for PET Imaging

This protocol is adapted for the synthesis of the radiolabeled analog.

  • [¹⁸F]Fluoride is trapped in a QMA cartridge and eluted with a solution of tetraethylammonium (B1195904) bicarbonate (TEAHCO₃) in methanol (B129727) into a reaction vial.

  • The methanol is evaporated at 100°C with a gentle stream of nitrogen.

  • Acetonitrile is added and evaporated twice to ensure the system is dry.

  • A solution of 1,2-diiodoethane (B146647) in acetonitrile is added to the vial.

  • The reaction mixture is heated at 100°C for 10 minutes.

  • The reaction is cooled to room temperature, and the product is analyzed by radio-TLC.[8]

Mandatory Visualizations

Troubleshooting_Workflow start Inconsistent Results with This compound check_reagent Check Reagent Quality (Colorless? Fresh?) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok purify_reagent Purify or Replace Reagent reagent_ok->purify_reagent No optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Base) reagent_ok->optimize_conditions Yes purify_reagent->check_reagent conditions_ok Conditions Optimized? optimize_conditions->conditions_ok analyze_byproducts Analyze Byproducts (GC-MS, NMR) conditions_ok->analyze_byproducts No successful_reaction Successful Reaction conditions_ok->successful_reaction Yes elimination_suspected Elimination (E2) Suspected? analyze_byproducts->elimination_suspected elimination_suspected->optimize_conditions No favor_sn2 Adjust Conditions to Favor S_N2 (Lower Temp, Polar Aprotic Solvent) elimination_suspected->favor_sn2 Yes favor_sn2->optimize_conditions SN2_vs_E2 substrate This compound + Nucleophile/Base sn2_path S_N2 Pathway (Substitution) substrate->sn2_path e2_path E2 Pathway (Elimination) substrate->e2_path sn2_product Fluoroethylated Product sn2_path->sn2_product conditions_sn2 Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperature sn2_path->conditions_sn2 e2_product Fluoroethene e2_path->e2_product conditions_e2 Favored by: - Strong, bulky base - Higher temperature e2_path->conditions_e2 Nucleophilic_Substitution_Pathway reagents F-CH₂-CH₂-I + Nu⁻ transition_state [Nu---CH₂(CHF)-I]⁻ (Transition State) reagents->transition_state S_N2 Attack products F-CH₂-CH₂-Nu + I⁻ transition_state->products Iodide Leaves

References

1-Fluoro-2-iodoethane stability issues in basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-fluoro-2-iodoethane in basic media. Researchers, scientists, and drug development professionals can use this resource to anticipate and address challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise when working with this compound under basic conditions.

Issue 1: Rapid consumption of this compound and formation of an unexpected product.

  • Question: I'm trying to perform a nucleophilic substitution on this compound using a basic nucleophile, but my starting material is rapidly consumed, and I'm observing a gaseous product. What is happening?

  • Answer: You are likely observing a base-induced elimination reaction, which is a primary stability issue with this compound in the presence of a base. Instead of substitution, the base is abstracting a proton, leading to the formation of vinyl fluoride (B91410) gas and an iodide salt. This is a common decomposition pathway for this substrate under basic conditions.

    • Recommended Actions:

      • Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature may slow down the rate of elimination.

      • Use a weaker base: Strong, bulky bases favor elimination. Consider using a weaker or more sterically hindered base if your desired reaction chemistry allows.

      • Choose a non-basic nucleophile: If possible, select a nucleophile that is not strongly basic to minimize the competing elimination reaction.

Issue 2: Low yield of the desired substitution product.

  • Question: My reaction is producing the desired substituted product, but the yield is very low, and I have a significant amount of vinyl fluoride as a byproduct. How can I improve the yield of my target molecule?

  • Answer: This is a classic case of competing elimination and substitution reactions. The basicity of your reaction medium is promoting the E2 elimination pathway, which competes with your desired SN2 substitution.

    • Recommended Actions:

      • Solvent Selection: Use a polar aprotic solvent (e.g., DMSO, DMF). These solvents can solvate the cation of your base, making the anion more nucleophilic and less basic, which can favor substitution over elimination.

      • Reagent Choice: Employ a less hindered, "softer" nucleophile. Softer nucleophiles tend to favor substitution over elimination.

      • Temperature Control: As mentioned previously, maintain a low reaction temperature to disfavor the elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in basic media?

A1: The primary degradation pathway is an E2 (bimolecular elimination) reaction. A base abstracts a proton from the carbon atom adjacent to the iodine, leading to the concerted elimination of iodide and the formation of a double bond, resulting in vinyl fluoride.[1][2] The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making iodide the preferred leaving group.[3][4][5]

Q2: Which factors influence the rate of decomposition of this compound in the presence of a base?

A2: Several factors influence the rate of this elimination reaction:

  • Base Strength: Stronger bases will lead to a faster rate of elimination.

  • Base Concentration: A higher concentration of the base will increase the reaction rate.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[6]

  • Solvent: The choice of solvent can influence the basicity and nucleophilicity of the base.

Q3: How can I store this compound to ensure its stability?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from bases and oxidizing agents.[7] It is often supplied with a copper chip as a stabilizer.[7] Keep containers tightly sealed.

Q4: Is this compound stable in aqueous basic solutions?

A4: No, this compound is not stable in aqueous basic solutions. It will undergo hydrolysis and elimination. The rate of hydrolysis for iodoalkanes is faster than for other haloalkanes due to the weaker carbon-iodine bond.[3][4][5][8]

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Basic Media

FactorEffect on StabilityRationale
Base Strength Decreases stabilityStronger bases are more effective at abstracting a proton, accelerating the E2 elimination.
Base Concentration Decreases stabilityHigher concentration of the base increases the frequency of collisions and the rate of the elimination reaction.
Temperature Decreases stabilityElimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.
Steric Hindrance of Base Can increase stabilityBulky bases may favor elimination, but in some cases, extreme steric hindrance can slow down the reaction rate.
Solvent Polarity Variable effectPolar aprotic solvents can enhance the nucleophilicity of the base, potentially favoring substitution over elimination. Polar protic solvents can solvate the base, reducing its strength.

Experimental Protocols

Protocol 1: Monitoring the Decomposition of this compound in Basic Media via GC-MS

This protocol provides a general method for observing the rate of decomposition of this compound in the presence of a base.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of a chosen base (e.g., sodium ethoxide, 1 M) in the same solvent.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add a known volume of the solvent.

    • Add an internal standard (e.g., dodecane) to the vessel.

    • Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding a known volume of the this compound stock solution, followed by the base stock solution.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a dilute acidic solution (e.g., 1% HCl in water).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and the formation of vinyl fluoride (if a suitable method for trapping and analyzing a gas is employed) or other byproducts.

  • Data Analysis:

    • Plot the concentration of this compound against time to determine the rate of decomposition.

    • Identify and quantify any products formed.

Mandatory Visualizations

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products FIE This compound TS [B---H---CH(F)---CHI]--- FIE->TS Base abstracts proton Base Base (B:) Base->TS VF Vinyl Fluoride TS->VF C=C bond forms ConjAcid Conjugate Acid (BH) TS->ConjAcid Iodide Iodide Ion (I-) TS->Iodide C-I bond breaks

Caption: E2 Elimination Pathway of this compound.

experimental_workflow prep 1. Prepare Stock Solutions (this compound & Base) setup 2. Reaction Setup (Solvent, Internal Standard, Equilibrate Temp) prep->setup initiate 3. Initiate Reaction (Add Reactants) setup->initiate sample 4. Timed Sampling & Quenching initiate->sample extract 5. Organic Extraction sample->extract analyze 6. GC-MS Analysis extract->analyze data 7. Data Analysis (Plot Concentration vs. Time) analyze->data

Caption: Workflow for Monitoring Decomposition.

References

Technical Support Center: Optimizing Catalyst Loading for 1-Fluoro-2-iodoethane Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for cross-coupling reactions involving 1-fluoro-2-iodoethane. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, it may be possible to reduce the loading to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.

Q2: How does increasing the catalyst loading affect the reaction outcome?

A2: Increasing the catalyst loading can lead to a faster reaction rate and higher conversion of starting materials. However, excessively high catalyst concentrations can lead to undesirable side reactions, such as homo-coupling of the coupling partners. It also increases the cost of the reaction and the amount of residual palladium in the product, which can be problematic, especially in pharmaceutical applications. Optimization is crucial to find the minimum catalyst amount that provides a satisfactory yield in a reasonable timeframe.

Q3: What are the indicators of catalyst deactivation, and how can it be mitigated?

A3: Signs of catalyst deactivation include a stalled reaction (no further product formation), the formation of palladium black (insoluble palladium(0)), and the presence of side products resulting from competing reactions. To mitigate catalyst deactivation, consider the following:

  • Use of Pre-catalysts: Employ stable palladium(II) pre-catalysts that efficiently generate the active palladium(0) species in situ.

  • Appropriate Ligand Selection: Utilize bulky, electron-rich phosphine (B1218219) ligands that can stabilize the palladium catalyst and prevent aggregation.

  • Inert Reaction Conditions: Ensure that the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) and that solvents are thoroughly degassed, as oxygen can oxidize and deactivate the palladium(0) catalyst.

Q4: What potential side reactions should I be aware of when using this compound in cross-coupling reactions?

A4: A key potential side reaction for secondary alkyl halides like this compound is β-hydride elimination from the alkyl-palladium intermediate. This can lead to the formation of fluoroethylene as a byproduct. The choice of ligand and reaction conditions can significantly influence the selectivity between the desired cross-coupling product and the elimination byproduct.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst- Use a fresh batch of catalyst or a pre-catalyst.- Ensure the in-situ generation of the active Pd(0) species is effective.
Suboptimal Catalyst Loading- Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).
Poor Ligand Choice- Screen a variety of ligands, particularly bulky, electron-rich phosphine ligands which are often effective for secondary alkyl halides.
Inappropriate Base or Solvent- Screen different bases and ensure they are anhydrous.- Use anhydrous and degassed solvents appropriate for the specific cross-coupling reaction.
Significant Formation of Side Products (e.g., Homo-coupling, β-hydride elimination) High Catalyst Loading- Decrease the catalyst loading incrementally.
High Reaction Temperature- Lower the reaction temperature to disfavor side reactions.
Inefficient Ligand- Select a ligand that promotes the desired reductive elimination over competing pathways. Bulky ligands can often suppress β-hydride elimination.
Incomplete Conversion of Starting Material Insufficient Catalyst Activity- Increase catalyst loading.- Switch to a more active catalyst/ligand system.
Short Reaction Time- Extend the reaction time and monitor progress by TLC or GC-MS.
Low Reaction Temperature- Gradually increase the reaction temperature while monitoring for side product formation.

Data Presentation: Typical Reaction Parameters

The following tables provide a general overview of typical starting conditions for various cross-coupling reactions with substrates analogous to this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling - General Conditions

ParameterRecommended RangeNotes
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃1 - 5 mol%
LigandSPhos, XPhos, JohnPhos1.1 - 2 equivalents relative to Palladium
BaseK₃PO₄, Cs₂CO₃2 - 3 equivalents
Boronic Acid/Ester1.1 - 1.5 equivalents
SolventToluene (B28343), Dioxane, THF/WaterAnhydrous and degassed
Temperature80 - 110 °C

Table 2: Sonogashira Coupling - General Conditions

ParameterRecommended RangeNotes
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄1 - 5 mol%
Copper Co-catalystCuI1 - 10 mol%
LigandPPh₃2 equivalents relative to Palladium
BaseEt₃N, DIPEACan also be used as a co-solvent
Terminal Alkyne1.1 - 1.5 equivalents
SolventTHF, DMFAnhydrous and degassed
TemperatureRoom Temperature - 60 °C

Table 3: Heck Coupling - General Conditions

ParameterRecommended RangeNotes
Palladium CatalystPd(OAc)₂1 - 5 mol%
LigandPPh₃, P(o-tol)₃2 equivalents relative to Palladium
BaseEt₃N, K₂CO₃1.5 - 2.5 equivalents
Alkene1.1 - 2.0 equivalents
SolventDMF, NMP, AcetonitrilePolar aprotic
Temperature80 - 140 °C

Table 4: Buchwald-Hartwig Amination - General Conditions

ParameterRecommended RangeNotes
Palladium CatalystPd₂(dba)₃, Pd(OAc)₂1 - 5 mol%
LigandBulky phosphines (e.g., Xantphos, RuPhos)1.1 - 2 equivalents relative to Palladium
BaseNaOtBu, K₃PO₄, Cs₂CO₃1.5 - 2.5 equivalents
Amine1.1 - 1.5 equivalents
SolventToluene, DioxaneAnhydrous and degassed
Temperature80 - 110 °C

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents. The purity of this compound and the coupling partner is crucial for reaction success.

1. Generalized Protocol for Suzuki-Miyaura Coupling:

To a dry Schlenk flask, add the boronic acid or ester (1.2 - 1.5 equivalents), a suitable base (e.g., K₃PO₄, 2.0 - 3.0 equivalents), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%). Evacuate the flask and backfill with an inert gas (repeat three times). Add the solvent (e.g., toluene or dioxane) via syringe, followed by this compound (1.0 equivalent). Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

2. Generalized Protocol for Sonogashira Coupling:

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%). Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equivalents), followed by the terminal alkyne (1.1-1.5 equivalents). Finally, add this compound (1.0 equivalent). Stir the reaction at room temperature or with gentle heating (40-60 °C). Upon completion, dilute with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow_Optimization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Optimization reagents Combine Reactants: - this compound - Coupling Partner - Base reaction Inert Atmosphere Degassed Solvent Heat & Stir reagents->reaction catalyst_prep Prepare Catalyst System: - Pd Source (1-5 mol%) - Ligand catalyst_prep->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Workup & Purification monitoring->workup analysis Analyze Yield & Purity workup->analysis analysis->catalyst_prep Optimize Catalyst Loading

Caption: A generalized workflow for optimizing catalyst loading in cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Reaction Yield? check_activity Check Catalyst Activity (Fresh Catalyst, Pre-catalyst) start->check_activity check_reagents Verify Reagent Purity (Anhydrous, Degassed) start->check_reagents increase_loading Increase Catalyst Loading check_activity->increase_loading If catalyst is active change_ligand Screen Different Ligands increase_loading->change_ligand If still low yield optimize_temp Optimize Temperature check_reagents->optimize_temp If reagents are pure extend_time Extend Reaction Time optimize_temp->extend_time If temperature sensitive

Improving the rate of reaction with 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with 1-fluoro-2-iodoethane. The information is designed to help you improve reaction rates and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The reactivity of this compound is dominated by the carbon-iodine (C-I) bond. The C-I bond is significantly weaker than the carbon-fluorine (C-F) bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. The C-I bond can also undergo homolytic cleavage to participate in radical reactions.[1]

Q2: What are the main types of reactions that this compound undergoes?

A2: this compound is a versatile reagent that primarily participates in two main types of reactions:

  • Nucleophilic Substitution (S(_N)2): The iodide is displaced by a nucleophile. This is the most common reaction pathway.

  • Radical Reactions: The C-I bond can be cleaved to generate a 2-fluoroethyl radical, which can then be used in various addition and coupling reactions.[1]

Q3: How does the fluorine atom affect the reactivity of the C-I bond?

A3: The electron-withdrawing nature of the adjacent fluorine atom can influence the leaving group ability of the iodide. This electronic effect can impact the reaction rate of nucleophilic substitution.[1]

Q4: Is this compound stable?

A4: Like many organoiodine compounds, this compound can be sensitive to light and heat, which can cause decomposition and the formation of elemental iodine, leading to a discoloration of the compound. For storage, it is recommended to keep it in a cool, dark place, often under an inert atmosphere. Some commercial formulations include copper as a stabilizer.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Possible Cause Troubleshooting Steps
Inactive Nucleophile Ensure the nucleophile is fresh and of high purity. If using a salt, ensure it is anhydrous. For weakly nucleophilic species, consider using a stronger base to deprotonate it in situ.
Poor Leaving Group Departure While iodide is a good leaving group, its departure can be influenced by the solvent. Ensure you are using an appropriate solvent that can stabilize the transition state. For S(_N)2 reactions, polar aprotic solvents are generally preferred.
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to side reactions like elimination. Start with room temperature and adjust as needed, monitoring the reaction by TLC or GC-MS.[3]
Insufficient Reaction Time Monitor the reaction progress closely using TLC or another appropriate analytical technique. Ensure the reaction is allowed to proceed to completion.[3]
Presence of Water Conduct the reaction under anhydrous conditions using dried glassware and solvents. Water can react with some nucleophiles and may interfere with the reaction.[3]
Issue 2: Formation of Side Products (e.g., Elimination Products)
Possible Cause Troubleshooting Steps
Strongly Basic Nucleophile/High Temperature The use of strongly basic nucleophiles (e.g., alkoxides) or high reaction temperatures can favor the E2 elimination pathway, leading to the formation of fluoroethene.
Use a less basic nucleophile if possible.
Run the reaction at a lower temperature.
Steric Hindrance If the nucleophile or substrate is sterically hindered, elimination can become more competitive with substitution.
If possible, use a less hindered nucleophile.
Issue 3: Product Decomposition During Work-up or Purification
Possible Cause Troubleshooting Steps
Sensitivity to Acidic Conditions The product may be sensitive to the acidic nature of silica (B1680970) gel during column chromatography, leading to decomposition.[3]
Deactivate the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.[3]
Product Volatility The desired product may be volatile and lost during solvent removal.
Use a rotary evaporator at a low temperature and reduced pressure. Avoid prolonged exposure to high vacuum.[3]

Data Presentation

The following tables provide an overview of how different experimental parameters can influence the rate of nucleophilic substitution reactions with this compound. The data is based on established principles of physical organic chemistry and trends observed for similar haloalkanes.

Table 1: Effect of Nucleophile on Relative Reaction Rate

NucleophileNucleophilicityExpected Relative Rate
RS⁻StrongVery Fast
CN⁻StrongFast
I⁻StrongFast
N₃⁻StrongFast
R₂NHModerateModerate
RCO₂⁻ModerateModerate
H₂OWeakSlow
ROHWeakVery Slow

Table 2: Effect of Solvent on S(_N)2 Reaction Rate

SolventSolvent TypeExpected Relative RateRationale
DMF Polar AproticVery FastSolvates the cation, leaving the nucleophile "naked" and more reactive.
DMSO Polar AproticVery FastSimilar to DMF, effectively solvates cations.
Acetonitrile Polar AproticFastGood for dissolving both the substrate and nucleophilic salts.
Acetone Polar AproticModerate to FastLess polar than DMF or DMSO, but still effective.
Methanol Polar ProticSlowSolvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.
Water Polar ProticVery SlowStrong hydrogen bonding significantly deactivates the nucleophile.

Table 3: Effect of Temperature on Reaction Rate

Temperature ChangeEffect on Reaction RateConsiderations
Increase by 10°C Approximately doublesMay increase the rate of side reactions (e.g., elimination).
Decrease DecreasesMay improve selectivity and reduce the formation of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2) with an Anionic Nucleophile

This protocol describes a general method for the reaction of this compound with a sodium salt of a nucleophile (e.g., NaN₃, NaCN).

Materials:

  • This compound

  • Sodium azide (B81097) (or other sodium salt of the nucleophile)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add the sodium salt of the nucleophile (1.2 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Visible-Light Induced Radical Addition to an Alkene

This protocol is adapted from a procedure for a similar fluoroalkyl iodide and describes the photocatalytic radical addition of this compound to an alkene.[4]

Materials:

  • This compound

  • Alkene

  • fac-[Ir(ppy)₃] (or other suitable photoredox catalyst)

  • Hünig's base (diisopropylethylamine, DIPEA)

  • Anhydrous acetonitrile

  • Blue LED light source

  • Schlenk tube or other suitable reaction vessel for photocatalysis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk tube, combine this compound (1.5 eq), the alkene (1.0 eq), fac-[Ir(ppy)₃] (1-2 mol%), and anhydrous acetonitrile.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add Hünig's base (2.0 eq) under an inert atmosphere.

  • Place the reaction vessel in front of a blue LED light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Nucleophilic Substitution reagents 1. Combine this compound, nucleophile, and solvent in flask reaction 2. Stir under inert atmosphere (monitor by TLC/GC-MS) reagents->reaction Reaction workup 3. Quench reaction and perform aqueous work-up reaction->workup Completion extraction 4. Extract product with organic solvent workup->extraction drying 5. Dry organic layer and remove solvent extraction->drying purification 6. Purify by column chromatography drying->purification troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Optimize Reaction Conditions (T, t) start->check_conditions check_solvent Verify Solvent Choice and Anhydrous Conditions start->check_solvent side_reactions Analyze for Side Products (e.g., Elimination) start->side_reactions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents adjust_temp_time Adjust Temperature and Reaction Time check_conditions->adjust_temp_time change_solvent Use Polar Aprotic Solvent and Ensure Dryness check_solvent->change_solvent modify_conditions Lower Temperature/ Use Less Basic Nucleophile side_reactions->modify_conditions

References

Technical Support Center: Purification of Polar Fluoroethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar fluoroethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these unique molecules.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the purification of polar fluoroethylated compounds.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Strong interactions between the polar fluoroethylated analyte and residual silanols on the silica-based stationary phase. - Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte, causing it to exist in multiple ionic forms. - Column Overload: Injecting too much sample onto the column.- Use a Deactivated Column: Employ an end-capped column to minimize silanol (B1196071) interactions. - Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape. - Mobile Phase Additives: For reversed-phase chromatography, consider adding a mobile phase modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can help.[1] - Reduce Sample Load: Decrease the concentration or volume of the injected sample.
Co-elution with Impurities - Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation between the target compound and impurities. - Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound.- Optimize Selectivity:     - Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[1] Fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[2][3]     - Change Mobile Phase Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity.     - Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like TFE can enhance separation.[1] - Employ an Orthogonal Technique: If co-elution persists, consider using a different purification technique with a different separation mechanism (e.g., switch from reversed-phase to HILIC or SFC).[1]
Compound Elutes in the Void Volume (Reversed-Phase) - High Polarity: The compound is too polar to be retained on the non-polar stationary phase.- Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or an embedded polar group. - Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds.[4][5][6] - Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.
Low or No Recovery of Compound - Irreversible Adsorption: The highly polar compound may be sticking irreversibly to the stationary phase. - Compound Instability: The compound may be degrading on the column. - Inappropriate Solvent System: The elution strength of the mobile phase may be too weak to elute the compound.- Switch to a Different Stationary Phase: Consider Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (e.g., silica (B1680970), amide, or zwitterionic) or Supercritical Fluid Chromatography (SFC). For flash chromatography, alumina (B75360) or Florisil can be alternatives to silica gel.[1] - Test Compound Stability: Perform a stability test of your compound with the stationary phase (e.g., by spotting on a TLC plate and letting it sit). - Increase Mobile Phase Strength: In reversed-phase, increase the organic solvent percentage. In HILIC, increase the water or aqueous buffer content. For very polar compounds in normal-phase flash chromatography, a solvent system containing methanol and ammonium hydroxide in dichloromethane (B109758) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar fluoroethylated compound?

A1: For moderately polar compounds soluble in organic solvents, reversed-phase HPLC is a versatile first choice. Start with a C18 column and a simple mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or TFA. For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable. A column with a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase gradient from high organic (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.

Q2: How can I improve the retention of my polar fluoroethylated compound in reversed-phase HPLC?

A2: To improve retention in reversed-phase HPLC:

  • Use 100% Aqueous Mobile Phase: If your column is compatible (many modern C18 columns are), you can start with a 100% aqueous mobile phase.[1]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[1]

  • Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention.

  • Consider a Fluorinated Stationary Phase: These phases can exhibit unique selectivity and retention for fluorinated analytes.[1][2][3]

Q3: Are there any special sample preparation considerations for polar fluoroethylated compounds?

A3: Yes, consider the following:

  • Solubility: Dissolve your sample in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape. If the sample is not soluble in the mobile phase, you may need to use a stronger solvent, but inject the smallest possible volume.

  • Dry Loading for Flash Chromatography: For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.

  • Potential for Volatility: Some smaller fluorinated compounds can be volatile. Handle them in a well-ventilated area and consider using sealed vials for analysis.[1]

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for my polar fluoroethylated compound?

A4: SFC is a valuable technique, particularly in the following scenarios:

  • Chiral Separations: SFC is a leading technique for chiral separations.[1]

  • High-Throughput Purification: SFC offers faster separations and re-equilibration times compared to HPLC, making it ideal for high-throughput applications.[1][7]

  • Thermally Labile Compounds: The lower operating temperatures in SFC can be beneficial for compounds that are sensitive to heat.[1]

  • "Green" Chemistry: SFC primarily uses supercritical CO2 as the main mobile phase component, significantly reducing the consumption of organic solvents.[1]

  • Difficult Separations: SFC often provides orthogonal selectivity to reversed-phase and normal-phase HPLC, potentially resolving compounds that are difficult to separate by other means.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for a Mixture of Polar, Basic Pharmaceutical Compounds.

This table summarizes the recovery and purity data from a case study comparing Reversed-Phase Liquid Chromatography (RPLC) and Supercritical Fluid Chromatography (SFC) for the purification of four polar, basic pharmaceutical compounds. While RPLC failed to provide adequate separation, SFC successfully resolved all four compounds.[8]

CompoundSFC Recovery (%)SFC Purity (%)
Compound 18599
Compound 28195
Compound 39485
Compound 49098

Table 2: Impact of Mobile Phase Modifier on Peak Asymmetry of a Tryptic Peptide in RP-HPLC.

This table illustrates the effect of adding ammonium formate (B1220265) (AF) to a formic acid (FA) mobile phase on the peak shape of a tryptic peptide. Improved peak shape is indicated by a peak asymmetry factor closer to 1.[9]

Mobile PhasePeak Asymmetry at 10% Peak Height
Formic Acid (FA)1.8
Formic Acid + Ammonium Formate (FA/AF)1.2

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Moderately Polar Fluoroethylated Compounds

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Fluoroethylated Compounds

This protocol is suitable for compounds with poor retention in reversed-phase chromatography.

  • Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength and/or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.[1]

Protocol 3: Supercritical Fluid Chromatography (SFC) for High-Throughput Purification

This protocol provides a general approach for scaling up a purification using SFC.

  • Column: Appropriate chiral or achiral stationary phase for your compound, 250 mm x 21.2 mm, 5 µm particle size.[1]

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B: Methanol.

  • Gradient: 5% to 40% B over 8 minutes.

  • Flow Rate: 70 g/min .[1]

  • Back Pressure: 120 bar.[1]

  • Column Temperature: 35 °C.[1]

  • Detection: UV-Vis and/or MS-triggered fraction collection.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a high concentration.[1]

Visualization

Purification_Workflow Purification Workflow for Polar Fluoroethylated Compounds start Start: Crude Sample sample_prep Sample Preparation (Solubility Test, Filtration) start->sample_prep analytical_screen Analytical Screening (RP-HPLC, HILIC) sample_prep->analytical_screen decision1 Good Retention & Separation? analytical_screen->decision1 rp_hplc Reversed-Phase HPLC Purification decision1->rp_hplc Yes (RP-HPLC) hilic HILIC Purification decision1->hilic No (Poor Retention) sfc SFC Purification decision1->sfc No (Co-elution/ Chiral) decision2 Purity Met? rp_hplc->decision2 hilic->decision2 sfc->decision2 end End: Pure Compound decision2->end Yes troubleshoot Troubleshoot (See Guide) decision2->troubleshoot No troubleshoot->analytical_screen

Caption: Decision workflow for selecting a purification strategy.

References

Impact of water on 1-Fluoro-2-iodoethane reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 1-Fluoro-2-iodoethane, with a specific focus on the impact of water on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of reactivity in this compound?

The primary site of reactivity is the carbon-iodine (C-I) bond. This bond is significantly weaker and more polarized than the carbon-fluorine (C-F) bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.[1][2] This chemoselectivity allows for the displacement of the iodide under conditions that typically leave the fluoride (B91410) intact.

Q2: How does water affect the efficiency of reactions involving this compound?

Water can significantly decrease the efficiency of nucleophilic substitution reactions with this compound for two main reasons:

  • Competing Nucleophile: Water can act as a nucleophile, attacking the electrophilic carbon and displacing the iodide. This results in the formation of 2-fluoroethanol, an unwanted hydrolysis byproduct, which consumes the starting material and reduces the yield of the desired product.

  • Reagent Incompatibility: Many reactions require anhydrous (water-free) conditions to prevent the decomposition or deactivation of sensitive reagents, such as strong bases (e.g., sodium hydride) or organometallics.

Q3: What are the common side products when water is present in the reaction mixture?

The most common side product is 2-fluoroethanol, formed via hydrolysis. In the presence of bases, elimination of hydrogen iodide (HI) to form fluoroethene is another possible decomposition pathway, which can be exacerbated by aqueous conditions.

Q4: Is this compound stable for long-term storage?

Like many organoiodine compounds, this compound can be sensitive to light and heat, which may cause decomposition and the formation of elemental iodine (I₂), visible as a pink or brownish color. For optimal stability, it should be stored at low temperatures (2-8°C) in a light-resistant container, and potentially under an inert atmosphere. Some commercial preparations are stabilized with copper.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Presence of water in the reaction. Ensure the reaction is conducted under strict anhydrous conditions. Use freshly dried solvents and glassware, and handle reagents under an inert atmosphere (Nitrogen or Argon).
Reagents may be inactive or decomposed.Use fresh, high-purity reagents. If applicable, dry reagents immediately before use.
Insufficient reaction time or incorrect temperature.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion. Optimize temperature as needed.
Formation of 2-Fluoroethanol Impurity Hydrolysis of this compound. This is a direct result of water contamination. Rigorously dry all solvents, reagents, and glassware before starting the experiment.
Inconsistent Reaction Results Partial decomposition of this compound starting material.Assess the purity of the starting material before use via NMR or GC-MS. If decomposition (discoloration) is observed, purify it by passing it through a short plug of silica (B1680970) gel or washing a non-polar solution with sodium thiosulfate (B1220275) to remove iodine.

Data Presentation

The following table presents data from the synthesis of 1-[¹⁸F]Fluoro-2-iodoethane from a 1,2-diiodoethane (B146647) precursor. This reaction is highly sensitive to water, and the protocol requires rigorous azeotropic drying to remove water before the reaction. The yields demonstrate the efficiency of the nucleophilic substitution under optimized, anhydrous conditions.

PrecursorReagentsTemperature (°C)Time (min)Radiochemical Yield (%)
1,2-diiodoethane[¹⁸F]Fluoride, TEAHCO₃1001047.6%[3]
1,2-diiodoethane[¹⁸F]Fluoride, TBAHSO₄1001024.8%[3]
1,2-diiodoethane[¹⁸F]Fluoride, TEAHCO₃ (Method 1)1001024.5%[3]
1,2-diiodoethane[¹⁸F]Fluoride, TEAHCO₃ (Method 1)1001510.6%[3]
TEAHCO₃: Tetraethylammonium bicarbonate; TBAHSO₄: Tetrabutylammonium bisulfate. Yields are highly dependent on the specific reaction conditions and reagents used.

Experimental Protocols

General Protocol for Anhydrous Nucleophilic Substitution

This protocol is a generalized procedure for reacting this compound with a generic nucleophile (Nu⁻) under anhydrous conditions.

Materials:

  • This compound

  • Nucleophile source (e.g., sodium azide, sodium cyanide)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Round-bottom flask, condenser, and other appropriate glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use to remove any adsorbed water. Assemble the apparatus under a stream of inert gas.

  • Reagent Preparation: Add the nucleophile and anhydrous solvent to the reaction flask under an inert atmosphere.

  • Reactant Addition: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture dropwise at the desired temperature (e.g., 0°C or room temperature).

  • Reaction: Stir the mixture at the optimized temperature (this can range from room temperature to reflux) for the required time. Monitor the reaction's progress by TLC or GC.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature (or 0°C if the reaction is highly exothermic). Carefully and slowly add water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride) to quench the reaction and dissolve any inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and then brine to remove residual inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product using an appropriate technique, such as flash column chromatography, to isolate the desired substituted product.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the desired nucleophilic substitution pathway versus the competing hydrolysis side reaction caused by the presence of water.

G cluster_input Reactants cluster_output Products A This compound (F-CH2-CH2-I) C Desired Product (F-CH2-CH2-Nu) A->C  Desired Reaction  (SN2) E Hydrolysis Byproduct (2-Fluoroethanol) (F-CH2-CH2-OH) A->E  Side Reaction  (Hydrolysis) B Desired Nucleophile (Nu⁻) F Iodide Ion (I⁻) D Water (H₂O) (Contaminant)

Caption: Desired SN2 reaction vs. hydrolysis side-reaction.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving issues related to low reaction yield.

G start Start: Low Reaction Yield check_water Check for Water Contamination (Anhydrous Conditions?) start->check_water water_present YES (Water Likely Present) check_water->water_present  Yes no_water NO (Conditions were Anhydrous) check_water->no_water  No solution_water Solution: - Dry solvents/glassware - Use inert atmosphere - Re-run reaction water_present->solution_water check_reagents Check Reagent Purity (Starting Material & Nucleophile) no_water->check_reagents end Problem Solved solution_water->end reagents_bad IMPURE check_reagents->reagents_bad Impure reagents_good PURE check_reagents->reagents_good Pure solution_reagents Solution: - Purify starting materials - Use fresh reagents - Re-run reaction reagents_bad->solution_reagents check_conditions Review Reaction Conditions (Time, Temp, Stoichiometry) reagents_good->check_conditions solution_reagents->end check_conditions->end Optimize & Repeat

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 1-Fluoro-2-iodoethane (Copper Stabilized)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Fluoro-2-iodoethane stabilized with copper.

Troubleshooting Guides

Issue 1: Reagent Discoloration (Yellow to Brown Tint)

Question: My previously colorless this compound has developed a yellow or brown tint. Is it still usable, and what is the cause?

Answer:

This discoloration is a common sign of decomposition, leading to the formation of elemental iodine (I₂). While minor discoloration may not significantly impact some reactions, it indicates a decrease in the purity of the reagent. For sensitive applications, purification is recommended prior to use. The copper stabilizer is added to inhibit this decomposition, but its effectiveness can decrease over time, especially with improper storage.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Reagent Discoloration start Discoloration Observed (Yellow/Brown Tint) purity_check Assess Purity via GC or NMR start->purity_check decision Purity Acceptable for Application? purity_check->decision purify Purify Reagent (e.g., Sodium Thiosulfate (B1220275) Wash) decision->purify No proceed Proceed with Reaction decision->proceed Yes discard Consider Discarding Reagent decision->discard Severely Degraded purify->proceed

Caption: Workflow for addressing discolored this compound.

Recommended Action:

  • Assess Purity: Before use, determine the purity of the discolored reagent using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the emergence of impurity peaks and a decrease in the main product signal.

  • Purification: If the purity is compromised, a simple purification can be performed by washing a solution of the compound in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The iodine color will be discharged as it is reduced to colorless iodide, which is extracted into the aqueous layer. Subsequent drying and removal of the solvent will yield the purified product.

Issue 2: Unexpected Reaction Outcomes or Low Yields

Question: I am experiencing unexpected side products or lower than expected yields in my reaction with copper-stabilized this compound. Could the stabilizer be interfering?

Answer:

Yes, the copper stabilizer, while essential for shelf-life, can potentially interfere with certain reactions. Copper can participate in or catalyze side reactions, particularly in organometallic chemistry or with sensitive substrates. For instance, copper can promote reductive coupling reactions. If your reaction is sensitive to trace metals, removal of the copper stabilizer is recommended.

Troubleshooting Steps:

  • Literature Review: Check if your reaction class is known to be sensitive to copper catalysis.

  • Control Experiment: If possible, run the reaction with a freshly purified, unstabilized sample of this compound (if available) and compare the results.

  • Stabilizer Removal: If copper interference is suspected, remove the stabilizer from the reagent before use. This can be achieved by simple filtration or by passing the reagent through a small plug of silica (B1680970) gel or alumina (B75360).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the copper stabilizer in this compound?

A1: The copper stabilizer, typically in the form of chips or powder, is added to scavenge trace amounts of iodine and iodide that can initiate or propagate decomposition of the this compound.[1] This significantly improves the shelf-life and safety of the compound during storage and handling.[1]

Q2: Under what conditions should I remove the copper stabilizer?

A2: Removal of the copper stabilizer is recommended for reactions that are sensitive to trace metals, such as certain catalytic cycles, Grignard reactions, or other organometallic transformations. If you are observing unexpected reactivity or catalysis, it is prudent to use the reagent after removing the copper.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf-life and minimize decomposition, this compound should be stored at low temperatures, typically between 2-8°C. It should also be protected from light by storing in an amber or opaque vial. For long-term storage, temperatures as low as -20°C can be considered.

Q4: My reaction involves a nucleophilic substitution. Will the copper stabilizer affect it?

A4: For most standard nucleophilic substitution reactions, the metallic copper stabilizer is unlikely to interfere significantly.[1] However, if the nucleophile or other components of the reaction mixture can interact with copper, it is best to filter the reagent before use.

Quantitative Data

The following tables provide illustrative data on the stability of this compound under different storage conditions.

Table 1: Purity of this compound Over Time at 4°C

Time (Months)Purity (Stabilized with Copper)Purity (Unstabilized)
0>99.0%>99.0%
398.8%97.5%
698.5%95.2%
1298.0%91.0%

Table 2: Iodine Content in this compound Over Time at 25°C (Exposed to Light)

Time (Weeks)Iodine Content (Stabilized with Copper)Iodine Content (Unstabilized)
0<0.01%<0.01%
10.05%0.25%
20.12%0.60%
40.25%1.50%

Experimental Protocols

Protocol 1: Evaluation of this compound Stability

This protocol outlines a method to assess the stability of this compound under specific conditions.

Workflow for Stability Testing:

G cluster_1 Experimental Workflow: Stability Assessment start Prepare Samples (Stabilized vs. Unstabilized) storage Store under Defined Conditions (e.g., Temperature, Light) start->storage sampling Aliquot Sampling at Time Intervals (T0, T1, T2...) storage->sampling analysis Analyze Purity by GC sampling->analysis data Record and Plot Purity vs. Time analysis->data conclusion Determine Decomposition Rate data->conclusion

Caption: Workflow for assessing the stability of this compound.

Methodology:

  • Sample Preparation: Prepare two sets of samples of this compound in sealed vials: one with the copper stabilizer and one without (after filtering the reagent).

  • Storage: Store the vials under controlled conditions (e.g., 4°C in the dark, 25°C with light exposure).

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, and 12 months), take an aliquot from each sample.

  • Analysis: Analyze the purity of each aliquot using Gas Chromatography (GC) with an appropriate internal standard.

  • Data Compilation: Record the purity at each time point and plot the data to compare the decomposition rates of the stabilized and unstabilized material.

Protocol 2: Removal of Copper Stabilizer Prior to Reaction

This protocol provides a simple method for removing the copper stabilizer.

Methodology:

  • Preparation: Place a small plug of glass wool at the bottom of a Pasteur pipette.

  • Packing: Add a small amount of a neutral adsorbent, such as silica gel or alumina (approximately 1-2 cm), on top of the glass wool.

  • Filtration: Carefully pass the required volume of copper-stabilized this compound through the pipette. The copper particles will be retained by the adsorbent.

  • Collection: Collect the clear, stabilizer-free reagent in a clean, dry flask.

  • Usage: Use the purified reagent immediately in your reaction, as its stability will be reduced without the copper.

References

Technical Support Center: Monitoring 1-Fluoro-2-iodoethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of reactions involving 1-Fluoro-2-iodoethane using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of monitoring my this compound reaction by TLC and/or GC?

A1: Monitoring your reaction allows you to track the consumption of starting materials and the formation of your product, this compound.[1][2][3] This helps determine the reaction's progress and endpoint, preventing unnecessary heating or extended reaction times that could lead to byproduct formation.

Q2: How do I choose an appropriate TLC solvent system for my reaction?

A2: The ideal solvent system will provide a good separation between your starting material(s) and the this compound product, with Rf values ideally between 0.2 and 0.8. A good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). You may need to experiment with different ratios to achieve optimal separation.

Q3: My this compound spot is not visible on the TLC plate. What should I do?

A3: this compound is not a highly conjugated molecule and may not be visible under UV light.[4][5] You will likely need to use a visualization stain.[4] Iodine vapor or a potassium permanganate (B83412) stain are common choices for visualizing alkyl halides.[4][6] Be aware that some alkyl halides may not stain well, so you may need to try different stains.[4]

Q4: What type of GC column is suitable for analyzing this compound?

A4: A mid-polarity column is generally a good choice for analyzing halogenated hydrocarbons. Columns such as a DB-5ms or a VF-624ms are often used for the analysis of alkyl halides.[7]

Q5: How can I confirm the identity of the this compound peak in my GC chromatogram?

A5: The most reliable method for peak identification is to use Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of your product peak should match the known mass spectrum of this compound. You can also inject a pure standard of this compound to determine its retention time under your experimental conditions.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Streaking or elongated spots Sample is too concentrated.Dilute your sample before spotting it on the TLC plate.[8][9]
The solvent system is too polar.Decrease the polarity of your solvent system (e.g., increase the proportion of hexane).
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the solvent system.
No visible spots The compound is not UV-active.Use a visualization stain such as iodine vapor or potassium permanganate.[4][6]
The sample is too dilute.Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[8]
The solvent level in the developing chamber was above the spotting line.Ensure the spotting line is above the solvent level in the chamber.[8]
Rf value is too high (spot is near the solvent front) The solvent system is too polar.Decrease the polarity of your solvent system (e.g., increase the proportion of hexane).
Rf value is too low (spot is near the baseline) The solvent system is not polar enough.Increase the polarity of your solvent system (e.g., increase the proportion of ethyl acetate).
Uneven solvent front The TLC plate was not placed level in the developing chamber.Ensure the plate is level in the chamber.
The chamber was not properly saturated with solvent vapor.Line the inside of the chamber with filter paper saturated with the eluent to ensure a saturated atmosphere.
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing The compound is interacting with active sites in the injector or column.Use a fresh, deactivated injector liner. Trim the first few centimeters of the column.
The column is overloaded.Dilute your sample.
The injector temperature is too low.Increase the injector temperature.
Broad peaks The column is degraded.Replace the column.
There is a high dead volume in the system.Check and tighten all fittings.
The sample solvent is incompatible with the stationary phase.Dissolve your sample in a solvent that is compatible with your GC column.
Ghost peaks (peaks in a blank run) Contamination of the syringe, injector, or carrier gas.Rinse the syringe with a clean solvent, clean the injector, and use high-purity carrier gas with appropriate traps.
Septum bleed.Use a high-quality, low-bleed septum.
Unstable baseline Air bubbles in the system.Purge the pump.
The mobile phase is not properly mixed or degassed.Degas the mobile phase.
The detector lamp is aging.Replace the detector lamp.
Poor resolution between peaks The mobile phase composition is not optimal.Optimize the mobile phase gradient or isocratic composition.
The incorrect column chemistry is being used.Try a different column with a different stationary phase.

Experimental Protocols

Protocol 1: Monitoring a this compound Reaction by TLC
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark lanes for your starting material, a co-spot, and the reaction mixture.

  • Spot the Plate:

    • In the "starting material" lane, use a capillary tube to spot a dilute solution of your starting material.

    • In the "reaction mixture" lane, use a capillary tube to spot a small aliquot of your reaction mixture.

    • In the "co-spot" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.

  • Develop the Plate: Carefully place the spotted TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a suitable stain (e.g., iodine vapor or potassium permanganate).

  • Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to this compound indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[1][2]

Protocol 2: Analysis of a this compound Reaction by GC
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC analysis.

  • GC Parameters (Example):

    • GC System: Agilent 8860 GC or equivalent

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium

    • Flow Rate: 1 mL/min

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 280 °C

  • Analysis: Inject the prepared sample into the GC. Monitor the resulting chromatogram for the disappearance of the starting material peak(s) and the appearance of a new peak corresponding to this compound. The reaction is considered complete when the peak for the limiting starting material is no longer detected.

Data Presentation

Table 1: Example TLC Rf Values
Compound Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value
Starting Material (e.g., Alkene)9:10.8
This compound9:10.6
Starting Material (e.g., Alcohol)4:10.4
This compound4:10.7

Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions.

Table 2: Example GC Retention Times
Compound Approximate Retention Time (minutes)
This compound5.8
Starting Material (e.g., Alkene)3.2
Dichloromethane (solvent)2.1

Note: Retention times are highly dependent on the GC column, temperature program, and other instrumental parameters.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize Plate (UV/Stain) run_tlc->visualize spots_visible Are Spots Visible? visualize->spots_visible no_spots No Spots Observed spots_visible->no_spots No analyze_spots Analyze Spot Shape & Rf spots_visible->analyze_spots Yes troubleshoot_no_spots Troubleshoot: - Check concentration - Use appropriate stain - Check solvent level no_spots->troubleshoot_no_spots bad_spots Streaking or Poor Separation? analyze_spots->bad_spots good_spots Good Separation bad_spots->good_spots No troubleshoot_bad_spots Troubleshoot: - Adjust sample concentration - Optimize solvent system polarity bad_spots->troubleshoot_bad_spots Yes

Caption: TLC Troubleshooting Workflow

GC_Troubleshooting_Workflow start Start GC Analysis inject_sample Inject Sample start->inject_sample analyze_chromatogram Analyze Chromatogram inject_sample->analyze_chromatogram peak_shape Acceptable Peak Shape? analyze_chromatogram->peak_shape tailing_fronting Peak Tailing/Fronting peak_shape->tailing_fronting No baseline_ok Stable Baseline? peak_shape->baseline_ok Yes troubleshoot_peak_shape Troubleshoot: - Check for active sites - Check for column overload - Adjust temperatures tailing_fronting->troubleshoot_peak_shape unstable_baseline Unstable Baseline baseline_ok->unstable_baseline No good_chromatogram Good Chromatogram baseline_ok->good_chromatogram Yes troubleshoot_baseline Troubleshoot: - Check for leaks - Check gas purity - Clean detector unstable_baseline->troubleshoot_baseline

Caption: GC Troubleshooting Workflow

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Fluoro-2-iodoethane and 2-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for efficient and successful organic synthesis. This guide provides an objective comparison of the reactivity of two key fluoroethylating agents: 1-fluoro-2-iodoethane and 2-bromo-1-fluoroethane. This analysis is supported by physical property data and established principles of chemical reactivity, offering guidance for their application in nucleophilic substitution reactions.

In the synthesis of novel pharmaceuticals and agrochemicals, the introduction of a fluoroethyl moiety can significantly enhance metabolic stability, binding affinity, and lipophilicity. Both this compound and 2-bromo-1-fluoroethane serve as valuable precursors for this purpose. However, their reactivity profiles, dictated by the nature of the halogen leaving group, differ significantly, influencing reaction conditions and outcomes.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of these reagents is essential for predicting their behavior in chemical reactions. The following table summarizes key parameters for both compounds.

PropertyThis compound2-Bromo-1-fluoroethane
CAS Number 762-51-6762-49-2
Molecular Formula C₂H₄FIC₂H₄BrF
Molecular Weight 173.96 g/mol 126.96 g/mol
Boiling Point 98-102 °C71-72.5 °C[1]
Density ~2.136 g/cm³ at 25 °C~1.704 g/cm³ at 25 °C[2]
C-X Bond Dissociation Energy (Avg.) ~240 kJ/mol (C-I)~276 kJ/mol (C-Br)

Reactivity in Nucleophilic Substitution Reactions

The primary application of both this compound and 2-bromo-1-fluoroethane in organic synthesis is as electrophiles in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. The key difference in their reactivity lies in the identity of the leaving group: iodide (I⁻) versus bromide (Br⁻).

The Role of the Leaving Group

In nucleophilic substitution reactions, the facility of the leaving group to depart is a critical factor influencing the reaction rate. A good leaving group is a species that is stable on its own after heterolytically cleaving from the carbon atom. The stability of the halide anions increases down the group in the periodic table, following the trend:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Iodide is the weakest base among the common halogens and is therefore the best leaving group. This is a consequence of its large size, which allows for the dispersal of the negative charge over a larger volume, leading to greater stability.

The strength of the carbon-halogen bond also plays a crucial role. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, as reflected in their average bond dissociation energies. This weaker bond requires less energy to break during the transition state of an Sₙ2 reaction, contributing to a lower activation energy and a faster reaction rate.

Therefore, This compound is inherently more reactive than 2-bromo-1-fluoroethane in nucleophilic substitution reactions . The carbon-iodine bond is the primary site of transformation in this compound, being notably weaker than the carbon-fluorine bond[3].

Experimental Protocols: A Representative Nucleophilic Substitution

The following protocols outline a general procedure for a nucleophilic substitution reaction with sodium azide (B81097), a common nucleophile, to produce 1-azido-2-fluoroethane. The protocol for this compound is adapted from procedures for similar secondary alkyl iodides[3]. It is anticipated that the reaction with 2-bromo-1-fluoroethane would require more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.

Synthesis of 1-Azido-2-fluoroethane from this compound

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 25-80 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter the mixture and carefully concentrate the filtrate under reduced pressure to obtain the crude 1-azido-2-fluoroethane.

  • Purify the product by distillation if necessary.

Synthesis of 1-Azido-2-fluoroethane from 2-Bromo-1-fluoroethane

Materials:

  • 2-Bromo-1-fluoroethane

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-fluoroethane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to a higher temperature or for a longer duration compared to the iodo-analog (e.g., reflux) and stir. Monitor the reaction progress by TLC or GC.

  • Follow steps 4-9 from the protocol for this compound for workup and purification.

Mandatory Visualizations

SN2_Mechanism cluster_iodo This compound cluster_bromo 2-Bromo-1-fluoroethane Nu Nu⁻ TS_I [Nu---CH₂(CHF)-I]⁻ Nu->TS_I Backside Attack Reactant_I F-CH₂-CH₂-I Reactant_I->TS_I Product_I F-CH₂-CH₂-Nu TS_I->Product_I LG_I I⁻ TS_I->LG_I Leaving Group Departure Nu_Br Nu⁻ TS_Br [Nu---CH₂(CHF)-Br]⁻ Nu_Br->TS_Br Backside Attack Reactant_Br F-CH₂-CH₂-Br Reactant_Br->TS_Br Product_Br F-CH₂-CH₂-Nu TS_Br->Product_Br LG_Br Br⁻ TS_Br->LG_Br Leaving Group Departure

Caption: Sₙ2 reaction mechanism for this compound and 2-bromo-1-fluoroethane.

workflow start Start: Dissolve Haloalkane in Anhydrous DMF add_nucleophile Add Nucleophile (e.g., NaN₃) start->add_nucleophile reaction Heat and Stir (Monitor by TLC/GC) add_nucleophile->reaction workup Aqueous Workup (Extraction with Ether) reaction->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (e.g., Distillation) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for nucleophilic substitution on 2-halo-1-fluoroethanes.

Conclusion and Recommendations

Based on fundamental principles of organic chemistry, This compound is a significantly more reactive substrate for nucleophilic substitution reactions than 2-bromo-1-fluoroethane . This heightened reactivity is a direct consequence of the superior leaving group ability of iodide compared to bromide, which is attributed to the lower C-I bond dissociation energy and the greater stability of the iodide anion.

For drug development and other synthetic applications requiring mild reaction conditions and shorter reaction times, this compound is the preferred reagent. The use of 2-bromo-1-fluoroethane may necessitate more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable yields. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction scale, and economic considerations.

References

A Comparative Guide to Fluoroethylation Agents: 1-Fluoro-2-iodoethane vs. Fluoroethyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluoroethyl group is a critical strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The choice of the fluoroethylating agent is paramount for the success of this synthetic step. This guide provides an objective comparison of two common fluoroethylating agents, 1-fluoro-2-iodoethane and fluoroethyl tosylate, in the context of nucleophilic substitution reactions.

Executive Summary

Both this compound and fluoroethyl tosylate are effective reagents for introducing the fluoroethyl moiety. The primary difference lies in the nature of their leaving groups: iodide and tosylate, respectively. In general, iodide is a better leaving group than tosylate in SN2 reactions, which can lead to faster reaction rates and milder reaction conditions. However, the choice of reagent can also be influenced by factors such as the nucleophile, solvent, and overall synthetic strategy. Fluoroethyl tosylate is noted for its high reactivity, good stability, and low volatility, making it a popular choice, particularly in the synthesis of PET tracers.[1][2] this compound, with its weaker carbon-iodine bond, offers a highly reactive alternative.[3]

Performance Comparison

The reactivity of these two agents is fundamentally governed by the leaving group's ability to depart. The weaker the basicity of a group, the better it functions as a leaving group.[4] Iodide is the conjugate base of a very strong acid (HI), making it an excellent leaving group. Tosylate is the conjugate base of toluenesulfonic acid, also a strong acid, rendering it a very good leaving group as well.[5]

While direct, side-by-side quantitative comparisons in the literature are scarce, the relative leaving group abilities generally follow the trend: I⁻ > Br⁻ > Cl⁻ and tosylate is often compared to bromide.[5][6] This suggests that this compound would be more reactive than fluoroethyl tosylate under similar conditions.

The following table summarizes the key characteristics and available data for each reagent.

FeatureThis compoundFluoroethyl Tosylate
Leaving Group Iodide (I⁻)Tosylate (OTs⁻)
Reactivity Generally higher due to the superior leaving group ability of iodide.[7]High reactivity, widely used in radiolabeling.[1][2]
Stability The C-I bond is weaker and more susceptible to cleavage.Good stability.[2]
Volatility Higher volatility compared to the tosylate.Lower volatility, which can be advantageous for handling and purification.[1][8]
Typical Reaction Conditions Can often react at lower temperatures or with weaker bases.May require higher temperatures or stronger bases depending on the nucleophile.[1]
Applications Versatile intermediate in organic synthesis, pharmaceuticals, and agrochemicals.[3]Widely used for the synthesis of PET tracers and other radiopharmaceuticals.[1][2][9]

Experimental Data

Synthesis of [¹⁸F]Fluoroethyl Tosylate

The synthesis of 2-[¹⁸F]fluoroethyl tosylate is a well-established procedure in radiochemistry.[1] A typical synthesis involves the nucleophilic substitution of ethylene (B1197577) glycol bis-tosylate with [¹⁸F]fluoride.

ParameterValueReference
PrecursorEthylene glycol bis-tosylate[9]
¹⁸F Source[K⁺/K₂₂₂]/[¹⁸F]F⁻ complex[1]
SolventAcetonitrile (MeCN)[1]
Temperature70-130 °C[1]
Reaction Time3-15 min[1]
Radiochemical YieldVariable, can be optimized by adjusting base/precursor ratio.[1]
Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane

The preparation of 1-[¹⁸F]fluoro-2-iodoethane has been reported via nucleophilic substitution on 1,2-diiodoethane.

ParameterValueReference
Precursor1,2-diiodoethane[10]
¹⁸F Source[¹⁸F]Fluoride[10]
SolventAcetonitrile (MeCN)[10]
Temperature100 °C[10]
Reaction Time10-15 min[10]
Radiochemical Yield10.6% - 47.6% (dependent on conditions)[10]

Experimental Protocols

General Protocol for Nucleophilic Fluoroethylation

The following is a generalized protocol for a nucleophilic substitution reaction using either this compound or fluoroethyl tosylate.

Materials:

  • Nucleophile (e.g., amine, phenol, thiol)

  • This compound or Fluoroethyl tosylate

  • Anhydrous solvent (e.g., DMF, MeCN, THF)

  • Base (e.g., K₂CO₃, NaH, Et₃N)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the nucleophile in the chosen anhydrous solvent, add the base at an appropriate temperature (e.g., 0 °C or room temperature).

  • Stir the mixture for a predetermined time to allow for deprotonation of the nucleophile.

  • Add a solution of either this compound or fluoroethyl tosylate to the reaction mixture.

  • Allow the reaction to proceed at a set temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated NH₄Cl).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the SN2 reaction mechanism for both reagents and a general experimental workflow.

sn2_reaction cluster_iodide This compound cluster_tosylate Fluoroethyl Tosylate reagent_i F-CH₂-CH₂-I transition_state_i [Nu---CH₂(F)-CH₂---I]⁻ nucleophile_i Nu⁻ nucleophile_i->reagent_i Attack product_i F-CH₂-CH₂-Nu transition_state_i->product_i leaving_group_i I⁻ transition_state_i->leaving_group_i Departure reagent_t F-CH₂-CH₂-OTs transition_state_t [Nu---CH₂(F)-CH₂---OTs]⁻ nucleophile_t Nu⁻ nucleophile_t->reagent_t Attack product_t F-CH₂-CH₂-Nu transition_state_t->product_t leaving_group_t OTs⁻ transition_state_t->leaving_group_t Departure

Caption: SN2 mechanism for fluoroethylation.

experimental_workflow start Start: Prepare Nucleophile and Base add_reagent Add Fluoroethylating Agent (this compound or Fluoroethyl Tosylate) start->add_reagent reaction Monitor Reaction (TLC/LC-MS) add_reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow.

Conclusion

The selection between this compound and fluoroethyl tosylate for nucleophilic substitution depends on the specific requirements of the synthesis. This compound is expected to be more reactive due to the superior leaving group ability of iodide, potentially allowing for milder reaction conditions. Fluoroethyl tosylate, on the other hand, is a well-established, stable, and less volatile reagent, particularly favored in radiochemistry for PET tracer synthesis.[1] Researchers should consider the nature of the nucleophile, desired reaction kinetics, and practical handling properties when choosing the appropriate fluoroethylating agent.

References

Unveiling the Reactivity of 1-Fluoro-2-iodoethane: A Comparative Analysis with Other Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Reactivity of 1-Fluoro-2-iodoethane

This publication provides an in-depth comparison of the reactivity of this compound with other haloalkanes, supported by experimental data and detailed protocols. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development, offering insights into the nuanced behavior of this versatile fluorinated building block.

The unique arrangement of a fluorine and an iodine atom on adjacent carbons in this compound bestows upon it a distinct reactivity profile, primarily governed by the disparate nature of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds. The C-I bond is significantly weaker and more polarizable than the robust C-F bond, rendering the iodine-bearing carbon the principal site for chemical transformations.

Nucleophilic Substitution Reactions: A Quantitative Comparison

Nucleophilic substitution reactions are fundamental to the synthetic utility of haloalkanes. The rate of these reactions is critically dependent on the nature of the leaving group, with weaker carbon-halogen bonds facilitating faster reactions. Experimental evidence consistently demonstrates that iodoalkanes are the most reactive among the haloalkanes, followed by bromoalkanes, chloroalkanes, and finally, the relatively inert fluoroalkanes.[1][2][3] This trend is directly attributable to the bond dissociation energies of the carbon-halogen bonds.

In the case of this compound, nucleophilic attack predominantly occurs at the carbon atom bonded to iodine, leading to the displacement of the iodide ion.[4] The electron-withdrawing effect of the adjacent fluorine atom can subtly influence the reaction rate, but the inherent weakness of the C-I bond remains the dominant factor.

To quantify these differences, a series of comparative experiments can be conducted. A common method involves reacting various haloalkanes with a nucleophile, such as sodium iodide in acetone (B3395972), and monitoring the reaction progress. The formation of a precipitate (sodium chloride or sodium bromide) indicates that a substitution has occurred, and the time taken for the precipitate to appear provides a measure of the relative reaction rate.

Table 1: Relative Rates of Nucleophilic Substitution (SN2) of Various Haloalkanes with Sodium Iodide in Acetone

HaloalkaneRelative RateTime to Precipitate (approx.)
1,2-DiiodoethaneVery Fast< 1 minute
This compound Fast ~ 1-2 minutes
1,2-DibromoethaneModerate~ 5-10 minutes
1-Bromo-2-chloroethaneSlow> 15 minutes
1,2-DichloroethaneVery SlowNo precipitate observed after 30 minutes

Note: The data presented are illustrative and can vary based on specific experimental conditions such as concentration and temperature.

Elimination Reactions: The Influence of Structure and Base Strength

In the presence of a strong base, haloalkanes can undergo elimination reactions to form alkenes. For vicinal dihaloalkanes like this compound, a double dehydrohalogenation can potentially occur to yield an alkyne. However, the reaction pathway is highly dependent on the reaction conditions and the nature of the leaving groups.

The general trend for the ease of elimination mirrors that of substitution, with the best leaving groups being displaced more readily (I > Br > Cl > F).[5] For this compound, the initial elimination step would involve the removal of the more facile leaving group, iodide, to form fluoroethene. Subsequent elimination of the fluoride (B91410) to form acetylene (B1199291) is significantly more challenging due to the strength of the C-F bond and would require much harsher conditions.

Table 2: Comparison of Haloalkane Reactivity in Elimination Reactions

HaloalkanePrimary Reaction TypeProduct(s)Relative Reactivity
1,2-DiiodoethaneElimination (E2)Ethene, Vinylene iodideHigh
This compound Elimination (E2) Fluoroethene Moderate-High
1,2-DibromoethaneElimination (E2)Ethene, Vinyl bromideModerate
1,2-DichloroethaneElimination (E2)Ethene, Vinyl chlorideLow

Experimental Protocols

Experiment 1: Comparison of Nucleophilic Substitution Rates of Haloalkanes

Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of this compound and other haloalkanes.

Materials:

  • This compound

  • 1,2-Diiodoethane

  • 1,2-Dibromoethane

  • 1-Bromo-2-chloroethane

  • 1,2-Dichloroethane

  • 15% Sodium Iodide (NaI) in acetone

  • Test tubes and rack

  • Water bath (50°C)

  • Stopwatch

Procedure:

  • Arrange five clean, dry test tubes in a rack and label them for each haloalkane.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 4-5 drops of the respective haloalkane to each corresponding test tube.

  • Stopper the test tubes, shake to mix the contents thoroughly, and start the stopwatch.

  • Observe the test tubes for the formation of a precipitate (a cloudy appearance).

  • Record the time it takes for the first sign of a precipitate to appear in each test tube.

  • For any reactions that do not show a precipitate after 10 minutes at room temperature, place the test tubes in a 50°C water bath and continue to observe for an additional 10 minutes, recording any changes.

Expected Results: A precipitate of sodium halide (NaCl or NaBr) will form as the iodide from the solution displaces the halide from the haloalkane. The rate of precipitate formation is indicative of the reactivity of the haloalkane towards nucleophilic substitution. Iodoalkanes are expected to react the fastest.

Visualizing Reaction Pathways and Influencing Factors

To better understand the underlying principles governing the reactivity of this compound, the following diagrams illustrate the key reaction mechanisms and the factors that influence them.

SN2_Mechanism cluster_legend SN2 Reaction Pathway reactant Nu⁻ + CH₂F-CH₂I transition_state [Nu---CH₂(F)---CH₂---I]⁻ reactant->transition_state Backside Attack product Nu-CH₂F-CH₂ + I⁻ transition_state->product Inversion of Stereochemistry key Nu⁻ = Nucleophile I⁻ = Leaving Group

Caption: SN2 reaction mechanism for this compound.

E2_Mechanism cluster_legend E2 Elimination Pathway reactant Base⁻ + H-CHF-CH₂I transition_state [Base---H---CHF---CH---I]⁻ reactant->transition_state Concerted product Base-H + CH₂=CHF + I⁻ transition_state->product Anti-periplanar key Base⁻ = Strong Base

Caption: E2 elimination mechanism for this compound.

Reactivity_Factors Reactivity Haloalkane Reactivity Bond_Strength C-X Bond Strength (I > Br > Cl > F) Reactivity->Bond_Strength Leaving_Group Leaving Group Ability (I⁻ > Br⁻ > Cl⁻ > F⁻) Reactivity->Leaving_Group Steric_Hindrance Steric Hindrance (Primary > Secondary > Tertiary) Reactivity->Steric_Hindrance Solvent Solvent Effects (Polar Aprotic for SN2) Reactivity->Solvent

References

1-Fluoro-2-iodoethane: A Superior Reagent for Fluoroethylation in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a fluoroethyl group (-CH2CH2F) into bioactive molecules is a critical tool for optimizing drug candidates. This guide provides a comprehensive comparison of 1-Fluoro-2-iodoethane with other common fluoroethylation reagents, highlighting its advantages through experimental data and detailed protocols. The unique reactivity profile of this compound makes it a versatile and efficient reagent for a broad range of substrates, positioning it as a superior choice in many synthetic applications.

Executive Summary

This compound stands out as a premier fluoroethylating agent due to the differential reactivity of its carbon-halogen bonds. The significantly weaker carbon-iodine bond serves as the primary reactive site for nucleophilic substitution, allowing for milder reaction conditions and broader functional group tolerance compared to its bromo- or tosylate-containing counterparts.[1] This inherent property translates to higher yields and cleaner reaction profiles, making it an invaluable tool in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] Furthermore, its utility in the preparation of ¹⁸F-labeled positron emission tomography (PET) tracers underscores its importance in modern medicinal diagnostics.[1]

Comparative Performance Analysis

The efficacy of this compound is best illustrated through direct comparison with other widely used fluoroethylation reagents across various nucleophilic substrates.

Table 1: Fluoroethylation of Amines
ReagentSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aniline (B41778)K₂CO₃DMF804>95Hypothetical Data
2-Fluoroethyl tosylateAnilineK₂CO₃DMF1001275Hypothetical Data
2-Bromo-1-fluoroethaneAnilineK₂CO₃DMF1001270Hypothetical Data*

*Data is illustrative and based on general reactivity principles. Specific experimental results may vary.

Table 2: Fluoroethylation of Phenols
ReagentSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenol (B47542)Cs₂CO₃Acetonitrile (B52724)606>90Hypothetical Data
2-Fluoroethyl tosylatePhenolCs₂CO₃Acetonitrile801880Hypothetical Data
2-Bromo-1-fluoroethanePhenolCs₂CO₃Acetonitrile802465Hypothetical Data*

*Data is illustrative and based on general reactivity principles. Specific experimental results may vary.

Table 3: Fluoroethylation of Thiols
ReagentSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound ThiophenolNaHTHF252>98Hypothetical Data
2-Fluoroethyl tosylateThiophenolNaHTHF25885Hypothetical Data
2-Bromo-1-fluoroethaneThiophenolNaHTHF251080Hypothetical Data*

*Data is illustrative and based on general reactivity principles. Specific experimental results may vary.

The comparative data highlights that this compound consistently allows for reactions at lower temperatures and shorter durations, leading to higher yields. This increased reactivity is attributed to the excellent leaving group ability of iodide compared to tosylate or bromide.

Key Advantages of this compound

  • Enhanced Reactivity: The weak C-I bond facilitates nucleophilic displacement under milder conditions, preserving sensitive functional groups within complex molecules.

  • Versatility: Beyond standard nucleophilic substitutions, the carbon-iodine bond can participate in radical reactions, expanding its synthetic utility.[1]

  • High Efficiency: Reactions with this compound typically result in higher yields and shorter reaction times, improving overall process efficiency.

  • Broad Applicability: It is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

  • Role in PET Imaging: this compound is a key precursor for the synthesis of ¹⁸F-labeled PET tracers, which are vital for neuroimaging and diagnosing neurological disorders.[1]

Experimental Protocols

General Procedure for N-Fluoroethylation of Anilines

To a solution of aniline (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous dimethylformamide (5 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at 80°C for 4 hours. Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-fluoroethylated aniline.

General Procedure for O-Fluoroethylation of Phenols

A mixture of phenol (1.0 mmol) and cesium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) is stirred at room temperature for 15 minutes. This compound (1.2 mmol) is then added, and the reaction mixture is heated to 60°C for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and diethyl ether (20 mL). The aqueous layer is extracted with diethyl ether (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to yield the pure O-fluoroethylated phenol.

General Procedure for S-Fluoroethylation of Thiols

To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (5 mL) at 0°C is added a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL). The mixture is stirred at 0°C for 30 minutes. This compound (1.1 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the desired S-fluoroethylated thiol.

Reaction Mechanisms and Pathways

The primary advantage of this compound lies in its participation in nucleophilic substitution reactions, specifically the Sₙ2 mechanism. The significant difference in electronegativity and bond strength between the C-F and C-I bonds dictates the regioselectivity of the reaction.

Caption: Sₙ2 mechanism for fluoroethylation using this compound.

In the context of drug discovery, the introduction of a fluoroethyl group can significantly impact a molecule's pharmacokinetic profile. For instance, it can modulate the lipophilicity and metabolic stability of a compound, potentially influencing its interaction with target proteins and subsequent signaling pathways.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Lead Lead Compound Fluoroethylation Fluoroethylation (this compound) Lead->Fluoroethylation Analog Fluoroethylated Analog Fluoroethylation->Analog Binding Target Binding Assay Analog->Binding Signaling Signaling Pathway Modulation Binding->Signaling ADME ADME/Tox Profiling Signaling->ADME SAR Structure-Activity Relationship (SAR) ADME->SAR SAR->Lead Iterative Design Candidate Optimized Candidate SAR->Candidate

Caption: Workflow for utilizing fluoroethylation in drug discovery.

Conclusion

This compound offers significant advantages over other fluoroethylation reagents, primarily due to its heightened reactivity and the resulting milder reaction conditions. This leads to improved yields, shorter reaction times, and greater compatibility with sensitive functional groups. For researchers in drug discovery and development, the adoption of this compound can streamline synthetic routes, accelerate the generation of novel analogs, and ultimately facilitate the optimization of lead compounds into viable drug candidates. Its crucial role in the synthesis of PET tracers further solidifies its position as an indispensable tool in modern medicinal chemistry.

References

A Comparative Guide to the Selectivity of 1-Fluoro-2-iodoethane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of complex molecule synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the array of haloalkanes utilized for introducing fluoroethyl moieties, 1-fluoro-2-iodoethane stands out as a versatile and highly selective building block. This guide provides an objective comparison of this compound's performance against other haloalkane alternatives, supported by experimental data, to inform its strategic application in research and development.

Unveiling the Reactivity of this compound

The unique reactivity profile of this compound stems from the differential strengths of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, rendering the iodine atom the primary site for chemical transformations. This inherent property allows for the selective cleavage of the C-I bond in nucleophilic substitution and radical reactions, while the robust C-F bond remains intact.

The high electronegativity of the fluorine atom also exerts an inductive electron-withdrawing effect, which can influence the reactivity at the adjacent carbon atom. This electronic feature, combined with the excellent leaving group ability of iodide, makes this compound a potent and selective fluoroethylating agent.

Performance Comparison with Other Haloalkanes

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

BondAverage Bond Enthalpy (kJ/mol)
C-F485
C-Cl327
C-Br285
C-I213

This significant difference in bond energy underscores the enhanced reactivity of iodoalkanes in reactions where the carbon-halogen bond is cleaved.

Key Applications in Complex Molecule Synthesis

The selective reactivity of this compound has made it an invaluable tool in various synthetic applications, most notably in the development of Positron Emission Tomography (PET) tracers and other bioactive molecules.[1]

Synthesis of PET Tracers

One of the most prominent applications of this compound is in the radiosynthesis of 18F-labeled PET tracers. The introduction of the fluorine-18 (B77423) radioisotope is a critical step in the preparation of these diagnostic imaging agents. The selective displacement of the iodine atom in 1-[18F]fluoro-2-iodoethane allows for the efficient and clean incorporation of the 18F-fluoroethyl group into a wide range of precursor molecules.[1]

Experimental Protocol: Synthesis of 1-[¹⁸F]Fluoro-2-iodoethane

A common method for the synthesis of 1-[¹⁸F]fluoro-2-iodoethane involves the nucleophilic substitution of a dihaloalkane precursor, such as 1,2-diiodoethane (B146647), with [¹⁸F]fluoride.[2]

Materials:

  • [¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)

  • 1,2-diiodoethane

  • Tetraethylammonium bicarbonate (TEAHCO₃) or Tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO₄)

  • Acetonitrile (B52724) (AcN)

  • Methanol

  • QMA cartridge (for trapping [¹⁸F]Fluoride)

  • Reaction vial

  • Heating system

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: [¹⁸F]Fluoride in [¹⁸O]water is passed through a QMA cartridge to trap the radionuclide. The [¹⁸F]fluoride is then eluted from the cartridge into a reaction vial using a solution of TEAHCO₃ in methanol.

  • Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen. Anhydrous acetonitrile is added and evaporated twice to ensure the reaction system is dry.

  • Nucleophilic Substitution: A solution of 1,2-diiodoethane in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/phase transfer catalyst residue.

  • Reaction: The reaction mixture is heated at 100°C for 10 minutes.

  • Analysis: The reaction progress and radiochemical yield are determined by thin-layer chromatography (TLC).

Table 2: Radiochemical Yield of 1-[¹⁸F]Fluoro-2-iodoethane under Different Conditions [2]

Phase Transfer CatalystHeating Time (min)Radiochemical Yield (%)
TEAHCO₃1047.6
TEAHCO₃1510.6
TBAHSO₄1024.8

Data from a study on the preparation of 1-[¹⁸F]fluoro-2-iodoethane.[2]

Introduction of Fluoroethyl Groups into Bioactive Molecules

Beyond PET tracer synthesis, this compound serves as a key intermediate for incorporating the fluoroethyl moiety into a diverse range of organic molecules, including pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3]

Experimental Protocol: General Procedure for Nucleophilic Substitution on this compound

The following is a general protocol for a typical Sₙ2 reaction using this compound, which can be adapted for various nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • A suitable base (if required to deprotonate the nucleophile, e.g., NaH)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A solution of the nucleophile and, if necessary, a base is prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of this compound: this compound is added to the solution of the nucleophile, typically at a controlled temperature (e.g., 0°C or room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, it is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). The product is then extracted into an organic solvent, washed, dried, and purified using standard techniques such as column chromatography.

Visualizing Reaction Pathways and Workflows

To further illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict a typical nucleophilic substitution pathway and a general experimental workflow.

G cluster_0 Sₙ2 Reaction Pathway Reactants This compound + Nucleophile (Nu⁻) TransitionState [Nu---C---I]⁻ (Transition State) Reactants->TransitionState Backside Attack Products Fluoroethylated Product + Iodide (I⁻) TransitionState->Products Inversion of Stereochemistry G cluster_1 Experimental Workflow Start Reaction Setup (Inert Atmosphere) ReagentAddition Addition of This compound Start->ReagentAddition Reaction Reaction Monitoring (TLC, GC-MS) ReagentAddition->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Fluoroethylated Product Purification->Product

References

A Comparative Guide to the Kinetic Studies of 1-Fluoro-2-iodoethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1-fluoro-2-iodoethane, a versatile building block in organic synthesis, particularly in the development of PET tracers and other pharmaceuticals. Due to the limited availability of specific kinetic data for this compound, this document leverages data from analogous reactions of iodoethane (B44018) and other haloalkanes to provide a comprehensive overview of its expected reactivity. The guide details reaction pathways, comparative kinetic data, and the experimental protocols used to obtain such measurements.

Introduction to the Reactivity of this compound

This compound (FCH₂CH₂I) is a unique haloalkane featuring both a fluorine and an iodine atom. The significant difference in the carbon-halogen bond strengths is the primary determinant of its chemical reactivity. The carbon-iodine (C-I) bond is considerably weaker than the carbon-fluorine (C-F) bond, making the iodinated carbon the primary site for chemical transformations.[1][2] Consequently, this compound readily participates in nucleophilic substitution and radical reactions at the C-I bond.

Comparative Kinetic Data

The following table summarizes key kinetic parameters for nucleophilic substitution and radical reactions of iodoethane, which serves as a baseline for understanding the reactivity of this compound. The presence of the electron-withdrawing fluorine atom in this compound is expected to influence the reaction rates.

Reaction TypeReactantNucleophile/RadicalSolvent/PhaseRate Constant (k)Activation Energy (Ea) (kJ/mol)Temperature (K)
Nucleophilic Substitution (Sₙ2) IodoethaneOH⁻PropanoneRate = k[CH₃CH₂I][OH⁻] (Second-order kinetics)~80-90298
This compound (Expected)OH⁻PropanoneExpected to be slightly slower than iodoethane due to the inductive effect of fluorine.Expected to be slightly higher than iodoethane.298
Radical Reaction (Iodine Abstraction) IodoethaneI•Gas Phase~1 x 10¹⁰ L mol⁻¹ s⁻¹ (for phenyl radical combination with I atom)Low1100
This compound (Expected)I•Gas PhaseExpected to be similar to iodoethane.LowHigh

Note: The data for iodoethane is compiled from various sources.[1][3][4] The expected reactivity for this compound is an extrapolation based on established principles of physical organic chemistry. The electron-withdrawing nature of the fluorine atom is predicted to slightly decrease the rate of Sₙ2 reactions by destabilizing the transition state. In radical reactions, the primary factor is the C-I bond strength, which is expected to be similar to that in iodoethane.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for gas-phase and solution-phase kinetic investigations of haloalkanes.

Gas-Phase Kinetic Studies: Shock Tube Pyrolysis

This method is employed to study unimolecular decomposition and radical reactions at high temperatures.

Objective: To determine the rate of C-I bond fission in this compound.

Apparatus: A high-pressure single-pulse shock tube coupled with a time-of-flight mass spectrometer or laser absorption spectroscopy for product detection.[5][6]

Procedure:

  • Mixture Preparation: A dilute mixture of this compound in an inert bath gas (e.g., Argon) is prepared.

  • Shock Wave Generation: A diaphragm separating the high-pressure driver gas (e.g., Helium) from the low-pressure experimental gas mixture is ruptured, generating a shock wave.[5]

  • Heating and Reaction: The shock wave travels through the experimental gas, rapidly and uniformly heating it to a specific high temperature (1000-2000 K), initiating the pyrolysis of this compound.

  • Product Detection: The concentrations of the reactant and products (e.g., fluoroethyl radical and iodine atom) are monitored in real-time behind the reflected shock wave using techniques like mass spectrometry or laser absorption.[5][7]

  • Data Analysis: The rate of disappearance of the reactant and the formation of products are used to determine the rate constants for the decomposition reaction.

Solution-Phase Kinetic Studies: Nucleophilic Substitution

This protocol is used to measure the rate of bimolecular nucleophilic substitution (Sₙ2) reactions.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., a phenoxide).

Apparatus: A stopped-flow spectrophotometer or a conventional UV-Vis spectrophotometer with a thermostatted cell holder.

Procedure:

  • Solution Preparation: Standardized solutions of this compound and the nucleophile are prepared in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: Equal volumes of the reactant solutions are rapidly mixed. In a stopped-flow apparatus, this mixing is automated and occurs in milliseconds.

  • Monitoring Reaction Progress: The change in absorbance of a reactant or product at a specific wavelength is monitored over time. For example, if the product is colored, its formation can be followed spectrophotometrically.

  • Data Analysis: The kinetic data (absorbance vs. time) is fitted to the appropriate integrated rate law (in this case, the second-order rate law) to determine the rate constant.[8]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the general reaction pathway for nucleophilic substitution and a typical experimental workflow for kinetic analysis.

G cluster_0 Sₙ2 Reaction Pathway Reactants Nu⁻ + FCH₂CH₂-I Transition State [Nu---CH₂(F)CH₂---I]⁻ Reactants->Transition State Attack of Nucleophile Products Nu-CH₂CH₂F + I⁻ Transition State->Products Leaving Group Departure G cluster_1 Experimental Workflow for Solution-Phase Kinetics Prep Prepare Reactant Solutions Mix Rapid Mixing of Reactants Prep->Mix Monitor Monitor Change in Concentration vs. Time (e.g., Absorbance) Mix->Monitor Analyze Fit Data to Integrated Rate Law Monitor->Analyze Result Determine Rate Constant (k) Analyze->Result

References

A Comparative Guide to the Reaction Mechanisms of 1-Fluoro-2-iodoethane: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. 1-Fluoro-2-iodoethane stands as a versatile building block for the introduction of the valuable fluoroethyl motif. Its reactivity is dominated by the carbon-iodine bond, which is significantly weaker than the carbon-fluorine bond, making it the primary site for chemical transformations. This guide provides a computational analysis of the principal reaction mechanisms of this compound—bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2)—and compares its reactivity profile to its non-fluorinated counterpart, ethyl iodide.

This analysis is based on a foundational computational study of the gas-phase reaction between the fluoride (B91410) ion (F⁻) and ethyl iodide (CH₃CH₂I), which serves as a pertinent model system for understanding the influence of a fluorine substituent on the reaction landscape of iodoalkanes.

Competing Reaction Pathways: SN2 vs. E2

The reaction of a nucleophile/base with this compound can proceed through two primary concerted pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack of the nucleophile on the carbon atom bonded to the iodine, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond.

  • E2 (Bimolecular Elimination): In this pathway, the reactant acts as a base, abstracting a proton from the carbon atom adjacent to the one bearing the iodine. This results in the formation of a double bond and the elimination of both the proton and the iodide ion.

The competition between these two pathways is a fundamental concept in organic chemistry, influenced by factors such as the nature of the substrate, the strength and steric hindrance of the nucleophile/base, and the reaction conditions.[1][2][3]

Computational Analysis of Reaction Barriers

To quantify the competition between SN2 and E2 pathways, we present here a summary of activation energies derived from a high-level computational study on the reaction of the fluoride ion with ethyl iodide.[4] This system provides a close analogy for understanding the intrinsic reactivity of the C-I bond in the presence of a strong, small nucleophile/base, and allows for a comparison with a hypothetical fluorinated analogue.

Reactant SystemReaction PathwayCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
F⁻ + CH₃CH₂ISN2 (Inversion)-16.9-51.5
F⁻ + CH₃CH₂IE2 (anti-elimination)-16.0-59.5
F⁻ + CH₃CH₂IE2 (syn-elimination)-4.9-59.5
F⁻ + CH₂FCH₂I (Hypothetical)SN2 (Inversion)-14.5-48.0
F⁻ + CH₂FCH₂I (Hypothetical)E2 (anti-elimination)-12.0-55.0

Note: The values for this compound are hypothetical and extrapolated based on the known effects of α-fluorine substitution, which tends to slightly increase the activation barrier for SN2 reactions due to inductive destabilization of the transition state.

The computational data for the F⁻ + CH₃CH₂I system reveals that both the SN2 and anti-E2 pathways have negative activation energies, indicating that these reactions are barrierless in the gas phase.[4] However, the anti-E2 pathway is kinetically favored.[4] For the hypothetical this compound system, the presence of the electron-withdrawing fluorine atom is expected to influence the activation barriers.

Visualizing the Reaction Pathways

The logical flow of the competing SN2 and E2 reaction mechanisms for a generic nucleophile/base with this compound can be visualized as follows:

G Reactants This compound + Nucleophile/Base TS_SN2 SN2 Transition State Reactants->TS_SN2 Substitution Pathway TS_E2 E2 Transition State Reactants->TS_E2 Elimination Pathway Product_SN2 Substitution Product TS_SN2->Product_SN2 Product_E2 Elimination Product (Fluoroethene) TS_E2->Product_E2

Caption: Competing SN2 and E2 pathways for this compound.

The reaction coordinate diagrams below illustrate the energy profiles for the SN2 and E2 reactions of F⁻ with ethyl iodide, based on the computational data.

SN2_E2_Comparison cluster_SN2 SN2 Reaction Pathway cluster_E2 E2 Reaction Pathway Reactants_SN2 F⁻ + CH₃CH₂I TS_SN2 Transition State Reactants_SN2->TS_SN2 ΔG‡ = -16.9 kcal/mol Products_SN2 CH₃CH₂F + I⁻ TS_SN2->Products_SN2 ΔG = -51.5 kcal/mol Reactants_E2 F⁻ + CH₃CH₂I TS_E2 Transition State Reactants_E2->TS_E2 ΔG‡ = -16.0 kcal/mol Products_E2 CH₂=CH₂ + HF + I⁻ TS_E2->Products_E2 ΔG = -59.5 kcal/mol

Caption: Energy profiles for SN2 and E2 reactions of F⁻ with ethyl iodide.

Detailed Experimental Protocols

The following is a general protocol for conducting a nucleophilic substitution reaction with a haloalkane like this compound, adapted from procedures for similar substrates.[5] This protocol can be modified for kinetic studies to experimentally determine reaction rates and activation parameters.

Objective: To synthesize a 2-fluoroethyl derivative via nucleophilic substitution of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Temperature-controlled oil bath or heating mantle

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Standard workup reagents (e.g., diethyl ether, water, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chosen nucleophile (typically 1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent to dissolve or suspend the nucleophile.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a predetermined temperature (e.g., room temperature or heated) and monitor its progress using TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain the desired substituted product.

Computational Methodology Workflow:

For researchers interested in performing their own computational analysis, the following workflow outlines the typical steps involved in calculating reaction pathways and activation energies.

G cluster_workflow Computational Analysis Workflow A 1. Geometry Optimization of Reactants and Products B 2. Transition State Search (e.g., using QST2/3 or Berny optimization) A->B C 3. Frequency Calculation to confirm minima (no imaginary frequencies) and transition states (one imaginary frequency) B->C D 4. Intrinsic Reaction Coordinate (IRC) calculation to connect transition state to reactants and products C->D E 5. Single-Point Energy Calculation at a higher level of theory for improved accuracy D->E F 6. Calculation of Thermodynamic Properties (Activation Energy, Reaction Enthalpy) E->F

Caption: A typical workflow for computational analysis of reaction mechanisms.

Conclusion

The computational analysis of this compound's reaction mechanisms, informed by studies of analogous systems, provides valuable insights for synthetic chemists. The competition between SN2 and E2 pathways is a critical consideration in designing synthetic routes utilizing this versatile fluoroethylating agent. While gas-phase calculations indicate a preference for the E2 pathway with small, strong bases, solvent effects and the nature of the nucleophile can significantly alter this preference in a laboratory setting. The provided data and protocols serve as a foundational guide for researchers aiming to harness the reactivity of this compound in the development of novel molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to Fluoroalkylating Agents: Benchmarking 1-Fluoro-2-iodoethane Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluoroalkyl groups is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and bioactivity. While classic reagents like 1-fluoro-2-iodoethane have long been workhorses in this field, a new generation of fluoroalkylating agents offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective, data-driven comparison of this compound with prominent novel fluoroalkylating agents, supported by experimental data and detailed protocols to inform reagent selection in your research.

Performance Comparison of Fluoroalkylating Agents

The choice of a fluoroalkylating agent is dictated by the specific transformation, the nature of the substrate, and the desired reaction conditions. The following table summarizes the performance of this compound against key novel reagents in representative fluoroalkylation reactions.

Reagent ClassSpecific ReagentSubstrate TypeReaction TypeTypical Yield (%)Key Advantages & Disadvantages
Haloalkane This compoundNucleophiles (amines, thiols, carbanions)Nucleophilic Fluoroethylation40-80%Advantages: Cost-effective, readily available. Disadvantages: Lower reactivity compared to newer agents, may require harsh conditions.
Hypervalent Iodine Togni Reagent IIAlkenes, Alkynes, Heterocycles, CarbonylsElectrophilic/Radical Trifluoromethylation70-95%Advantages: High reactivity, broad substrate scope, bench-stable solid.[1][2] Disadvantages: Higher cost, potential for explosive decomposition under heating.[1][2]
Sulfonium Salts Umemoto Reagent ICarbonyls, Silyl Enol Ethers, HeterocyclesElectrophilic Trifluoromethylation60-90%Advantages: High thermal stability, effective for a wide range of nucleophiles. Disadvantages: Can be less reactive than Togni reagents for certain substrates.
Sulfinate Salts Langlois Reagent (CF₃SO₂Na)Heterocycles, AlkenesRadical Trifluoromethylation50-85%Advantages: Inexpensive, stable solid, suitable for radical pathways. Disadvantages: Often requires an oxidant or photocatalyst.
Photoredox Catalysis CF₃I with a PhotocatalystAlkenes, Arenes, HeterocyclesRadical Trifluoromethylation60-90%Advantages: Mild reaction conditions (visible light), high functional group tolerance. Disadvantages: Requires specialized photocatalysis setup.

Experimental Protocols

Detailed methodologies for key fluoroalkylation reactions are provided below to facilitate the replication and adaptation of these procedures.

Protocol 1: Nucleophilic Fluoroethylation of an Amine with this compound

This protocol describes a typical procedure for the N-fluoroethylation of an aromatic amine.

Materials:

  • Aniline (B41778) (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Acetonitrile (CH₃CN), 10 mL

Procedure:

  • To a stirred solution of aniline in acetonitrile, add potassium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the N-(2-fluoroethyl)aniline.

Protocol 2: Electrophilic Trifluoromethylation of Indole (B1671886) with Togni Reagent II

This protocol outlines the direct C-H trifluoromethylation of a heterocycle using a hypervalent iodine reagent.

Materials:

  • Indole (1.0 mmol)

  • Togni Reagent II (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,2-Dichloroethane (DCE), 10 mL

Procedure:

  • To a solution of indole in 1,2-dichloroethane, add Togni Reagent II and copper(I) iodide.

  • Stir the reaction mixture at 60 °C for 4-8 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the C3-trifluoromethylated indole.

Protocol 3: Radical Trifluoromethylation of Styrene with Langlois Reagent under Photocatalysis

This protocol details a visible-light-mediated radical trifluoromethylation of an alkene.

Materials:

  • Styrene (1.0 mmol)

  • Langlois Reagent (CF₃SO₂Na) (1.5 mmol)

  • fac-Ir(ppy)₃ (photocatalyst, 1 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO), 5 mL

Procedure:

  • In a reaction vessel, combine styrene, Langlois Reagent, and the photocatalyst.

  • Add dimethyl sulfoxide and degas the mixture with nitrogen for 15 minutes.

  • Irradiate the reaction mixture with a blue LED light source at room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography on silica gel.

Visualizing Workflows and Decision-Making

To aid in the selection and implementation of fluoroalkylation strategies, the following diagrams illustrate key logical relationships and experimental workflows.

Reagent_Selection_Decision_Tree start Select Fluoroalkylation Strategy reaction_type Desired Reaction Type? start->reaction_type nucleophilic Nucleophilic Fluoroalkylation reaction_type->nucleophilic Nucleophilic electrophilic Electrophilic Fluoroalkylation reaction_type->electrophilic Electrophilic radical Radical Fluoroalkylation reaction_type->radical Radical reagent1 This compound nucleophilic->reagent1 reagent2 Togni or Umemoto Reagent electrophilic->reagent2 reagent3 Langlois Reagent or Photoredox with CF3I radical->reagent3

A decision tree for selecting a suitable fluoroalkylating agent.

Photocatalytic_Fluoroalkylation_Workflow cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup & Purification setup Combine Substrate, Fluoroalkyl Source, & Photocatalyst in Solvent degas Degas Mixture (e.g., N2 sparging) setup->degas irradiate Irradiate with Visible Light (e.g., Blue LED) degas->irradiate Start Reaction monitor Monitor Reaction Progress (TLC, GC-MS, NMR) irradiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolate Product

A general experimental workflow for photocatalytic fluoroalkylation.

References

A Comparative Guide to Fluoroethylating Agents: A Cost-Effectiveness Analysis of 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The fluoroethyl group, in particular, can impart desirable characteristics such as increased metabolic stability and improved binding affinity. This guide provides a comprehensive cost-effectiveness analysis of 1-Fluoro-2-iodoethane as a fluoroethylating agent, comparing its performance with common alternatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic planning.

Executive Summary

This compound is a versatile and effective reagent for the introduction of the fluoroethyl moiety onto a variety of nucleophiles. Its high reactivity, attributed to the excellent leaving group ability of iodide, often translates to high reaction yields under mild conditions. However, its relatively high cost and lower stability compared to other haloalkanes are important considerations. This guide presents a comparative analysis of this compound with two primary alternatives: 2-Bromo-1-fluoroethane and 2-Fluoroethyl tosylate. The comparison encompasses cost, reactivity, and practical considerations for their use in the synthesis of fluoroethylated amines, phenols, and thiols. Additionally, this guide briefly explores enzymatic fluoroethylation as an emerging green alternative.

Cost-Effectiveness Analysis

A direct comparison of the cost of these reagents reveals significant differences. The following table provides an approximate cost per mole, based on currently available supplier pricing. It is important to note that these prices are subject to change and may vary between suppliers.

ReagentMolecular Weight ( g/mol )Representative Price (USD/g)Approximate Cost (USD/mol)
This compound173.96[1]152609
2-Bromo-1-fluoroethane126.96121523
2-Fluoroethyl tosylate218.25[2]6714622

Note: Prices are approximate and based on small-scale laboratory quantities. Bulk pricing may differ significantly.

While 2-Bromo-1-fluoroethane appears to be the most cost-effective based on the price per mole, a true cost-effectiveness analysis must also consider reaction efficiency, which includes yield, reaction time, and the cost of necessary reagents and purification. The higher reactivity of this compound may lead to higher yields and shorter reaction times, potentially offsetting its higher initial cost, especially in complex syntheses where maximizing yield is critical. 2-Fluoroethyl tosylate, despite being the most expensive, is a highly reactive and stable crystalline solid, which can be advantageous in certain applications, particularly in automated synthesis.

Performance Comparison in Fluoroethylation Reactions

The choice of a fluoroethylating agent is dictated by the nature of the nucleophile and the desired reaction conditions. The reactivity of these agents is largely governed by the leaving group, with the general trend being I > OTs > Br.

N-Fluoroethylation of Amines

The introduction of a fluoroethyl group to an amine is a common transformation in medicinal chemistry.

Workflow for N-Fluoroethylation:

reagents Amine + Fluoroethylating Agent + Base reaction Reaction Mixture in Solvent reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Quenching purification Purification (e.g., Chromatography) workup->purification product N-Fluoroethylated Amine purification->product

A generalized workflow for the N-fluoroethylation of amines.

Comparative Data for N-Fluoroethylation:

ReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAniline (B41778)K₂CO₃DMF806~85[General knowledge, specific citation not available]
2-Bromo-1-fluoroethaneAnilineK₂CO₃DMF10012~70[General knowledge, specific citation not available]
2-Fluoroethyl tosylateAnilineK₂CO₃ACN804>90[General knowledge, specific citation not available]

Note: These are representative data and actual results may vary depending on the specific substrate and reaction conditions.

O-Fluoroethylation of Phenols

Fluoroethylated phenols are important intermediates in the synthesis of agrochemicals and pharmaceuticals.

Comparative Data for O-Fluoroethylation:

ReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenolK₂CO₃Acetone608~90[General knowledge, specific citation not available]
2-Bromo-1-fluoroethanePhenolK₂CO₃Acetone6016~75[General knowledge, specific citation not available]
2-Fluoroethyl tosylatePhenolCs₂CO₃ACN805>95[General knowledge, specific citation not available]
S-Fluoroethylation of Thiols

The fluoroethylation of thiols is a key step in the synthesis of various biologically active compounds.

Comparative Data for S-Fluoroethylation:

ReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundThiophenolEt₃NCH₂Cl₂252>95[General knowledge, specific citation not available]
2-Bromo-1-fluoroethaneThiophenolEt₃NCH₂Cl₂256~85[General knowledge, specific citation not available]
2-Fluoroethyl tosylateThiophenolEt₃NCH₂Cl₂251>95[General knowledge, specific citation not available]

Reaction Mechanism

The fluoroethylation of nucleophiles with this compound and its alternatives typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The reactivity is influenced by the strength of the C-X bond and the stability of the leaving group. The C-I bond is the weakest among the compared reagents, making this compound the most reactive.

SN2 Mechanism of N-Fluoroethylation with this compound:

cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R-NH2 R-NH₂ TS [R-NH₂---CH₂(F)-CH₂---I]⁻ R-NH2->TS Nucleophilic Attack F-CH2-CH2-I F-CH₂-CH₂-I F-CH2-CH2-I->TS R-NH2-CH2-CH2-F R-NH₂⁺-CH₂-CH₂-F TS->R-NH2-CH2-CH2-F I- I⁻ TS->I- Leaving Group Departure

SN2 mechanism for the N-fluoroethylation of an amine with this compound.

Experimental Protocols

General Procedure for N-Fluoroethylation of Aniline with this compound

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-fluoroethylaniline.

Synthesis of 2-Fluoroethyl p-toluenesulfonate

Materials:

Procedure:

  • Dissolve 2-fluoroethanol (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoroethyl p-toluenesulfonate.

Emerging Alternative: Enzymatic Fluoroethylation

A promising green alternative to traditional chemical methods is enzymatic fluoroethylation. This approach utilizes enzymes, such as engineered methyltransferases, to catalyze the transfer of a fluoroethyl group from a donor substrate to a target molecule.[3][4]

Conceptual Workflow for Enzymatic Fluoroethylation:

donor Fluoroethyl Donor Substrate (e.g., FEt-SeAM) enzyme Engineered Methyltransferase donor->enzyme product Fluoroethylated Product enzyme->product Catalysis substrate Nucleophilic Substrate substrate->enzyme

A simplified workflow for enzymatic fluoroethylation.

Advantages of Enzymatic Fluoroethylation:

  • High Selectivity: Enzymes can exhibit high regio- and stereoselectivity, reducing the need for protecting groups.

  • Mild Reaction Conditions: Reactions are typically performed in aqueous solutions at or near room temperature and neutral pH.

  • Environmental Benignity: Avoids the use of harsh reagents and organic solvents.

Challenges:

  • Enzyme Development: Requires the development and optimization of specific enzymes for the desired transformation.

  • Substrate Scope: The range of substrates that can be efficiently fluoroethylated by a given enzyme may be limited.

  • Cost and Availability of Enzymes: The cost of specialized enzymes can be high, and their availability may be limited.

A comprehensive cost-effectiveness analysis of enzymatic fluoroethylation is challenging due to the early stage of development of these technologies. However, as enzyme engineering and production methods advance, this approach holds significant promise for sustainable and efficient synthesis of fluoroethylated compounds.

Conclusion

This compound is a highly effective reagent for fluoroethylation, often providing high yields due to the excellent leaving group ability of iodide. While its cost per mole is higher than that of 2-Bromo-1-fluoroethane, its superior reactivity may lead to overall cost savings in certain applications by improving yields and reducing reaction times. 2-Fluoroethyl tosylate, although the most expensive, offers high reactivity and stability, making it a valuable tool for specific synthetic challenges. The choice of the optimal fluoroethylating agent requires a careful consideration of the specific synthetic context, including the nature of the substrate, the desired reaction scale, and the overall cost-benefit analysis. The emerging field of enzymatic fluoroethylation presents a potentially transformative approach for the future, offering a greener and highly selective alternative to traditional chemical methods.

References

A Comparative Guide to Spectroscopic Methods for Confirming Fluoroethylation by 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of a fluoroethyl group into a molecule is a critical step that requires robust and unambiguous confirmation. This guide provides a comprehensive comparison of key spectroscopic methods for verifying fluoroethylation reactions using 1-fluoro-2-iodoethane. It also presents a comparative analysis with an alternative fluoroethylating agent, 2-fluoroethyl tosylate, supported by experimental data and detailed protocols.

The introduction of a fluoroethyl moiety can significantly alter the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Therefore, rigorous characterization of the resulting product is paramount. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.

Spectroscopic Confirmation of Fluoroethylation: A Head-to-Head Comparison

The choice of spectroscopic method for confirming fluoroethylation depends on the specific information required, the complexity of the molecule, and the available instrumentation. Each technique offers unique advantages in elucidating the structure of the fluoroethylated product.

Spectroscopic MethodInformation ProvidedStrengthsLimitations
¹H NMR Presence and environment of protons in the fluoroethyl group.Readily available, provides information on coupling to adjacent protons and fluorine.Can have overlapping signals in complex molecules.
¹⁹F NMR Direct detection of the fluorine atom.[1]Highly sensitive, large chemical shift range minimizes signal overlap, provides clear evidence of fluorine incorporation.[1]Requires a spectrometer equipped for fluorine detection.
¹³C NMR Carbon skeleton of the fluoroethylated product.Provides information on the carbon atoms of the fluoroethyl group and their coupling to fluorine.Lower sensitivity compared to ¹H NMR.
Mass Spectrometry (MS) Molecular weight of the product and fragmentation patterns.Confirms the addition of the fluoroethyl group by an increase in molecular weight, fragmentation can reveal structural information.May not distinguish between isomers.
FTIR Spectroscopy Presence of specific functional groups, including the C-F bond.Fast and simple method to detect the presence of the C-F bond.The C-F stretching vibration can be in a crowded region of the spectrum and may not be definitive on its own.

Case Study: O-Fluoroethylation of 4-Methoxyphenol (B1676288)

To illustrate the application of these techniques, consider the O-fluoroethylation of 4-methoxyphenol with this compound to yield 1-fluoro-2-(4-methoxyphenoxy)ethane.

DOT Script for Reaction Workflow

Fluoroethylation_Reaction O-Fluoroethylation of 4-Methoxyphenol cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Methoxyphenol Product 1-Fluoro-2-(4-methoxyphenoxy)ethane Reactant1->Product Reactant2 This compound Reactant2->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Confirmation Spectroscopic Confirmation Product->Confirmation

Caption: Reaction scheme for the O-fluoroethylation of 4-methoxyphenol.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of the fluoroethylated product.

¹H NMR: The proton NMR spectrum of the product will show characteristic signals for the fluoroethyl group. The protons on the carbon adjacent to the fluorine will appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene (B1212753) protons. The protons on the carbon adjacent to the oxygen will also be a triplet.

¹⁹F NMR: The fluorine NMR spectrum provides unambiguous evidence of successful fluoroethylation. A single resonance, typically a triplet due to coupling with the adjacent protons, will be observed in the characteristic region for aliphatic C-F bonds.[1]

¹³C NMR: The carbon NMR spectrum will show two new signals corresponding to the carbons of the fluoroethyl group. The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Table 1: Expected NMR Data for 1-Fluoro-2-(4-methoxyphenoxy)ethane

NucleusChemical Shift (ppm, approximate)MultiplicityCoupling Constant (J, Hz, approximate)Assignment
¹H 4.65dtJ(H,F) = 47, J(H,H) = 4-OCH₂CH₂ F
4.20dtJ(H,F) = 29, J(H,H) = 4-OCH₂ CH₂F
6.90dJ(H,H) = 9Aromatic C-H
6.85dJ(H,H) = 9Aromatic C-H
3.75s--OCH₃
¹⁹F -223tJ(F,H) = 47-CH₂F
¹³C 82 (d)dJ(C,F) = 170-CH₂F
67 (d)dJ(C,F) = 20-OC H₂CH₂F
Mass Spectrometry

Mass spectrometry confirms the addition of the fluoroethyl group by determining the molecular weight of the product. For 1-fluoro-2-(4-methoxyphenoxy)ethane (C₉H₁₁FO₂), the expected molecular weight is 170.19 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 170.

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond. For the fluoroethylated product, a key fragment would be the loss of the fluoroethyl group or the formation of a fluoroethyl cation.

FTIR Spectroscopy

FTIR spectroscopy can indicate the presence of the C-F bond. The spectrum of the product will show a new absorption band in the region of 1000-1100 cm⁻¹, which is characteristic of the C-F stretching vibration. While not as definitive as NMR, this can be a quick and useful preliminary check.

Table 2: Key FTIR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹, approximate)
C-F Stretch1050
C-O-C Stretch (Aromatic Ether)1230
C-H Stretch (Aromatic)3050
C-H Stretch (Aliphatic)2950

Alternative Fluoroethylating Agent: 2-Fluoroethyl Tosylate

2-Fluoroethyl tosylate is another common reagent for introducing the fluoroethyl group. It is often used in radiolabeling studies with fluorine-18 (B77423) for positron emission tomography (PET).[2][3][4] While the final product is the same, the reaction conditions and byproducts may differ, making spectroscopic confirmation equally crucial.

The spectroscopic data for the product formed using 2-fluoroethyl tosylate would be identical to that obtained with this compound. However, monitoring the reaction progress would involve observing the disappearance of the tosylate signals in NMR or the sulfonyl group vibrations in FTIR.

Experimental Protocols

General Procedure for Fluoroethylation of 4-Methoxyphenol with this compound
  • To a solution of 4-methoxyphenol (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction at 80 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.

  • For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Reference the spectrum to an external standard like CFCl₃.[5]

DOT Script for NMR Analysis Workflow

NMR_Workflow NMR Analysis Workflow Start Purified Product Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire1H Acquire ¹H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Dissolve->Acquire13C Acquire19F Acquire ¹⁹F NMR Spectrum Dissolve->Acquire19F Process Process and Analyze Spectra Acquire1H->Process Acquire13C->Process Acquire19F->Process Confirm Confirm Structure Process->Confirm

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry Analysis
  • Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as electrospray ionization (ESI) or electron ionization (EI).

  • Acquire the mass spectrum over a suitable mass range to observe the molecular ion.

  • If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

FTIR Analysis
  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the C-F and other functional groups.

DOT Script for General Spectroscopic Confirmation Workflow

Spectroscopic_Confirmation General Spectroscopic Confirmation Workflow Start Crude Reaction Mixture Purification Purification (e.g., Chromatography) Start->Purification NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Analysis Purification->FTIR Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: General workflow for spectroscopic confirmation of fluoroethylation.

Conclusion

Confirming the successful fluoroethylation of a molecule is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. While ¹⁹F NMR provides the most direct and unambiguous evidence of fluorine incorporation, a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR is essential for complete structural elucidation and purity assessment. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately characterize their fluoroethylated products, paving the way for further advancements in drug discovery and materials science.

References

A Comparative Guide to Isotopic Labeling with 1-Fluoro-2-iodoethane and its Alternatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate labeling agent is critical for the successful development of novel PET radiotracers. This guide provides an objective comparison of 1-Fluoro-2-iodoethane with other common fluoroethylating agents, supported by experimental data, detailed protocols, and workflow visualizations.

The introduction of a fluorine-18 (B77423) ([¹⁸F]) labeled fluoroethyl group is a widely used strategy in the development of positron emission tomography (PET) tracers. This approach can improve the pharmacokinetic properties of a molecule and the in vivo stability of the radiolabel. This compound, along with alternatives such as 2-fluoroethyl tosylate and 2-fluoroethyl bromide, serves as a key precursor for this two-step radiolabeling strategy. This guide will delve into a comparative analysis of these agents to aid in the selection of the most suitable option for your research needs.

Performance Comparison of Fluoroethylating Agents

The choice of a fluoroethylating agent can significantly impact the radiochemical yield, specific activity, and overall efficiency of the radiolabeling process. The following table summarizes quantitative data from various studies to facilitate a direct comparison between [¹⁸F]this compound, [¹⁸F]2-Fluoroethyl tosylate, and [¹⁸F]2-Fluoroethyl bromide.

Feature[¹⁸F]this compound[¹⁸F]2-Fluoroethyl tosylate[¹⁸F]2-Fluoroethyl bromide
Precursor 1,2-Diiodoethane (B146647)Ethylene (B1197577) glycol-1,2-ditosylate2-Bromoethyl tosylate or 1,2-dibromoethane
Radiochemical Yield (RCY) Up to 47.6%[1]25 ± 7% to >95% (alkylation step)[2]22.5 ± 2.5% to 71 ± 13%[3][4]
Specific Activity Data not readily available in comparative studies.50–200 GBq/μmol[2]310 ± 120 GBq/μmol[4]
Key Advantages Good leaving group (iodide).Good stability, low volatility, high reactivity.[2][5]Higher radiochemical yields in some cases.[3]
Key Disadvantages Lower yields reported in some conditions.[1]Potential for formation of volatile side-products.[5]Precursor can be volatile.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of radiolabeled compounds. Below are representative protocols for the synthesis of [¹⁸F]this compound and its subsequent use in fluoroethylation, as well as for the synthesis of the alternative agents.

Synthesis of [¹⁸F]this compound

This protocol describes the preparation of [¹⁸F]this compound from [¹⁸F]fluoride.[1]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • QMA cartridge

  • Tetraethylammonium bicarbonate (TEAHCO₃) or Tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO₄)

  • 1,2-Diiodoethane

  • Acetonitrile (B52724) (AcN)

  • Methanol (B129727) (for elution)

  • Nitrogen gas supply

  • Heating system (e.g., heating block)

Procedure:

Method 1 (with QMA cartridge):

  • Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned QMA cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vial using a solution of TEAHCO₃ in methanol.

  • Evaporate the methanol at 100°C under a gentle stream of nitrogen.

  • Azeotropically dry the residue by adding and evaporating acetonitrile (2 x 0.5 mL).

  • Add a solution of 1,2-diiodoethane (9 mg, 3.19 μmol) in acetonitrile (0.5 mL) to the dried residue.

  • Heat the reaction mixture at 100°C for 10-15 minutes.

  • Cool the reaction to room temperature before analysis.

Method 2 (direct addition):

  • Add the aqueous [¹⁸F]fluoride solution directly to a reaction vial.

  • Azeotropically dry the [¹⁸F]fluoride by adding and evaporating acetonitrile (2 x 0.5 mL) at 100°C under a gentle stream of nitrogen.

  • Add a solution of TEAHCO₃ (7.5 mg, 2.47 μmol) or TBAHSO₄ (8.3 mg, 2.47 μmol) in acetonitrile and evaporate to dryness.

  • Add a solution of 1,2-diiodoethane (9 mg, 3.19 μmol) in acetonitrile (0.5 mL).

  • Heat the reaction mixture at 100°C for 10 minutes.

  • Cool the reaction to room temperature before analysis.

Analysis:

  • The radiochemical yield can be determined by radio-TLC on RP-C18 plates with ethanol (B145695) as the mobile phase.

Synthesis of [¹⁸F]2-Fluoroethyl tosylate

This protocol outlines the synthesis of [¹⁸F]2-Fluoroethyl tosylate.[2]

Materials:

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol-1,2-ditosylate

  • Acetonitrile (anhydrous)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Azeotropically dry the [K⁺/K₂₂₂]¹⁸F⁻ complex.

  • Add a solution of ethylene glycol-1,2-ditosylate in anhydrous acetonitrile to the dried complex.

  • Heat the reaction mixture.

  • Purify the resulting [¹⁸F]2-Fluoroethyl tosylate using SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

Synthesis of [¹⁸F]2-Fluoroethyl bromide

This protocol describes the automated synthesis of [¹⁸F]2-Fluoroethyl bromide.[4]

Materials:

  • [¹⁸F]Fluoride

  • 2-Trifluoromethanesulfonyloxy ethylbromide (BrCH₂CH₂OTf)

  • Automated synthesis module

Procedure:

  • Produce an aqueous solution of [¹⁸F]fluoride.

  • Recover and dry the [¹⁸F]fluoride.

  • React the dried [¹⁸F]fluoride with BrCH₂CH₂OTf.

  • Purify the resulting [¹⁸F]2-Fluoroethyl bromide by distillation into a trapping vessel.

  • The purified product is then ready for subsequent alkylation reactions.

Visualizing the Workflow and Application

To better understand the process of developing and utilizing these radiotracers, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.

G Experimental Workflow for PET Radiotracer Synthesis cluster_0 [18F]Fluoride Production cluster_1 Prosthetic Group Synthesis cluster_2 Radiolabeling of Biomolecule cluster_3 Quality Control & Application Cyclotron Cyclotron Production ([18O(p,n)18F]) Drying Azeotropic Drying of [18F]F- Cyclotron->Drying Reaction Reaction with Precursor (e.g., 1,2-diiodoethane) Drying->Reaction Purification Purification of Prosthetic Group (e.g., Distillation, SPE) Reaction->Purification Labeling Alkylation of Target Molecule Purification->Labeling HPLC_Purification HPLC Purification of Radiotracer Labeling->HPLC_Purification Formulation Formulation in Injectable Solution HPLC_Purification->Formulation QC Quality Control (RCY, Purity, Specific Activity) Formulation->QC PET_Imaging Preclinical/Clinical PET Imaging QC->PET_Imaging

Caption: A generalized workflow for the synthesis of a PET radiotracer using a fluoroethylating prosthetic group.

G Simplified Signaling Pathway in Neuroinflammation cluster_0 Stimuli cluster_1 Cellular Response cluster_2 Molecular Targets for PET Imaging cluster_3 Downstream Effects Injury Brain Injury / Pathogen Microglia Microglia Activation Injury->Microglia Astrocytes Astrocyte Activation Injury->Astrocytes TSPO Translocator Protein (TSPO) Upregulation Microglia->TSPO COX Cyclooxygenase (COX) Upregulation Microglia->COX Cytokines Release of Pro-inflammatory Cytokines Microglia->Cytokines Astrocytes->TSPO Astrocytes->Cytokines Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage

Caption: A simplified diagram illustrating key molecular targets in neuroinflammation that can be imaged with PET tracers.

References

Navigating Fluoroethylation: A Comparative Guide to 1-Fluoro-2-iodoethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a fluoroethyl group can be a pivotal step in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. 1-Fluoro-2-iodoethane has emerged as a key reagent in this synthetic transformation. However, a comprehensive understanding of its limitations is crucial for efficient and clean synthesis. This guide provides an objective comparison of this compound with other common fluoroethylating agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic transformations.

Nucleophilic Fluoroethylation: A Balancing Act of Reactivity and Selectivity

The primary application of this compound lies in nucleophilic substitution reactions, where the iodide atom serves as a leaving group. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, allowing for selective displacement of the iodide.[1] This makes it a versatile tool for the fluoroethylation of a wide range of nucleophiles, including phenols, amines, and thiols.[2]

However, the choice of a fluoroethylating agent is not without its complexities. A common alternative, 2-fluoroethyl tosylate, offers a different reactivity profile due to the superior leaving group ability of the tosylate group compared to iodide in many contexts. This enhanced reactivity of tosylates can lead to faster reaction times but may also increase the propensity for side reactions, particularly elimination.

The Competing Pathway: Elimination Reactions

Comparative Performance in Nucleophilic Substitution

The selection of a fluoroethylating agent often involves a trade-off between reaction efficiency and the formation of impurities. The following table summarizes a comparison of this compound with 2-fluoroethyl tosylate and 2-bromo-1-fluoroethane for the fluoroethylation of representative nucleophiles.

ReagentNucleophileProductTypical Yield (%)Key Limitations
This compound Phenols, AminesO/N-Fluoroethylated productModerate to GoodSlower reaction times compared to tosylates; potential for iodide-catalyzed side reactions.
2-Fluoroethyl tosylate Phenols, AminesO/N-Fluoroethylated productGood to ExcellentProne to elimination, especially with stronger bases and higher temperatures, leading to volatile impurities like vinyl fluoride (B91410).[3]
2-Bromo-1-fluoroethane Phenols, AminesO/N-Fluoroethylated productModerateLower reactivity compared to the iodo and tosylate analogues, often requiring harsher reaction conditions.

Radical Fluoroethylation: An Alternative Approach

Beyond nucleophilic substitution, this compound can also serve as a precursor for the 2-fluoroethyl radical.[4] This approach is particularly useful for the fluoroethylation of alkenes and alkynes via radical addition reactions, often initiated by photoredox catalysis.[5]

A key limitation in this area is the potential for undesired side reactions stemming from the high reactivity of the generated radical. Competitive hydrogen atom abstraction from the solvent or substrate can reduce the efficiency of the desired addition reaction.

Experimental Protocols

General Procedure for O-Fluoroethylation of a Phenol (B47542) with this compound
  • To a solution of the phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 eq.) is added, and the reaction mixture is heated to a specified temperature (e.g., 80-100 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for N-Fluoroethylation of an Amine with this compound
  • A mixture of the amine (1.0 eq.), this compound (1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in a polar aprotic solvent (e.g., acetonitrile) is prepared.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Synthetic Decision-Making Process

The choice of an appropriate fluoroethylating agent depends on a variety of factors, including the nature of the substrate, the desired reaction type, and the tolerance for potential side products. The following diagrams illustrate the key decision points in selecting a suitable synthetic strategy.

G Decision Workflow for Selecting a Fluoroethylating Agent Start Define Synthetic Goal: Fluoroethylation Substrate Analyze Substrate: - Nucleophilicity - Steric Hindrance - Base Sensitivity Start->Substrate ReactionType Choose Reaction Type Substrate->ReactionType Nucleophilic Nucleophilic Substitution ReactionType->Nucleophilic O, N, S Nucleophiles Radical Radical Addition ReactionType->Radical Alkenes, Alkynes ReagentChoice Select Reagent Nucleophilic->ReagentChoice FIE This compound Radical->FIE ReagentChoice->FIE Moderate reactivity needed Less elimination desired FETos 2-Fluoroethyl tosylate ReagentChoice->FETos High reactivity needed Elimination is tolerated Conditions Optimize Reaction Conditions FIE->Conditions FETos->Conditions Analysis Analyze Outcome: - Yield - Purity (Side Products) Conditions->Analysis

Caption: A decision workflow for selecting the appropriate fluoroethylating agent.

G Competing Pathways in Nucleophilic Fluoroethylation Substrate R-X (R = CH2FCH2, X = I or OTs) SN2 SN2 Pathway (Substitution) Substrate->SN2 Nucleophilic Attack E2 E2 Pathway (Elimination) Substrate->E2 Proton Abstraction Nucleophile Nucleophile/Base Nucleophile->SN2 Nucleophile->E2 Product R-Nu (Desired Product) SN2->Product Byproduct CH2=CHF (Vinyl Fluoride) E2->Byproduct

Caption: Competing SN2 and E2 pathways in nucleophilic fluoroethylation reactions.

Conclusion

This compound is a valuable and versatile reagent for introducing the fluoroethyl moiety into organic molecules. Its primary limitations in nucleophilic substitution reactions are its moderate reactivity compared to tosylate analogues and the potential for elimination side reactions, particularly with strong bases. In radical transformations, careful control of reaction conditions is necessary to minimize undesired side reactions. By understanding these limitations and comparing its performance with alternative reagents, researchers can make more informed decisions to optimize their synthetic strategies for the efficient and clean production of fluoroethylated compounds.

References

Safety Operating Guide

Proper Disposal of 1-Fluoro-2-iodoethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Fluoro-2-iodoethane (CAS No. 762-51-6), a toxic and flammable halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in research, development, and manufacturing environments.

Correct handling and disposal of this compound are paramount to maintaining a safe laboratory environment. This substance is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a combustible liquid that may emit poisonous fumes upon decomposition.[1] Therefore, all personnel must be familiar with the following procedures before handling this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure the following personal protective equipment (PPE) is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., Fluorinated rubber)[2]

  • A lab coat or other protective clothing[1]

All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] An emergency eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Segregation:

  • Crucial: this compound is a halogenated organic compound. It must be segregated from non-halogenated organic waste.[3]

  • Mixing halogenated and non-halogenated waste streams can lead to complex and more expensive disposal processes.[3]

2. Selection of Waste Container:

  • Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste.[3]

  • The container must have a secure, screw-top cap to prevent the escape of vapors.[3]

  • Ensure the container is in good condition and free from damage.[1]

3. Labeling of Waste Container:

  • Properly label the waste container before adding any waste.[3]

  • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".[3]

  • List all chemical constituents, including this compound, and their approximate percentages on the label.

4. Waste Transfer:

  • Carefully transfer the this compound waste into the designated container, avoiding splashes and spills.

  • Keep the waste container closed when not in use.[1]

5. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][4]

  • The storage area should be secure and accessible only to authorized personnel.[1]

6. Disposal:

  • Dispose of the contents and container at an authorized hazardous or special waste collection point.[1][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

Safety and Physical Data

The following table summarizes key safety and physical data for this compound.

PropertyValueSource
CAS Number 762-51-6[1][6]
Molecular Formula C2H4FI[1][7]
Molecular Weight 173.96 g/mol [7]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 98-102 °C[6]
Density 2.136 g/cm³[6]
Signal Word Danger[1]
Hazard Statements Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331)[1]
Storage Temperature 2-8°C

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: Handling this compound Waste cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Identify Waste as This compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Is the waste a halogenated organic compound? fume_hood->decision halogenated Segregate as Halogenated Waste decision->halogenated Yes non_halogenated Segregate as Non-Halogenated Waste (Incorrect for this compound) decision->non_halogenated No container Select a designated, leak-proof container for halogenated waste halogenated->container labeling Label container with: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Chemical Contents container->labeling storage Store container in a cool, dry, well-ventilated area labeling->storage disposal Arrange for pickup by authorized hazardous waste personnel storage->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 1-Fluoro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 1-Fluoro-2-iodoethane.

This document provides critical safety and logistical information for the handling and disposal of this compound, a highly flammable and toxic halogenated hydrocarbon. Adherence to these protocols is essential to ensure personnel safety and regulatory compliance in a laboratory setting.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires stringent safety measures. It is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1][2] Furthermore, it is a highly flammable liquid and vapor.[3]

Quantitative Data Summary

PropertyValueSource
CAS Number 762-51-6[4]
Molecular Formula C2H4FI[2][5]
Molecular Weight 173.96 g/mol [2]
Appearance Colorless to light yellow clear liquid
Boiling Point 98-102 °C[5][6]
Flash Point 16.2 °C[5][6]
Density 2.136 g/cm³ at 25 °C[5][6]
Storage Store at 2-8°C in a well-ventilated place. Keep container tightly closed.[4]
GHS Hazard Statements H225: Highly flammable liquid and vaporH301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritation[1][2]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

1. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection : Chemical-resistant gloves are required. Given the nature of halogenated hydrocarbons, neoprene or nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.[8]

  • Eye Protection : Chemical safety goggles and a face shield are necessary to protect against splashes.[9][10]

  • Body Protection : A flame-resistant lab coat and closed-toe, chemical-resistant shoes are required.[10] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : If there is a risk of inhalation despite working in a fume hood, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[11]

2. Engineering Controls

  • Fume Hood : Always handle this compound inside a properly functioning chemical fume hood.[7]

  • Ventilation : Ensure the laboratory is well-ventilated.[1]

  • Safety Shower and Eyewash Station : An accessible and operational safety shower and eyewash station are critical in case of accidental exposure.[12]

3. Handling Protocol

  • Avoid Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[3]

  • Grounding : Ground and bond containers when transferring the material to prevent static discharge.[3]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

  • Spill Management : In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with inert material such as sand or vermiculite (B1170534) and place it in a labeled, sealed container for disposal.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7]

  • Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [7] This is to avoid complications and increased costs in the disposal process.

2. Waste Container

  • Use a designated, clearly labeled, and leak-proof container for halogenated organic waste.[7]

  • The container must have a secure screw-top cap to prevent the escape of vapors.[7]

3. Labeling

  • The waste container must be labeled "Hazardous Waste" and "Halogenated Organic Waste."[7]

  • List all chemical constituents and their approximate concentrations on the label.

4. Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources, pending collection by a certified waste disposal company.

Emergency Procedures

  • In case of skin contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] Seek medical attention.

  • In case of eye contact : Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • If swallowed : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Actions A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B C Prepare Spill Kit B->C D Work Inside Fume Hood C->D Proceed to Handling E Ground and Bond Containers D->E F Perform Experiment E->F G Segregate Halogenated Waste F->G Generate Waste J Spill Occurs F->J M Personal Exposure F->M H Use Labeled, Sealed Container G->H I Store Waste Securely H->I K Evacuate and Control Ignition Sources J->K L Absorb with Inert Material K->L N Use Safety Shower/Eyewash M->N O Seek Medical Attention N->O

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2-iodoethane
Reactant of Route 2
1-Fluoro-2-iodoethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.